molecular formula C10H11ClO2 B1294281 4-Phenoxybutyryl chloride CAS No. 5139-89-9

4-Phenoxybutyryl chloride

Cat. No.: B1294281
CAS No.: 5139-89-9
M. Wt: 198.64 g/mol
InChI Key: SYLRFDTUTMLVNM-UHFFFAOYSA-N
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Description

4-Phenoxybutyryl chloride is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.64 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Phenoxybutyryl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Phenoxybutyryl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenoxybutyryl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenoxybutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLRFDTUTMLVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199390
Record name 4-Phenoxybutyryl chloride
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Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5139-89-9
Record name 4-Phenoxybutanoyl chloride
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Record name 4-Phenoxybutyryl chloride
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Record name 4-Phenoxybutyryl chloride
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Record name 4-phenoxybutyryl chloride
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Foundational & Exploratory

4-Phenoxybutyryl chloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Intermediate for Chromanone Scaffolds and Heterocyclic Synthesis [1]

Executive Summary

4-Phenoxybutyryl chloride (CAS 5139-89-9) is a critical acyl chloride intermediate extensively utilized in organic synthesis and medicinal chemistry. Its primary utility lies in its capacity to undergo intramolecular Friedel-Crafts acylation to form 4-chromanone (2,3-dihydro-1-benzopyran-4-one), a privileged scaffold in drug discovery found in flavonoids, anticancer agents, and antidepressants. This guide provides a rigorous analysis of its physicochemical properties, synthesis protocols, mechanistic reactivity, and safety standards for research and industrial applications.

Chemical Identity & Physicochemical Profile[2][3][4][5]

4-Phenoxybutyryl chloride is a moisture-sensitive liquid characterized by the presence of a phenoxy ether linkage and a reactive acyl chloride terminus. Its dual functionality allows for versatile ring-closing reactions and nucleophilic acyl substitutions.

Table 1: Physicochemical Specifications
PropertyValue
IUPAC Name 4-Phenoxybutanoyl chloride
CAS Number 5139-89-9
Molecular Formula C₁₀H₁₁ClO₂
Molecular Weight 198.65 g/mol
Appearance Light yellow to brown clear liquid
Boiling Point ~144°C at 20 mmHg (183-185°C at 22 mmHg)
Density 1.247 g/cm³ (Predicted) / 1.09 g/mL (Experimental)
Refractive Index

1.52
Solubility Soluble in DCM, THF, Toluene; Reacts with water
Stability Moisture sensitive; hydrolyzes to 4-phenoxybutyric acid

Synthesis Protocol & Mechanistic Insight

The industrial and laboratory-scale production of 4-phenoxybutyryl chloride is predominantly achieved via the chlorination of 4-phenoxybutyric acid using thionyl chloride (


). This method is preferred over oxalyl chloride or phosphorus pentachloride due to the ease of purification (gaseous byproducts).
Optimized Synthesis Protocol

Reagents: 4-Phenoxybutyric acid (1.0 eq), Thionyl Chloride (1.2–1.5 eq), DMF (catalytic, 0.05 eq). Solvent: Toluene or neat (if excess


 is used).

Step-by-Step Methodology:

  • Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or Ar line) to exclude atmospheric moisture.

  • Addition: Charge the flask with 4-phenoxybutyric acid. Add thionyl chloride dropwise at room temperature. Add catalytic DMF to form the reactive Vilsmeier-Haack intermediate, which accelerates the reaction.

  • Reaction: Heat the mixture to reflux (approx. 75-80°C) for 2–3 hours. Monitor gas evolution (

    
     and 
    
    
    
    ); cessation indicates completion.
  • Workup: Remove excess thionyl chloride via vacuum distillation.

  • Purification: The crude acid chloride can often be used directly. For high purity, vacuum distill the product (bp ~144°C @ 20 mmHg).

Mechanistic Pathway (Graphviz)

The reaction proceeds via a nucleophilic acyl substitution where the carboxylic acid oxygen attacks the sulfur of thionyl chloride, followed by an


-like attack of chloride ion.

SynthesisMechanism Acid 4-Phenoxybutyric Acid (Nucleophile) Inter Chlorosulfite Intermediate Acid->Inter Nucleophilic Attack SOCl2 Thionyl Chloride (Electrophile) SOCl2->Inter Product 4-Phenoxybutyryl Chloride Inter->Product Cl- Attack Elimination Byproducts SO2 (g) + HCl (g) Inter->Byproducts Decomposition

Figure 1: Mechanistic pathway for the chlorination of 4-phenoxybutyric acid using thionyl chloride.

Reactivity & Applications in Drug Discovery[6]

The defining application of 4-phenoxybutyryl chloride is its conversion into 4-chromanone derivatives. This transformation is a cornerstone in the synthesis of bioactive heterocycles.

Intramolecular Friedel-Crafts Cyclization

The acid chloride undergoes an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) to close the six-membered ring. This reaction is typically catalyzed by Lewis acids such as Aluminum Chloride (


) or Stannic Chloride (

).
  • Reaction: 4-Phenoxybutyryl chloride

    
     4-Chromanone + HCl
    
  • Significance: 4-Chromanones are the core structure of flavonoids , isoflavones, and pterocarpans, which exhibit antioxidant, anti-inflammatory, and anticancer activities.

Pharmaceutical Workflow

Beyond chromanones, this intermediate is used to attach the phenoxybutyryl pharmacophore to amines and hydrazines, creating diverse drug candidates. For instance, patent literature describes its use in synthesizing hydrazonopyrazole derivatives for treating hyperproliferative disorders.

Applications Start 4-Phenoxybutyryl Chloride Process1 Intramolecular Friedel-Crafts Acylation (AlCl3 / SnCl4) Start->Process1 Process2 Nucleophilic Acyl Substitution (Amines) Start->Process2 Product1 4-Chromanone (2,3-dihydro-1-benzopyran-4-one) Process1->Product1 Drugs1 Flavonoids Anticancer Agents Antidepressants Product1->Drugs1 Product2 Phenoxybutyramides Process2->Product2 Drugs2 Hydrazonopyrazoles (Anti-proliferative) Product2->Drugs2

Figure 2: Synthetic utility of 4-phenoxybutyryl chloride in generating key pharmaceutical scaffolds.

Handling, Safety & Stability

As an acid chloride, 4-phenoxybutyryl chloride poses specific hazards that require strict adherence to safety protocols.

Hazard Identification (GHS)
  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage.

  • H290: May be corrosive to metals.

  • Reactivity: Reacts violently with water to release HCl gas.

Storage & Handling Protocol
  • Moisture Exclusion: Store under an inert atmosphere (Nitrogen or Argon). Moisture ingress hydrolyzes the chloride back to the acid, generating corrosive HCl fumes.

  • Temperature: Store in a cool, dry place (<15°C recommended).

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Handle only in a functioning fume hood.

  • Spill Management: Neutralize spills with sodium bicarbonate or lime. Do not add water directly to the spill.

References

  • Chemical Identity & Properties: PubChem. 4-Phenoxybutyryl chloride (CID 78819). National Library of Medicine. Available at: [Link]

  • Synthesis Mechanism: Master Organic Chemistry. Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

  • Friedel-Crafts Cyclization: Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • Pharmaceutical Application (Patent): Kinetek Pharmaceuticals Inc.[2] Hydrazonopyrazole derivatives and their use as therapeutics. WO2003045379A1.[2] Google Patents. Available at:

  • Chromanone Synthesis: Royal Society of Chemistry. Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Technical Guide: Synthesis of 4-Phenoxybutanoyl Chloride from Gamma-Butyrolactone

[1]

Executive Summary

This technical guide details the synthesis of 4-phenoxybutanoyl chloride (CAS: 4129-17-3) utilizing gamma-butyrolactone (GBL) as the primary starting material.[1] This acyl chloride is a critical intermediate in the synthesis of various pharmaceutical compounds, including tyrosine kinase inhibitors (e.g., Ibrutinib) and agrochemicals.[1]

The synthesis is executed in two distinct stages:

  • Nucleophilic Ring Opening: High-temperature phenolysis of GBL to yield 4-phenoxybutyric acid.[1]

  • Acyl Chlorination: Conversion of the carboxylic acid to the acid chloride using thionyl chloride (

    
    ).[1]
    

Regulatory Note: Gamma-butyrolactone (GBL) is a controlled substance in many jurisdictions (e.g., List I Chemical in the US) due to its conversion to GHB.[1] Researchers must ensure compliance with all local DEA/regulatory bodies before procurement.[1]

Strategic Retrosynthesis & Mechanism

The transformation relies on the distinct reactivity of the lactone ring.[1] While basic hydrolysis typically attacks the carbonyl carbon (C1) to form hydroxy-acids, alkyl-oxygen cleavage at the gamma-carbon (C4) is required to install the phenoxy ether linkage.[1] This is achieved via an

1
Reaction Pathway Diagram

ReactionSchemecluster_0Stage 1: Ring Openingcluster_1Stage 2: ChlorinationPhenolPhenol(PhOH)PhenoxideSodium Phenoxide(PhONa)Phenol->Phenoxide+ NaOH, -H2OBaseBase(NaOH)IntermediateSodium 4-phenoxybutyratePhenoxide->Intermediate+ GBL, 180-200°C(SN2 Attack at C4)GBLGamma-Butyrolactone(GBL)GBL->IntermediateAcid4-Phenoxybutyric Acid(Solid)Intermediate->Acid+ HCl (Workup)Product4-PhenoxybutanoylChlorideAcid->Product+ SOCl2, RefluxByproductsSO2 (g) + HCl (g)Acid->ByproductsSOCl2Thionyl Chloride(SOCl2)

Figure 1: Reaction scheme illustrating the conversion of Phenol and GBL to the target Acid Chloride.[1][2][3]

Stage 1: Synthesis of 4-Phenoxybutyric Acid

The direct reaction of phenol and GBL is thermodynamically unfavorable without specific conditions.[1] The protocol requires the formation of anhydrous sodium phenoxide, followed by reaction with GBL at temperatures exceeding 180°C to favor the ring-opening etherification over simple hydrolysis.[1]

Reagents & Materials
ReagentEquivalentsRole
Phenol 1.0Nucleophile source
Sodium Hydroxide (aq) 1.05Base for deprotonation
Gamma-Butyrolactone 1.1 - 1.2Electrophile (Ring source)
Xylene/Toluene SolventAzeotropic water removal
HCl (conc.) ExcessAcidification during workup
Detailed Protocol
  • Phenoxide Formation:

    • Charge a reactor with Phenol (1.0 eq) and Sodium Hydroxide (1.05 eq, 50% aq.[1] solution).

    • Add Xylene (or Toluene) as an entrainer.[1]

    • Heat to reflux and remove water via a Dean-Stark trap.[1]

    • Critical Control Point: The system must be anhydrous. Water inhibits the

      
       reaction and promotes GBL hydrolysis.[1] Continue until no more water separates.[1]
      
  • Ring Opening (The "Hard" Step):

    • Once the sodium phenoxide is anhydrous, slowly add Gamma-Butyrolactone (1.1 eq).

    • Distill off the solvent (Xylene) to raise the internal temperature.[1]

    • Reaction Temperature: Heat the neat mixture to 180°C – 200°C . Maintain for 3–5 hours.

    • Note: High temperature is required to overcome the activation energy of the alkyl-oxygen cleavage at the C4 position of the lactone [1].[1]

  • Workup & Isolation:

    • Cool the reaction mass to ~80°C and quench with water (dissolving the sodium 4-phenoxybutyrate salt).

    • Wash the aqueous layer with a small amount of organic solvent (e.g., Ethyl Acetate) to remove unreacted phenol.[1]

    • Acidify the aqueous phase with concentrated HCl to pH < 2.[1]

    • The product, 4-phenoxybutyric acid , will precipitate as a solid.

    • Filter, wash with cold water, and dry.[1]

    • Yield Expectation: 75–85%.[1] Melting Point: 64–66°C.

Stage 2: Conversion to 4-Phenoxybutanoyl Chloride

The carboxylic acid is converted to the acyl chloride using thionyl chloride.[1] This method is preferred over oxalyl chloride for scale-up due to cost and the volatility of byproducts (


1
Reagents & Materials
ReagentEquivalentsRole
4-Phenoxybutyric Acid 1.0Substrate
Thionyl Chloride (

)
1.2 - 1.5Chlorinating agent
DMF (Dimethylformamide) 0.01 (Catalytic)Vilsmeier-Haack catalyst
Dichloromethane (DCM) OptionalSolvent (if not running neat)
Detailed Protocol
  • Setup:

    • Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a gas scrubber (NaOH trap) to neutralize evolved HCl and

      
       gases.[1]
      
    • Charge 4-Phenoxybutyric Acid (from Stage 1) into the flask.

  • Chlorination:

    • Add Thionyl Chloride (1.2 eq) dropwise.[1]

    • Add 1-2 drops of DMF (Catalyst).[1]

    • Heat the mixture to Reflux (approx. 75-80°C) .

    • Stir for 2–3 hours. The reaction is complete when gas evolution ceases and the solution becomes clear [2].[1]

  • Purification:

    • Remove excess Thionyl Chloride via rotary evaporation under reduced pressure.[1]

    • Distillation: The crude product is a viscous oil.[1] For high purity, distill under high vacuum (approx. 150-160°C at 5-10 mmHg, though specific BP varies by vacuum strength).[1]

    • Storage: Store under inert atmosphere (

      
       or Ar) at 4°C. Moisture sensitive.[1]
      
Process Workflow Diagram

ProcessWorkflowStartStart:Phenol + NaOHDehydrationAzeotropic Distillation(Remove Water)Start->DehydrationAdditionAdd GBLHeat to 180-200°CDehydration->AdditionQuenchCool & Add Water(Dissolve Na-Salt)Addition->QuenchAcidificationAcidify with HCl(Precipitate Acid)Quench->AcidificationFiltrationFilter & Dry4-Phenoxybutyric AcidAcidification->FiltrationChlorinationReflux with SOCl2(+ cat. DMF)Filtration->ChlorinationStripEvaporate Excess SOCl2Chlorination->StripDistillVacuum DistillationStrip->DistillFinalFinal Product:4-Phenoxybutanoyl ChlorideDistill->Final

Figure 2: Step-by-step process flow for the synthesis and purification.[1][2]

Analytical Characterization

To validate the synthesis, the following analytical signatures should be confirmed:

MethodExpected SignalInterpretation
FT-IR ~1800 cm⁻¹ (Strong)C=O stretch of Acyl Chloride (Shifted from ~1710 cm⁻¹ of acid).[1]
FT-IR ~1240 cm⁻¹C-O-C asymmetric stretch (Aryl ether).[1]
1H NMR

4.0 ppm (Triplet)

protons (adjacent to phenoxy group).[1]
1H NMR

3.1 ppm (Triplet)

protons (deshielded by carbonyl).[1]
Reactivity MeOH QuenchReacting a sample with Methanol should yield Methyl 4-phenoxybutyrate immediately.[1]

Process Safety & Hazards[1]

  • Thionyl Chloride: Highly corrosive and reacts violently with water.[1] All glassware must be oven-dried.[1] Work must be performed in a fume hood.[1]

  • Gamma-Butyrolactone: While less toxic than many solvents, it is a prodrug to GHB (a CNS depressant).[1] Avoid skin contact and ingestion.[1] Maintain strict inventory logs.[1]

  • High Temperature: Stage 1 requires heating to 200°C. Use silicone oil baths or heating mantles with proper temperature control to prevent thermal runaway.[1]

References

  • Vertex AI Search.[1][4] (2023).[1][5] Synthesis of 4-phenoxybenzoyl chloride, important intermediate of ibrutinib. Google Patents (CN105541607A).[1] Retrieved from

Technical Whitepaper: 4-Phenoxybutyryl Chloride in Organic Synthesis and Medicinal Chemistry

[1][2]

Executive Summary

4-Phenoxybutyryl chloride is a reactive acyl chloride derivative of 4-phenoxybutyric acid.[1][2] In drug discovery and fine chemical synthesis, it serves as a pivotal electrophile for introducing the 4-phenoxybutyryl moiety. Its primary utility lies in its ability to undergo intramolecular Friedel-Crafts acylation to generate 1-benzoxepin-5(2H)-one scaffolds—a privileged structure in bioactive compounds targeting the Central Nervous System (CNS).[1][2] This guide provides a rigorous analysis of its properties, synthesis, and application protocols.[3][4]

Physicochemical Profile

The following data aggregates experimentally verified properties essential for stoichiometry calculations and process safety management.

PropertyValueUnitNotes
Chemical Name 4-Phenoxybutanoyl chloride-IUPAC
CAS Registry Number 5139-89-9 -Unique Identifier
Molecular Formula C₁₀H₁₁ClO₂--
Molecular Weight 198.65 g/mol Use for stoichiometry
Boiling Point 154–156°C@ 20 mmHg
Physical State Liquid-Colorless to pale yellow
Solubility DCM, THF, Toluene-Reacts violently with water/alcohols
Stability Moisture Sensitive-Hydrolyzes to acid + HCl

Synthetic Pathways[1]

The synthesis of 4-phenoxybutyryl chloride is a nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid is replaced by a chloride.

Standard Preparation Protocol

Reaction: 4-Phenoxybutyric acid + Thionyl Chloride (




12

Rationale: Thionyl chloride is preferred over phosphorus pentachloride (



Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.[1][2]

  • Charging: Add 4-phenoxybutyric acid (1.0 eq) to the flask.

  • Solvent/Reagent: Add neat thionyl chloride (1.5 eq) . A catalytic amount of DMF (dimethylformamide) can be added to accelerate the formation of the Vilsmeier-Haack intermediate, which promotes chlorination.

  • Reaction: Heat the mixture to reflux (approx. 75–80°C) for 2–3 hours. Monitor cessation of gas evolution (

    
    /
    
    
    ).[2]
  • Workup: Remove excess thionyl chloride under reduced pressure (rotary evaporator with a base trap).

  • Purification: Distill the residue under vacuum (bp 154–156°C @ 20 mmHg) to obtain the pure acid chloride.

Synthetic Workflow Diagram[1][2]

SynthesisAcid4-Phenoxybutyric Acid(Solid)IntermediateReaction Mixture(Reflux, 2-3h)Acid->IntermediateSOCl2Thionyl Chloride(Reagent)SOCl2->IntermediateProduct4-Phenoxybutyryl Chloride(Liquid, bp 154°C)Intermediate->ProductDistillationByproductsGases: SO2 + HClIntermediate->ByproductsOff-gassing

Figure 1: Synthetic workflow for the conversion of 4-phenoxybutyric acid to its acid chloride.

Mechanistic Applications: The Benzoxepinone Route

The most significant application of 4-phenoxybutyryl chloride in drug development is its use as a precursor for 2,3,4,5-tetrahydro-1-benzoxepin-5-one via intramolecular Friedel-Crafts acylation.[1][2] This 7-membered ring system is difficult to access via other methods.[1][2]

Intramolecular Cyclization Protocol

Reagent: Aluminum Chloride (


12Solvent:2

Mechanism:

  • Activation: The Lewis acid (

    
    ) coordinates with the chlorine of the acid chloride, generating a highly electrophilic acylium ion.
    
  • Electrophilic Attack: The acylium ion attacks the ortho position of the phenoxy ring.[1] The oxygen atom on the ring activates the ortho and para positions; however, the tether length directs the attack ortho to form the 7-membered ring.

  • Aromatization: Loss of a proton restores aromaticity, yielding the ketone.[1][2]

Pathway Visualization[2]

CyclizationStart4-Phenoxybutyryl ChlorideComplexAcylium Ion Complex[R-C≡O]+ AlCl4-Start->Complex+ AlCl3 (Lewis Acid)SigmaSigma Complex(Arenium Ion)Complex->SigmaIntramolecularOrtho-AttackFinal1-Benzoxepin-5(2H)-one(7-Membered Ring)Sigma->Final- H+ (Aromatization)

Figure 2: Mechanistic pathway for the intramolecular Friedel-Crafts cyclization to benzoxepinone.[1][2]

Handling, Stability, and Safety

As an acid chloride, 4-phenoxybutyryl chloride requires strict adherence to safety protocols to prevent degradation and injury.[1][2]

  • Corrosivity: Causes severe skin burns and eye damage (H314).[1][2] Always wear nitrile gloves, safety goggles, and a lab coat.

  • Water Reactivity: Reacts violently with water to release

    
     gas.[1][2] Store under an inert atmosphere (Nitrogen or Argon) in a desiccator.
    
  • Storage: Keep in a cool, dry place. If the liquid turns dark or cloudy, it suggests hydrolysis or polymerization; redistillation is required before use.

References

  • PubChem. (2025).[2] 4-Phenoxybutyryl chloride (Compound).[2] National Library of Medicine.[2] [Link][2]

  • Royal Society of Chemistry. (1970).[2] The cyclisation of 4-phenoxybutyric acid. Journal of the Chemical Society C: Organic. [Link]

Physical Properties & Handling of 4-Phenoxybutyryl Chloride Solid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenoxybutyryl chloride (CAS: 5139-89-9 ) is a specialized acyl chloride intermediate used primarily in the synthesis of pharmaceutical linkers and phenoxy-substituted derivatives.[1] While many acyl chlorides are liquid at room temperature, 4-phenoxybutyryl chloride is characterized as a low-melting solid (melting point typically near ambient temperature range), requiring specific protocols for handling, storage, and transfer.

This guide details the physical characterization, synthesis validation, and rigorous handling procedures necessary to maintain the integrity of this moisture-sensitive compound in a research or drug development setting.

Physical Characterization Profile

The physical state of 4-phenoxybutyryl chloride is a critical parameter for process design. Its low melting point means it may exist as a semi-solid or supercooled liquid depending on ambient conditions and purity.

Table 1: Physicochemical Properties
PropertyValue / DescriptionNotes
CAS Number 5139-89-9 Distinct from alkyl chloride (CAS 2651-46-9)
Molecular Formula C₁₀H₁₁ClO₂
Molecular Weight 198.65 g/mol
Appearance Off-white to pale yellow solidMay liquefy slightly above RT (>30°C)
Melting Point Low-melting solid Purity dependent; typically < 50°C [1, 2]
Boiling Point > 250°C (Predicted)Distillable under high vacuum (e.g., 130-140°C @ 1 mmHg)
Solubility Soluble in DCM, THF, Toluene, EtOAcReacts violently with water/alcohols
Refractive Index ~1.52 (Liquid phase)Estimated based on structural analogs
Density ~1.15 - 1.20 g/cm³Solid density is higher than liquid
Spectroscopic Identification

To validate the identity of the solid, the following spectroscopic signatures are diagnostic:

  • FT-IR (ATR): Strong Carbonyl (C=O) stretch at ~1790–1800 cm⁻¹ (distinct shift from the ~1710 cm⁻¹ of the parent acid).

  • ¹H NMR (CDCl₃):

    • Disappearance of the broad carboxylic acid proton (~11-12 ppm).

    • Downfield shift of the

      
      -methylene protons (adjacent to carbonyl) compared to the acid precursor.
      
    • Aromatic protons (phenoxy group) remain largely unchanged (~6.9–7.3 ppm).

Synthesis & Purity Validation

Understanding the synthesis is crucial for troubleshooting physical property deviations. Impurities such as unreacted thionyl chloride or the parent acid will significantly depress the melting point, turning the solid into a "slush."

Reaction Pathway

The standard synthesis involves the nucleophilic acyl substitution of 4-phenoxybutyric acid using thionyl chloride (SOCl₂) .

SynthesisPathway cluster_QC Quality Control Acid 4-Phenoxybutyric Acid (Solid, MP ~64°C) Intermediate Tetrahedral Intermediate Acid->Intermediate Reflux (Neat or DCM) Reagent Thionyl Chloride (SOCl₂) Reagent->Intermediate Product 4-Phenoxybutyryl Chloride (Solid) Intermediate->Product - SO₂ / - HCl Byproducts SO₂ (gas) + HCl (gas) Intermediate->Byproducts QC1 Check IR (1800 cm⁻¹) Product->QC1 QC2 Check MP (>25°C) Product->QC2

Figure 1: Synthesis pathway from 4-phenoxybutyric acid. Purity is confirmed by the complete shift of the carbonyl stretch in IR.

Purity Assay Protocol (Titration)

Since the compound hydrolyzes, standard HPLC is difficult without derivatization. A titration method is recommended for assaying the solid.

  • Weigh: ~100 mg of solid under nitrogen.

  • Quench: Dissolve in excess anhydrous methanol (converts to methyl ester + HCl).

  • Titrate: Potentiometric titration of the liberated HCl using standardized NaOH.

  • Calculation: % Purity = (Moles NaOH / Moles Sample) × 100.

Handling & Storage Protocol

The primary risk to the physical integrity of 4-phenoxybutyryl chloride is hydrolysis . Exposure to atmospheric moisture will revert the surface of the solid to the carboxylic acid (white crust formation) and release HCl gas.

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Strictly under Argon or Nitrogen .

  • Container: Tightly sealed glass vial with a Teflon-lined cap, secondary containment with desiccant.

Handling Workflow (Solid vs. Melt)

Because it is a low-melting solid, two handling strategies exist.

Method A: Solid Transfer (Preferred for small scale)

  • Chill the vial in a fridge before opening to ensure it is fully solid.

  • Open inside a glovebox or under a cone of nitrogen.

  • Use a pre-dried spatula to weigh the solid rapidly.

Method B: Melt-Cast Transfer (Preferred for large scale)

  • Gently warm the vial to ~40–50°C in a water bath until fully liquefied.

  • Syringe the liquid volume required (density ~1.15 g/mL).

  • Inject directly into the reaction vessel.

  • Note: This method reduces surface area exposure to moisture compared to scooping powder.

HandlingWorkflow Start Start: 4-Phenoxybutyryl Chloride (Stored at 4°C) CheckState Check Physical State Start->CheckState SolidPath Solid Handling (Keep Cold) CheckState->SolidPath If scooping LiquidPath Melt Handling (Warm to 45°C) CheckState->LiquidPath If syringing Glovebox Transfer in Glovebox (Argon Atmosphere) SolidPath->Glovebox Schlenk Schlenk Line Transfer (Counter-flow N₂) LiquidPath->Schlenk Reaction Reaction Vessel (Dry Solvent) Glovebox->Reaction Schlenk->Reaction Reseal Purge Headspace & Parafilm Return to 4°C Reaction->Reseal Remaining Reagent

Figure 2: Decision matrix for handling low-melting acyl chlorides to minimize hydrolysis risk.

Safety & Hazards (GHS)

  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.

    • H290: May be corrosive to metals.

  • PPE Requirements:

    • Nitrile gloves (double gloving recommended).

    • Chemical splash goggles + Face shield.

    • Work in a functioning fume hood (HCl gas evolution upon moisture contact).

References

  • Sigma-Aldrich. (2025). Product Specification: 4-Phenoxybutyryl chloride (CAS 5139-89-9).[1][2] Retrieved from

  • PubChem. (2025). Compound Summary: 4-Phenoxybutyryl chloride.[1][2] National Library of Medicine. Retrieved from

  • GuideChem. (2025). Physical Properties of Phenoxy-alkyl Derivatives. Retrieved from

  • Organic Syntheses. (1932). General Procedure for Acyl Chloride Synthesis using Thionyl Chloride. Org. Synth. 12, 13. Retrieved from

Sources

What is 4-Phenoxybutyryl chloride used for in organic chemistry?

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-Phenoxybutyryl Chloride in Organic Synthesis & Drug Discovery

Executive Summary

4-Phenoxybutyryl chloride (CAS: 4129-17-3 / 5139-89-9) is a specialized acylating agent and building block used primarily in the synthesis of heterocyclic scaffolds and lipophilic drug linkers.[1][2][3] Unlike common short-chain acid chlorides (e.g., acetyl chloride), this compound carries a bulky phenoxy-ether moiety linked by a propyl chain. Its primary utility in medicinal chemistry lies in two domains: (1) Intramolecular Friedel-Crafts cyclization to generate benzoxepinone scaffolds (7-membered oxygenated rings), and (2) Intermolecular acylation to introduce the 4-phenoxybutyl pharmacophore, a privileged motif known to enhance the lipophilicity and receptor binding affinity of antimicrobial and neuroleptic agents.

Chemical Profile & Reactivity

PropertyData
IUPAC Name 4-Phenoxybutanoyl chloride
CAS Number 4129-17-3 (also ref. 5139-89-9)
Molecular Formula C₁₀H₁₁ClO₂
Molecular Weight 198.65 g/mol
Physical State Liquid or low-melting solid (dependent on purity)
Boiling Point ~170°C at 7 mmHg (estimated)
Reactivity Class Acyl Chloride (Moisture Sensitive, Lachrymator)
Structural Logic

The molecule consists of three distinct functional zones:

  • The Acyl Chloride Head: A highly electrophilic center susceptible to nucleophilic attack (amines, alcohols) and Lewis acid activation.

  • The Propyl Linker: A flexible 3-carbon spacer that dictates the ring size during cyclization (favouring 7-membered rings).

  • The Phenoxy Tail: An electron-rich aromatic system that serves as an internal nucleophile in cyclization reactions or a hydrophobic anchor in drug design.

Mechanistic Utility in Synthesis

Intramolecular Friedel-Crafts Cyclization

The most sophisticated application of 4-phenoxybutyryl chloride is the synthesis of 1-benzoxepin-5(2H)-one (also known as homochromanone). This reaction is a textbook example of intramolecular electrophilic aromatic substitution.

  • Mechanism: Upon treatment with a Lewis acid (e.g., Aluminum Chloride, AlCl₃), the acyl chloride forms an acylium ion intermediate. The pendant phenoxy ring, being electron-rich, attacks this electrophile.

  • Regioselectivity: The attack occurs ortho to the ether oxygen, closing the ring to form a 7-membered cyclic ketone.

  • Significance: Benzoxepinones are core scaffolds for various bioactive compounds, including estrogen receptor modulators and anti-inflammatory agents.

Intermolecular Acylation (Linker Chemistry)

In drug discovery, the "phenoxybutyl" group is often used to probe hydrophobic pockets of enzymes.

  • N-Acylation: Reacts with primary/secondary amines to form amides. This is critical in synthesizing 1,3,4-thiadiazole derivatives which exhibit potent antimicrobial activity.

  • C-Acylation: Reacts with external aromatics (e.g., fluorobenzene) to form butyrophenone analogues , a structural class historically associated with neuroleptic activity (similar to Haloperidol, though Haloperidol uses a chlorobutyryl chain).

Visualization: Reaction Pathways

The following diagram illustrates the divergent pathways for 4-phenoxybutyryl chloride: the cyclization to benzoxepinone and the synthesis of amide-based biological probes.

ReactionPathways Start 4-Phenoxybutyryl Chloride (Electrophile) AlCl3 Lewis Acid (AlCl3) Activation Start->AlCl3 Complexation Amide N-(4-phenoxybutyryl)amide (Bioactive Linker) Start->Amide + Amine / Base (Nucleophilic Subst.) Acylium Acylium Ion Intermediate AlCl3->Acylium - AlCl4- Cyclization Intramolecular Cyclization Acylium->Cyclization Ortho-Attack Benzoxepinone 1-Benzoxepin-5(2H)-one (Scaffold) Cyclization->Benzoxepinone - HCl Amine Primary Amine (R-NH2)

Caption: Divergent synthesis pathways showing the formation of the benzoxepinone scaffold (top) and amide linkers (bottom).

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Benzoxepin-5(2H)-one (Cyclization)

Target: Creation of the 7-membered oxygenated ring system.

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Aluminum Chloride (AlCl₃) (1.2 equiv) in anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂) .

    • Expert Tip: CS₂ is the classical solvent for this cyclization to minimize side reactions, but DCM is safer and often sufficient.

  • Addition: Dissolve 4-Phenoxybutyryl chloride (1.0 equiv) in a minimal amount of the solvent. Add this solution dropwise to the AlCl₃ suspension at 0°C under an inert atmosphere (Nitrogen or Argon).

  • Reaction: Allow the mixture to warm to room temperature. If reaction is sluggish (monitored by TLC), heat to mild reflux (40°C) for 2–4 hours. The evolution of HCl gas indicates reaction progress.

  • Quenching: Cool the mixture to 0°C. Pour slowly onto a mixture of crushed ice and concentrated HCl (to break the Aluminum complex).

  • Workup: Extract the aqueous layer with DCM (3x). Wash combined organics with saturated NaHCO₃ (to remove acidic impurities) and brine. Dry over MgSO₄ and concentrate.

  • Purification: The crude oil typically solidifies or can be purified via column chromatography (Hexane/EtOAc) to yield the benzoxepinone.

Protocol B: General N-Acylation for Amide Synthesis

Target: Synthesis of antimicrobial precursors or drug conjugates.

  • Setup: Dissolve the target Amine (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous DCM or THF . Cool to 0°C.

  • Addition: Add 4-Phenoxybutyryl chloride (1.05 equiv) dropwise. The reaction is usually exothermic.

  • Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC for the disappearance of the amine.

  • Workup: Quench with water. Wash the organic phase with 1M HCl (to remove unreacted amine) and 1M NaOH (to remove unreacted acid/acid chloride hydrolysis products).

  • Result: Evaporation yields the clean amide, often requiring no further purification if the washing steps are thorough.

Pharmaceutical Applications & Significance

Antimicrobial Research (Thiadiazoles)

Research indicates that 4-phenoxybutyric acid derivatives are key intermediates in synthesizing 1,3,4-thiadiazole scaffolds. The acid chloride is reacted with thiosemicarbazides to close the thiadiazole ring. These compounds have demonstrated significant antibacterial activity against S. aureus, with the phenoxybutyl tail providing essential lipophilicity for membrane penetration.

Neuroleptic Analogues

While Haloperidol utilizes a 4-(4-chlorophenyl)-4-oxobutyl chain, the 4-phenoxybutyl chain is a structural analogue used to modulate the binding affinity of dopamine antagonists. The ether linkage alters the metabolic stability and hydrogen-bonding potential compared to the pure alkyl ketone chain of traditional butyrophenones.

Vasodilator Structural Homology

The 4-phenoxybutyl moiety shares structural homology with the side chain of Isoxsuprine (a vasodilator). While Isoxsuprine typically contains a phenoxy-2-propylamine fragment, 4-phenoxybutyryl chloride is used to synthesize "homo-analogues" (extended chain variants) to study structure-activity relationships (SAR) regarding chain length and receptor fit.

Safety & Handling Guidelines

  • Corrosivity: 4-Phenoxybutyryl chloride hydrolyzes rapidly to release Hydrogen Chloride (HCl) gas and 4-phenoxybutyric acid. It causes severe skin burns and eye damage.

  • Moisture Sensitivity: Store under inert gas (Argon/Nitrogen) in a desiccator. If the liquid turns cloudy or develops a precipitate, it has likely hydrolyzed.

  • Quenching Spills: Do not add water directly to a large spill. Absorb with dry sand or vermiculite, then neutralize cautiously with a dilute bicarbonate solution in a fume hood.

References

  • PubChem. (2025). 4-Phenoxybutyryl chloride - Compound Summary. National Library of Medicine. [Link]

  • Sawarkar, H. A., et al. (2021). 1,3,4-Thiadiazole Derivatives as an Antimicrobial. Journal of Pharmaceutical Research International, 33(62A), 232-257. [Link][2][3]

  • Organic Chemistry Portal. (2024). Friedel-Crafts Acylation: Mechanism and Protocols. [Link]

Sources

Basic reaction mechanism of acyl chlorides with alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism, Kinetics, and Catalytic Optimization in Drug Discovery

Executive Summary

In pharmaceutical synthesis, the conversion of alcohols to esters via acyl chlorides (nucleophilic acyl substitution) is a cornerstone transformation due to its irreversibility and high atom economy relative to reversible Fischer esterification. While conceptually simple, the reaction requires precise control over kinetics, leaving group management, and catalytic activation—particularly when functionalizing sterically hindered pharmacophores. This guide analyzes the mechanistic pathways, kinetic drivers, and validated protocols for optimizing this transformation in high-value synthesis.

Mechanistic Fundamentals

The reaction proceeds via an addition-elimination pathway, distinct from direct


 substitution. The 

hybridized carbonyl carbon acts as a hard electrophile, susceptible to attack by the alcohol nucleophile.
The Core Pathway
  • Nucleophilic Attack: The alcohol oxygen attacks the carbonyl carbon, breaking the

    
    -bond and forming a high-energy tetrahedral intermediate.
    
  • Tetrahedral Collapse: The intermediate collapses, reforming the carbonyl

    
    -bond and expelling the chloride ion (a weak base and excellent leaving group).
    
  • Deprotonation: The resulting oxonium ion is deprotonated (usually by an auxiliary base) to yield the neutral ester.

Visualization: Addition-Elimination Mechanism

The following diagram illustrates the transition states and the critical tetrahedral intermediate.

AcylChlorideMechanism Reactants Acyl Chloride + Alcohol TS1 Transition State 1 (High Energy) Reactants->TS1 Nucleophilic Attack Intermediate Tetrahedral Intermediate TS1->Intermediate TS2 Transition State 2 (Cl- Expulsion) Intermediate->TS2 Collapse Products Protonated Ester + Cl- TS2->Products Final Neutral Ester + HCl (Salt) Products->Final Base Deprotonation

Figure 1: Stepwise addition-elimination pathway. Note the discrete tetrahedral intermediate which distinguishes this from


 reactions.

Thermodynamics & Kinetics

Why Acyl Chlorides?

Acyl chlorides are the most reactive carboxylic acid derivatives.[1][2] This reactivity is driven by the inductive effect of chlorine and its ability to stabilize the leaving group anion (


).

Table 1: Relative Reactivity and Leaving Group Ability | Derivative | Leaving Group |


 of Conjugate Acid | Relative Reactivity |
| :--- | :--- | :--- | :--- |
| Acyl Chloride  | 

| -7 (HCl) | Highest | | Anhydride |

| 4-5 (RCOOH) | High | | Ester |

| 16-18 (ROH) | Moderate | | Amide |

| 38 (NH3) | Lowest |

Data Source: Validated via pKa tables and kinetic studies [1, 2].

The Role of the Base

While the reaction is thermodynamically favorable, it produces HCl. An auxiliary base (Pyridine, Triethylamine, or DIPEA) is strictly required to:

  • Neutralize HCl: Prevents acid-catalyzed side reactions (e.g., dehydration of tertiary alcohols).

  • Drive Equilibrium: Removal of protons prevents the reverse reaction of the oxonium intermediate.

  • Solvent Function: Pyridine often acts as both solvent and base (Schotten-Baumann conditions).

Catalysis: The DMAP Effect

For sterically hindered alcohols (secondary/tertiary) or deactivated acyl chlorides, standard basic conditions are often too slow. 4-Dimethylaminopyridine (DMAP) is the industry-standard hyper-nucleophilic catalyst.

Mechanism of DMAP Catalysis

DMAP attacks the acyl chloride faster than the alcohol, forming an


-acylpyridinium  ion. This intermediate is highly electrophilic due to the positive charge on the nitrogen and the resonance stabilization from the dimethylamino group. The alcohol then attacks this activated species.

DMAP_Cycle Start Acyl Chloride (RCOCl) Activated N-Acylpyridinium Intermediate (Super-Electrophile) Start->Activated + DMAP - Cl- DMAP DMAP (Catalyst) DMAP->Activated Nucleophilic Attack Product Ester (RCOOR') Activated->Product + ROH Alcohol Alcohol (ROH) Alcohol->Product Product->DMAP Regeneration (via Base) Base Auxiliary Base (Et3N) Base->DMAP Traps HCl

Figure 2: The Steglich-type catalytic cycle where DMAP acts as a nucleophilic transfer agent.

Experimental Protocols

Standard Anhydrous Protocol (General Use)

Best for: Primary/Secondary alcohols, valuable substrates.

Reagents:

  • Substrate Alcohol (1.0 equiv)

  • Acyl Chloride (1.2 - 1.5 equiv)

  • Triethylamine (

    
    ) or Pyridine (2.0 - 3.0 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

  • Optional: DMAP (0.1 equiv) for hindered substrates.

Workflow:

  • Setup: Flame-dry a round-bottom flask under

    
     or Ar atmosphere.
    
  • Solvation: Dissolve alcohol and base in anhydrous DCM (

    
     concentration). Cool to 
    
    
    
    .
  • Addition: Add acyl chloride dropwise via syringe or addition funnel to control exotherm.

    • Note: If using DMAP, add it before the acyl chloride.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC (typically 1-4 hours).

  • Quench: Add saturated

    
     or water to hydrolyze excess acid chloride.
    
  • Workup: Extract with DCM, wash organic layer with 1M HCl (to remove residual pyridine/DMAP), then brine. Dry over

    
    .
    
Schotten-Baumann Conditions (Aqueous/Biphasic)

Best for: Robust substrates, scale-up where anhydrous solvents are cost-prohibitive.

Workflow:

  • Dissolve alcohol in aqueous NaOH (10-20%).

  • Add acyl chloride dropwise while vigorously stirring.

  • The product ester often precipitates out or forms an oil layer.

  • Critical: Temperature must be kept low (

    
    ) to prevent hydrolysis of the acyl chloride by the aqueous base [3].
    

Troubleshooting & Safety

IssueRoot CauseCorrective Action
Low Yield Hydrolysis of Acyl ChlorideEnsure anhydrous solvents; check

line; increase acyl chloride equivalents.
Racemization High Temperature / Basic ConditionsKeep reaction at

; switch to milder base (e.g., pyridine instead of

); reduce DMAP load.
Side Product: Alkyl Chloride Reaction of ROH with HClEnsure sufficient base excess to trap HCl immediately.
Violent Exotherm Fast AdditionDilute acyl chloride in DCM before addition; add slower at

.

Safety Note: Acyl chlorides are lachrymators and react violently with water to release HCl gas. All transfers must occur in a fume hood.

References

  • Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link][3]

  • Nucleophilic Acyl Substitution. Master Organic Chemistry. Available at: [Link]

  • Schotten-Baumann Reaction. Organic Chemistry Portal. Available at: [Link]

  • DMAP Catalyzed Esterification. Organic Syntheses. Coll. Vol. 7, p.93 (1990); Vol. 63, p.183 (1985). Available at: [Link]

Sources

Technical Guide: Solubility and Handling of 4-Phenoxybutyryl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenoxybutyryl chloride (CAS: 5139-89-9) represents a classic "solubility-reactivity paradox" in organic synthesis. While technically soluble in a wide range of organic solvents, its utility is strictly governed by its high electrophilicity. Unlike stable salts where solubility is a static physical property, the "solubility" of this acid chloride is a dynamic competition between dissolution and decomposition (solysis).

This guide provides a definitive technical framework for researchers handling this reagent. It moves beyond simple solubility tables to define compatible solvent systems that preserve the integrity of the acyl chloride functionality during drug development workflows, particularly in Friedel-Crafts acylations and nucleophilic substitutions.

Physicochemical Profile

Before selecting a solvent, one must understand the physical state and molecular constraints of the neat compound.

PropertyDataRelevance to Solubility
CAS Number 5139-89-9Unique Identifier
Molecular Weight 198.65 g/mol Moderate MW suggests good solubility in mid-polarity solvents.[1]
Physical State Low-melting Solid / OilOften requires mild heating to transfer as a liquid; prone to supercooling.[1]
Polarity ModerateThe phenoxy ether and carbonyl chloride create a dipole, requiring polar aprotic or aromatic solvents.[1]
Reactivity High (Electrophile)Critical: Reacts violently with nucleophiles (OH, NH groups).[1]

The Solubility-Reactivity Paradox

The most common error in handling 4-phenoxybutyryl chloride is treating it like a stable organic solid. You cannot measure its solubility in water, methanol, or ethanol because it does not dissolve—it reacts .

Mechanism of Decomposition (Solysis)

When exposed to protic solvents, the acyl chloride undergoes nucleophilic acyl substitution. This is not a dissolution process; it is a degradation pathway that generates corrosive HCl gas and the parent acid.

HydrolysisMechanism Reagent 4-Phenoxybutyryl Chloride Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Solvent Protic Solvent (H2O / MeOH) Solvent->Intermediate Product 4-Phenoxybutyric Acid (Precipitate) Intermediate->Product Elimination Byproduct HCl Gas (Corrosive) Intermediate->Byproduct Elimination

Figure 1: The degradation pathway of 4-phenoxybutyryl chloride in protic solvents. This irreversible reaction renders solubility data in alcohols or water scientifically invalid.

Recommended Solvent Systems

The following classification is based on inertness and solvating power .

Class A: Primary Reaction Solvents (High Solubility, High Stability)

These are the gold standards for synthesis (e.g., Friedel-Crafts acylation) and handling.

SolventSolubilityStability RiskTechnical Notes
Dichloromethane (DCM) Excellent (>500 mg/mL)LowThe primary choice for acylation reactions.[1] Must be anhydrous (<50 ppm H₂O) to prevent slow hydrolysis.
Chloroform (CHCl₃) Excellent LowGood alternative to DCM; often contains ethanol as a stabilizer (amylene-stabilized is preferred).[1]
1,2-Dichloroethane (DCE) Excellent LowUsed when higher reaction temperatures (>40°C) are required.[1]
Class B: Aromatic & Ethereal Solvents (Context-Dependent)

Used for specific reaction pathways or precipitations.

SolventSolubilityStability RiskTechnical Notes
Toluene / Benzene Good NegligibleStandard for Friedel-Crafts.[1] The solvent may participate in the reaction if not careful (acting as a substrate).
THF (Tetrahydrofuran) Good ModerateCaution: THF can polymerize or ring-open in the presence of strong Lewis acids (like AlCl₃) often used with this reagent.[1]
Ethyl Acetate Moderate ModerateNot recommended for storage.[1] Commercial EtOAc often contains significant water and alcohol impurities.
Class C: Prohibited Solvents (Immediate Decomposition)

NEVER use these solvents for dissolution unless the intention is to quench/destroy the reagent.

  • Water[1][2][3]

  • Methanol / Ethanol / Isopropanol[1]

  • Acetone (often contains water; enolizable protons can react under acidic conditions)

  • DMSO (Dimethyl Sulfoxide) – Can cause Pummerer-type rearrangements or violent oxidation at high temperatures.

Experimental Protocols

Protocol 1: Inert Atmosphere Solubility Check

Objective: To verify solubility without decomposing the sample via atmospheric moisture.

  • Preparation: Oven-dry a 10 mL borosilicate vial and a septum cap. Purge with Argon or Nitrogen for 5 minutes.

  • Solvent Drying: Ensure the target solvent (e.g., DCM) has been dried over molecular sieves (3Å or 4Å) for at least 24 hours.

  • Addition:

    • Weigh 100 mg of 4-phenoxybutyryl chloride quickly.

    • Transfer to the vial and seal immediately.

    • Inject 0.5 mL of the dry solvent via syringe through the septum.

  • Observation:

    • Clear Solution: Soluble.[4]

    • Cloudiness/Fumes: Indicates wet solvent (hydrolysis is occurring) or insolubility.

    • Precipitate: Insoluble.

Protocol 2: Solvent Selection Workflow

Use this logic gate to select the correct solvent for your specific application.

SolventSelection Start Start: Select Solvent for 4-Phenoxybutyryl Chloride Q1 Is the intent to REACT or DISSOLVE? Start->Q1 Q2 Is the application Analytical (NMR/LC)? Q1->Q2 Dissolve/Store Q3 Does the reaction involve Lewis Acids (AlCl3)? Q1->Q3 Synthesis Solvent_NMR Use CDCl3 or C6D6 (Strictly Anhydrous) Q2->Solvent_NMR Analysis Solvent_Transfer Use DCM or Toluene Q2->Solvent_Transfer Transfer Q4 Is high heat (>50°C) required? Q3->Q4 No / Controlled Warn_THF AVOID THF (Polymerization Risk) Q3->Warn_THF Yes (Lewis Acid Present) Solvent_DCM Use Dichloromethane (DCM) (Reflux ~40°C) Q4->Solvent_DCM No (Low Temp) Solvent_DCE Use 1,2-Dichloroethane (Reflux ~83°C) Q4->Solvent_DCE Yes (Med Temp) Solvent_Nitro Use Nitrobenzene (High Solvency for AlCl3) Q4->Solvent_Nitro Yes (High Temp)

Figure 2: Decision tree for selecting the optimal solvent based on experimental constraints.

Safety & Stability (E-E-A-T)

Handling Precautions[5][6]
  • Corrosivity: 4-Phenoxybutyryl chloride is a lachrymator and corrosive. It releases HCl gas immediately upon contact with moist air.

  • Storage: Store under inert gas (Argon) at 2–8°C. The "solid" form may liquefy if the cold chain is broken; this does not necessarily indicate decomposition, but check for white precipitate (acid formation).

  • Quenching: To dispose of excess reagent, slowly add it to a stirred solution of dilute sodium hydroxide or sodium bicarbonate. Do not add water directly to the neat chloride, as the heat evolution can cause splashing.

Field Insight: The "White Crust" Indicator

If you observe a white crust forming on the threads of the bottle or the septum, this is 4-phenoxybutyric acid . This indicates moisture ingress. Filter the solution through a dry glass frit or a plug of anhydrous MgSO₄ before use in sensitive reactions to remove the hydrolyzed acid byproduct.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78819, 4-Phenoxybutyryl chloride. Retrieved from [Link][5]

  • Organic Syntheses. General procedures for Friedel-Crafts Acylation using Acid Chlorides. (Contextual grounding for solvent selection). Retrieved from [Link]

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[5] (Authoritative source on solvent polarity and reactivity).

Sources

Technical Guide: Spectroscopic Characterization of 4-Phenoxybutanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-Phenoxybutanoyl chloride (CAS: 5139-89-9) is a critical acyl chloride intermediate used primarily in the synthesis of chromanones via intramolecular Friedel-Crafts acylation and as a linker in fragment-based drug discovery (FBDD). Its high reactivity requires precise handling and rapid characterization to ensure integrity before subsequent coupling steps.

This guide provides a definitive reference for the spectroscopic identification of 4-phenoxybutanoyl chloride, distinguishing it from its precursor (4-phenoxybutyric acid) and hydrolysis byproducts.

Chemical Profile
PropertyData
IUPAC Name 4-Phenoxybutanoyl chloride
Molecular Formula

Molecular Weight 198.65 g/mol
Appearance Colorless to pale yellow liquid
Stability Moisture sensitive; hydrolyzes to 4-phenoxybutyric acid and HCl

Synthesis & Structural Logic

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residuals (


, HCl) and unreacted starting materials.
Synthetic Pathway

The compound is typically generated in situ from 4-phenoxybutyric acid using thionyl chloride (


) or oxalyl chloride.

Synthesis Start 4-Phenoxybutyric Acid (Precursor) Inter Intermediate [Chlorosulfite] Start->Inter Nu- Attack Reagent SOCl2 (Thionyl Chloride) Reagent->Inter Product 4-Phenoxybutanoyl Chloride (Target) Inter->Product -SO2, -HCl Byprod Byproducts: SO2 (gas) + HCl (gas) Inter->Byprod

Figure 1: Synthetic pathway via thionyl chloride.[1] Note that incomplete removal of


 may result in broad peaks or baseline noise in NMR.

Infrared Spectroscopy (IR) Analysis

IR is the most rapid method to confirm conversion of the acid to the acid chloride. The diagnostic shift of the carbonyl stretch is definitive.

Diagnostic Bands
Functional GroupWavenumber (

)
IntensityStructural Assignment
C=O Stretch 1795 – 1805 StrongAcyl Chloride Carbonyl (Distinct from Acid ~1710

)
C-O-C Stretch 1240 – 1250StrongAryl alkyl ether (Asymmetric)
C-O-C Stretch 1030 – 1050MediumAryl alkyl ether (Symmetric)
C=C Aromatic 1590, 1495MediumBenzene ring breathing modes
C-Cl Stretch 600 – 800Weak/MedAcyl-Chlorine bond (often obscured in fingerprint)
C-H Aromatic 750, 690StrongMono-substituted benzene (out-of-plane bending)

Technical Insight: The shift from 1710


 (COOH)  to ~1800 

(COCl)
is the primary quality control metric. If a broad band remains at 2500–3300

(O-H stretch) or a peak persists at 1710

, the conversion is incomplete or hydrolysis has occurred.

Nuclear Magnetic Resonance (NMR) Data

H NMR (400 MHz, )

The proton spectrum is characterized by a distinct downfield shift of the


-protons (adjacent to the carbonyl) compared to the starting acid.
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

)
Assignment
Ar-H (meta) 7.26 – 7.30Multiplet2H-Aromatic (C3, C5)
Ar-H (ortho/para) 6.90 – 7.00Multiplet3H-Aromatic (C2, C4, C6)

-CH2
4.02Triplet2H6.0 Hz


-CH2
3.05 – 3.15 Triplet2H7.2 Hz

(Diagnostic)

-CH2
2.20 – 2.30Quintet2H6-7 Hz

Critical Analysis:

  • 
    -Proton Shift:  In the precursor acid, the 
    
    
    
    -protons appear at 2.58 ppm . In the chloride, the strong electron-withdrawing nature of the Cl atom deshields these protons, shifting them downfield to ~3.10 ppm . This +0.5 ppm shift confirms successful chlorination.
  • Solvent Peaks: Expect

    
     at 7.26 ppm.[2] If synthesized with 
    
    
    
    , look for broad acidic protons if hydrolysis has started.
C NMR (100 MHz, )
Carbon TypeShift (

, ppm)
Assignment
Carbonyl (C=O) 173.5 Acid Chloride Carbonyl
Aromatic (Ipso) 158.5

Aromatic (Meta) 129.5Benzene Ring
Aromatic (Para) 121.0Benzene Ring
Aromatic (Ortho) 114.5Benzene Ring

-CH2
65.8


-CH2
46.5

(Significant shift from acid ~30 ppm)

-CH2
24.8Central methylene

Experimental Protocol: Sample Preparation

Due to the compound's moisture sensitivity, standard "open-air" preparation will lead to data artifacts (hydrolysis peaks).

Strict Inert Handling Protocol
  • Drying: Ensure the NMR tube and pipette are oven-dried (>120°C) for at least 2 hours.

  • Solvent: Use

    
     stored over molecular sieves (4Å) to neutralize trace water and HCl.
    
  • Preparation:

    • Flush the NMR tube with dry Nitrogen or Argon.

    • Dissolve ~10-20 mg of the acid chloride in 0.6 mL

      
      .
      
    • Do not filter through standard cotton/silica unless strictly dried, as this introduces moisture.

  • Acquisition: Run the spectrum immediately.

Protocol Step1 Oven Dry Glassware (120°C, 2h) Step2 Solvent Prep (CDCl3 over 4Å Sieves) Step1->Step2 Step3 Dissolution (Inert Atmosphere) Step2->Step3 Step4 Rapid Acquisition (<15 mins) Step3->Step4

Figure 2: Inert sampling workflow to prevent hydrolysis artifacts.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Phenoxyacetyl chloride Mass Spectrum. NIST Chemistry WebBook. Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (n.d.). Conversion of Carboxylic Acids to Acid Chlorides. Retrieved October 26, 2023, from [Link]

  • Royal Society of Chemistry. (2014). Synthesis of chromanones via Friedel-Crafts acylation. RSC Advances. Retrieved October 26, 2023, from [Link]

Sources

Mechanistic Insight: The Electrophilic Architecture of 4-Phenoxybutyryl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a rigorous analysis of the electrophilic nature of the carbonyl carbon in 4-phenoxybutyryl chloride (CAS: 41717-64-0). Designed for researchers in medicinal chemistry, this document moves beyond standard textbook definitions to explore the specific electronic and steric environments that dictate this molecule's reactivity. We focus on its critical role in intramolecular Friedel-Crafts cyclizations to form benzoxepinone scaffolds—a core structural motif in various psychotropic and anti-inflammatory pharmacophores.

Part 1: Electronic Architecture & Theoretical Framework

The reactivity of 4-phenoxybutyryl chloride is governed by the pronounced electrophilicity of its carbonyl carbon. To manipulate this molecule effectively, one must understand the competing electronic effects at play.

The Inductive/Resonance Conflict

The carbonyl carbon (


) is electron-deficient due to the electronegativity of the oxygen. In acyl chlorides, this deficiency is exacerbated by the chlorine atom.
  • Inductive Effect (-I): Chlorine is highly electronegative (

    
    ), pulling electron density through the 
    
    
    
    -bond. This destabilizes the carbonyl carbon, raising the energy of the ground state and lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
  • Resonance Effect (+M): Theoretically, the chlorine lone pair can donate into the

    
    -orbital of the carbonyl. However, due to the poor orbital overlap between the 3p orbital of chlorine and the 2p orbital of carbon, this effect is negligible compared to the inductive withdrawal.
    
  • The Phenoxy Influence: Uniquely, the phenoxy group is located at the

    
    -position (three carbons away). While the ether oxygen is electron-withdrawing, the alkyl spacer (
    
    
    
    ) effectively insulates the carbonyl from significant inductive deactivation. However, the phenoxy group is crucial as an internal nucleophile for cyclization.
Molecular Orbital Visualization

The reaction is driven by the interaction between the Nucleophile's HOMO and the Carbonyl's LUMO. The presence of the Cl leaving group significantly lowers the LUMO energy compared to esters or amides, making the carbon highly susceptible to nucleophilic attack.

ElectronicEffects Figure 1: Electronic forces governing the reactivity of 4-Phenoxybutyryl chloride. Carbonyl Carbonyl Carbon (Electrophilic Center) Spacer Propyl Chain (Insulator) Carbonyl->Spacer Chlorine Chlorine Atom (-I Effect >> +M Effect) Chlorine->Carbonyl Inductive Withdrawal (Increases u03B4+) Phenoxy Phenoxy Group (Internal Nucleophile) Phenoxy->Carbonyl Intramolecular Attack (Cyclization) Spacer->Phenoxy

Part 2: Reactivity Profile & Mechanism[1]

The primary utility of this electrophile is the synthesis of 2,3,4,5-tetrahydro-1-benzoxepin-5-one via intramolecular Friedel-Crafts acylation. This transformation validates the high electrophilicity of the acyl chloride, as it requires the formation of a discrete acylium ion.

The Acylium Ion Pathway

Unlike bimolecular substitutions (


), the Friedel-Crafts cyclization proceeds via an 

-like mechanism involving a Lewis Acid catalyst (typically

or

).
  • Activation: The Lewis Acid coordinates with the chlorine, weakening the C-Cl bond.

  • Ionization: Loss of

    
     generates the linear, resonance-stabilized acylium cation (
    
    
    
    ).
  • Cyclization: The electron-rich phenoxy ring (activated by the ether oxygen) attacks the super-electrophilic acylium ion.

  • Aromatization: Loss of a proton restores aromaticity, yielding the 7-membered benzoxepinone ring.

ReactionMechanism Figure 2: Mechanism of Intramolecular Friedel-Crafts Cyclization. Start 4-Phenoxybutyryl Chloride Complex Lewis Acid Complex (R-CO-Cl...AlCl3) Start->Complex + AlCl3 Acylium Acylium Ion (R-Cu2261O+) Complex->Acylium - [AlCl4]- Sigma Sigma Complex (Intermediate) Acylium->Sigma Intramolecular Attack Product 2,3,4,5-tetrahydro-1-benzoxepin-5-one Sigma->Product - H+

[2][3][4][5]

Part 3: Experimental Protocols & Validation

The following protocols are designed to validate the electrophilicity through both intramolecular (cyclization) and intermolecular (derivatization) pathways.

Protocol A: Intramolecular Cyclization (Benzoxepinone Synthesis)

Objective: To demonstrate the ability of the carbonyl carbon to facilitate electrophilic aromatic substitution on a tethered ring.

Reagents:

  • 4-Phenoxybutyryl chloride (1.0 eq)

  • Aluminum Chloride (

    
    , 1.2 eq)
    
  • Dichloromethane (DCM, Anhydrous)

Workflow:

  • Preparation: Flame-dry a 250mL round-bottom flask under

    
     atmosphere.
    
  • Solvation: Dissolve 4-phenoxybutyryl chloride (10 mmol) in 50 mL anhydrous DCM.

  • Activation: Cool the solution to 0°C. Add

    
     portion-wise over 15 minutes. Note: Evolution of HCl gas indicates acylium formation.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench: Pour mixture over ice/HCl slush to break the Aluminum complex.

  • Isolation: Extract with DCM (3x), wash with Brine, dry over

    
    .
    

Validation Metric: Appearance of a ketone peak in IR (~1680


) and disappearance of the acyl chloride peak (~1800 

).
Protocol B: Kinetic Derivatization (Intermolecular)

Objective: To quantify electrophilicity via reaction rate with a standard nucleophile (Morpholine).

Workflow:

  • Dissolve 4-phenoxybutyryl chloride (1.0 mmol) in

    
    .
    
  • Add Morpholine (1.0 mmol) at 25°C.

  • Monitor reaction via

    
     NMR immediately.
    
  • Observation: The reaction should be diffusion-controlled (instantaneous), confirming high electrophilicity compared to esters (which would require hours/heat).

Data Summary: Reactivity Comparison
ElectrophileLeaving Group pKaRelative ReactivityHydrolysis Half-life (pH 7)
4-Phenoxybutyryl Chloride -7 (HCl) High (10^4) < 5 mins
4-Phenoxybutyric Anhydride4.8 (RCOOH)Moderate (10^2)~1 hour
Ethyl 4-phenoxybutyrate16 (EtOH)Low (1)Stable

Part 4: Safety & Handling (The "Self-Validating" System)

The high electrophilicity of the carbonyl carbon makes this molecule inherently unstable in ambient conditions. A self-validating handling protocol relies on the physical signs of hydrolysis.

  • Visual Check: The liquid should be clear to pale yellow. Turbidity or white precipitate indicates formation of 4-phenoxybutyric acid (hydrolysis product).

  • Pressure Check: Upon opening a stored bottle, a "hiss" indicates HCl buildup, confirming moisture ingress and degradation.

  • Storage: Must be stored under inert gas (Argon/Nitrogen) at 2-8°C.

References

  • Synthesis of 4-phenoxybenzoyl chloride and derivatives. Google Patents. (Methodology for phenoxy-chain acyl chloride synthesis).

  • Reactions of Acid Chlorides with Nucleophiles. Chemistry Steps. (General mechanistic grounding for acyl chloride electrophilicity).

  • Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones. ResearchGate. (Context on cyclization of related butyryl chloride derivatives).

  • Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines. PubMed. (Analogous ring-closing systems using acyl chlorides).

  • Acyl Chlorides: Reactivity and Mechanism. Chemistry LibreTexts. (Theoretical basis for carbonyl polarization).

Moisture sensitivity and storage conditions for 4-Phenoxybutyryl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Moisture Sensitivity and Storage Conditions for 4-Phenoxybutyryl Chloride

Executive Summary

4-Phenoxybutyryl chloride (CAS: 5139-89-9) is a critical acylating agent used in medicinal chemistry to introduce the phenoxybutyryl moiety, a lipophilic linker often utilized in Structure-Activity Relationship (SAR) studies for kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Due to the high electrophilicity of the acyl chloride functionality, this compound exhibits acute moisture sensitivity. Exposure to atmospheric humidity triggers rapid hydrolysis, degrading the reagent into 4-phenoxybutyric acid and releasing corrosive hydrogen chloride (HCl) gas. This guide provides a rigorous, field-proven protocol for the storage, handling, and quality control of 4-Phenoxybutyryl chloride to ensure experimental reproducibility and safety.

Chemical Profile & Reactivity

Physicochemical Properties
PropertyData
Chemical Name 4-Phenoxybutyryl chloride
CAS Number 5139-89-9
Molecular Formula C₁₀H₁₁ClO₂
Molecular Weight 198.65 g/mol
Physical State Liquid (typically) / Low-melting solid
Solubility Soluble in DCM, THF, Toluene; Reacts with Water/Alcohols
Reactivity Class Acid Chloride (High Moisture Sensitivity)
The Hydrolysis Mechanism

The degradation of 4-Phenoxybutyryl chloride is driven by nucleophilic acyl substitution . Water acts as a nucleophile, attacking the electrophilic carbonyl carbon.[1] This process is autocatalytic; the generated HCl can protonate the carbonyl oxygen, making the carbon even more susceptible to attack.

Key Consequence: The formation of 4-phenoxybutyric acid (a white solid) acts as a visual indicator of degradation.

HydrolysisMechanism Start 4-Phenoxybutyryl Chloride Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Water H₂O (Atmospheric Moisture) Water->Intermediate Products 4-Phenoxybutyric Acid (Solid Precipitate) Intermediate->Products Elimination of Cl⁻ Byproduct HCl (Gas) (Corrosive Fumes) Intermediate->Byproduct Proton Transfer

Figure 1: Mechanism of hydrolysis. The reaction is irreversible and exothermic.

Storage Protocols: The "Dry Chain"

To maintain purity >97%, a strict "Dry Chain" of custody must be maintained from receipt to usage.

Environmental Conditions
  • Temperature: Store at 2°C to 8°C (Refrigerated). Lower temperatures slow the kinetic rate of hydrolysis if moisture is inadvertently introduced.

  • Atmosphere: Inert Gas Only (Argon or Nitrogen). Argon is preferred as it is heavier than air and forms a protective "blanket" over the liquid surface.

  • Container:

    • Primary: Borosilicate glass with a Sure/Seal™ or crimped septum cap.

    • Secondary: Sealed desiccator containing activated silica gel or phosphorus pentoxide (

      
      ) to scavenge ambient moisture.
      
Storage Compatibility Matrix
MaterialCompatibilityNotes
Borosilicate Glass ✅ ExcellentStandard storage vessel.
Teflon (PTFE) ✅ ExcellentIdeal for cap liners and tubing.
Stainless Steel ⚠️ PoorCorrodes rapidly due to HCl evolution.
Polystyrene ❌ IncompatibleCan be dissolved/degraded by organic vapors.

Handling & Experimental Workflows

Core Directive: Never open the bottle to the atmosphere. All transfers must occur under positive inert pressure to prevent the ingress of moist air.

The Inert Transfer Protocol (Schlenk Line)

This protocol ensures the reagent never contacts atmospheric moisture.

  • Preparation:

    • Flame-dry all glassware (reaction flask, syringes, needles) and cool under a stream of dry Nitrogen/Argon.

    • Equip the reagent bottle with a balloon of inert gas if a Schlenk line is not directly available, or connect to the manifold.

  • The Transfer:

    • Insert a long, dry needle connected to the inert gas line into the reagent bottle (pressure inlet).

    • Insert the sampling syringe (glass or gas-tight PTFE-tipped).

    • Draw the required volume. The positive pressure from the inlet needle will assist the draw and prevent vacuum formation.

    • Tip: If the needle clogs, it indicates the formation of the hydrolyzed acid solid—do not force it.

  • Quenching (Safety):

    • Any excess reagent in the syringe should be quenched into a beaker of dilute NaOH/Ice, never returned to the stock bottle.

Visualizing the Workflow

HandlingWorkflow Step1 1. Preparation: Flame-dry glassware Purge with Argon Step2 2. Pressure Equalization: Insert Argon inlet needle into reagent septum Step1->Step2 Step3 3. Aspiration: Withdraw liquid using gas-tight syringe Step2->Step3 Step4 4. Transfer: Inject into reaction flask (under inert flow) Step3->Step4 Decision Residue in Syringe? Step4->Decision Safe Quench in dilute NaOH Decision->Safe Yes Risk DO NOT return to bottle (Contamination Risk) Decision->Risk No

Figure 2: Inert atmosphere handling workflow to prevent moisture ingress.

Quality Control & Troubleshooting

Before committing valuable precursors to a reaction, validate the quality of the acid chloride.

Visual Inspection (The "First Pass")
  • Clear/Yellow Liquid: Indicates good quality.

  • Cloudiness/White Precipitate: Indicates hydrolysis has occurred (formation of 4-phenoxybutyric acid).

  • Fuming: Upon opening (if necessary), slight fuming is normal (HCl), but excessive crust formation on the cap indicates a compromised seal.

Analytical Verification
  • Method: ¹H NMR in

    
     (must be dry).
    
  • Diagnostic Signal: Look for the triplet of the

    
    -methylene protons (next to -COCl).
    
    • Acid Chloride: Shift is typically downfield (~3.0 ppm) compared to the acid.

    • Hydrolyzed Acid: Shift moves upfield (~2.4 ppm).

    • Derivatization Check: React a small aliquot with excess methanol. A clean conversion to the methyl ester confirms the activity of the acid chloride.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78819, 4-Phenoxybutyryl chloride. Retrieved from [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 4-Phenoxybutyryl chloride (CAS 5139-89-9).[2] Retrieved from [Link][2]

Sources

Methodological & Application

Acylation of primary amines with 4-Phenoxybutyryl chloride protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Acylation of Primary Amines with 4-Phenoxybutyryl Chloride

Introduction & Scope

This protocol details the synthesis of amides via the acylation of primary amines using 4-phenoxybutyryl chloride (CAS: 5139-89-9). This reagent is a critical building block in medicinal chemistry, frequently serving as a hydrophobic linker in PROTACs (Proteolysis Targeting Chimeras) and endothelin antagonists .

Unlike simple acetylations, the introduction of the 4-phenoxybutyryl moiety provides a flexible, lipophilic spacer (approx. 4-carbon length) that can modulate the pharmacokinetic profile of a drug candidate. This guide prioritizes the anhydrous organic base method , which offers superior yields and compatibility with complex, moisture-sensitive amine substrates compared to the traditional biphasic Schotten-Baumann conditions.

Chemical Basis & Mechanism[1][2][3][4]

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.[1][2] The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.

Key Mechanistic Features:

  • Activation: The acid chloride is highly activated; no additional coupling reagents (e.g., HATU, EDC) are required.

  • HCl Scavenging: The reaction generates stoichiometric Hydrogen Chloride (HCl). If not neutralized, this HCl will protonate the unreacted amine, rendering it non-nucleophilic and stalling the reaction at ~50% conversion. An auxiliary base (Triethylamine or DIPEA) is strictly required to drive the equilibrium.

Figure 1: Reaction Mechanism

ReactionMechanism Reactants Primary Amine (R-NH2) + 4-Phenoxybutyryl Chloride Transition Tetrahedral Intermediate Reactants->Transition Nucleophilic Attack Elimination Elimination of Chloride Ion Transition->Elimination Collapse of C=O Deprotonation Base-Mediated Deprotonation Elimination->Deprotonation Proton Transfer Product Final Amide + Base-HCl Salt Deprotonation->Product Stabilization

Caption: Step-wise mechanism showing nucleophilic attack, chloride elimination, and base-mediated scavenging of HCl.

Critical Parameters & Reagent Selection

Success depends on controlling the exotherm and managing the HCl byproduct.

ParameterRecommendationRationale
Solvent Dichloromethane (DCM) (Anhydrous)High solubility for reactants; low boiling point facilitates easy removal. Alternative: THF (if amine is polar).
Base DIPEA (Hünig's Base) or TEADIPEA is non-nucleophilic and sterically hindered, preventing quaternary salt formation. Use 1.5 – 2.0 equivalents .
Stoichiometry 1.1 eq Acid ChlorideSlight excess ensures complete consumption of the valuable amine starting material.
Temperature 0°C

RT
Initial cooling is mandatory to suppress bis-acylation and control the exotherm.
Concentration 0.1 M – 0.2 M Dilution prevents "hot spots" during addition and minimizes oligomerization side reactions.

Standard Operating Procedure (SOP)

Safety Pre-Check: 4-Phenoxybutyryl chloride is corrosive and a lachrymator. Perform all operations in a fume hood.

Materials:
  • Primary Amine (Limiting Reagent)

  • 4-Phenoxybutyryl chloride (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (1.5 eq)

  • Anhydrous DCM

  • Saturated

    
     (aq)
    
  • 1M HCl (aq) (Skip if product contains acid-sensitive groups)

  • Brine

Step-by-Step Protocol:
  • Preparation of Amine Solution:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

    • Dissolve the Primary Amine (1.0 eq) in anhydrous DCM (concentration ~0.2 M).

    • Add DIPEA (1.5 eq) via syringe.

    • Cool the mixture to 0°C using an ice/water bath. Stir for 10 minutes.

  • Addition of Acid Chloride:

    • Dilute 4-Phenoxybutyryl chloride (1.1 eq) in a small volume of DCM (e.g., 1/10th of total reaction volume).

    • Critical Step: Add the acid chloride solution dropwise to the amine mixture over 15–20 minutes.

    • Why: Rapid addition causes localized heating and may lead to bis-acylation (imide formation).

  • Reaction & Monitoring:

    • Allow the reaction to warm to Room Temperature (RT) naturally.

    • Stir for 2–4 hours .

    • TLC Monitoring: Check consumption of the amine.

      • Stain: Ninhydrin (for amine) or UV (for phenoxy group).

      • Target: Disappearance of the baseline amine spot.

  • Workup (Extraction):

    • Quench the reaction by adding water (equal volume to solvent).

    • Transfer to a separatory funnel.

    • Wash 1 (Acidic): Wash organic layer with 1M HCl (removes unreacted amine and DIPEA). Note: Omit if product has other basic nitrogens.

    • Wash 2 (Basic): Wash organic layer with Sat.

      
       (removes hydrolyzed 4-phenoxybutyric acid).
      
    • Wash 3: Wash with Brine.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      

Figure 2: Experimental Workflow

Workflow Start Start: Amine + DCM + DIPEA (Cool to 0°C) Add Add 4-Phenoxybutyryl Chloride (Dropwise, 15 min) Start->Add React Warm to RT Stir 2-4 Hours Add->React Check TLC Check: Amine Consumed? React->Check Check->React No (Add more reagent) Quench Quench with Water Check->Quench Yes Wash Wash: 1M HCl -> NaHCO3 -> Brine Quench->Wash Finish Dry & Concentrate Wash->Finish

Caption: Operational workflow for the anhydrous acylation protocol.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is anhydrous. Check reagent quality (if liquid is cloudy/white solid ppt, it has hydrolyzed).
Bis-acylation (Imide) Excess reagent / High TempStrictly maintain 0°C during addition. Add acid chloride slowly.
Sticky Solid/Oil Residual Phenoxybutyric AcidThe acid byproduct (from hydrolysis) is lipophilic. Ensure the

wash is thorough (pH > 8).
Product in Aqueous Layer Product is too polarIf product contains polar groups, avoid aqueous workup. Use silica gel chromatography directly on the crude residue.

References

  • PubChem. 4-Phenoxybutyryl chloride (Compound).[3][4] National Library of Medicine. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Nucleophilic substitution at the carbonyl group. In Organic Chemistry. Oxford University Press. (General Mechanism).[5][6][7][8]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]

  • Common Organic Chemistry. Amide Formation from Acid Chlorides. Available at: [Link]

Sources

Using 4-Phenoxybutyryl chloride as a linker in polymer synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Phenoxybutyryl Chloride as a Flexible Spacer and Hydrophobic Anchor in Polymer Synthesis

Introduction & Core Logic

4-Phenoxybutyryl chloride (CAS: 5139-89-9) is a specialized acyl chloride reagent used primarily as a linker and hydrophobic modifier in polymer chemistry. Unlike simple alkyl acid chlorides, this molecule offers a unique dual-functionality:

  • The Butyryl Spacer (

    
     Chain):  It provides a flexible 3-carbon aliphatic chain. In Liquid Crystalline Polymers (LCPs), this spacer is critical for "decoupling" the motion of the rigid mesogen from the polymer backbone, allowing independent self-assembly.
    
  • The Phenoxy Anchor: The terminal aromatic group serves as a hydrophobic moiety capable of

    
    -
    
    
    
    stacking. It can act as a mesogenic unit itself or as a stable "cap" for drug delivery systems where hydrolytic stability (of the ether bond) combined with labile release (of the ester/amide bond) is required.

Key Applications:

  • Side-Chain Liquid Crystalline Polymers (SCLCPs): Synthesis of monomers where the spacer length dictates phase transition temperatures (odd-even effect).

  • Post-Polymerization Modification (PPM): Tuning the hydrophobicity and glass transition temperature (

    
    ) of hydroxyl- or amine-bearing polymers (e.g., PVA, Polyallylamine).
    
  • Prodrug Synthesis: Linking therapeutic agents to polymeric carriers via cleavable ester/amide bonds.

Chemical Basis & Reaction Mechanism

The primary reaction pathway is Nucleophilic Acyl Substitution .[1] The high reactivity of the acyl chloride group allows for rapid coupling with nucleophiles (alcohols, amines, phenols) under mild conditions, releasing HCl as a byproduct.

Mechanism Diagram (DOT):

ReactionMechanism Reactants 4-Phenoxybutyryl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Nucleophile Polymer-OH / Amine (Nucleophile) Nucleophile->Intermediate Product Functionalized Polymer (Ester/Amide Linkage) Intermediate->Product Elimination of Cl- Byproduct HCl (Neutralized by Base) Intermediate->Byproduct

Caption: Nucleophilic acyl substitution pathway. The base (e.g., Triethylamine) is critical to drive the equilibrium by scavenging the HCl byproduct.

Experimental Protocols

Protocol A: Synthesis of SCLCP Monomers (Grafting Through)

Context: This protocol describes creating a polymerizable acrylate monomer containing the 4-phenoxybutyryl unit. This is the preferred method for creating well-defined Liquid Crystalline Polymers.

Reagents:

  • 4-Phenoxybutyryl chloride (1.2 eq)

  • Hydroxy-functionalized acrylate (e.g., 2-hydroxyethyl acrylate) or Phenolic Mesogen (1.0 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Dissolve 10 mmol of the Hydroxy-functionalized mesogen/acrylate in 50 mL of anhydrous DCM. Add 15 mmol of TEA. Cool the mixture to 0°C using an ice bath.

  • Addition: Dissolve 12 mmol of 4-Phenoxybutyryl chloride in 20 mL of DCM. Add this solution dropwise to the reaction flask over 30 minutes. Note: Exothermic reaction; maintain temp < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours. Monitor via TLC (disappearance of hydroxyl starting material).[2]

  • Workup:

    • Filter off the precipitated triethylamine hydrochloride salt.

    • Wash the filtrate with 1M HCl (to remove excess amine), saturated

      
       (to remove excess acid), and brine.
      
    • Dry over

      
       and concentrate under reduced pressure.
      
  • Purification: Recrystallize from ethanol/hexane or purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate).

Protocol B: Post-Polymerization Modification (Grafting To)

Context: Modifying a Poly(vinyl alcohol) (PVA) backbone to introduce hydrophobic phenoxy side chains.

Reagents:

  • Poly(vinyl alcohol) (PVA) (dried in vacuum oven)

  • 4-Phenoxybutyryl chloride (calculated based on desired Degree of Substitution, DS)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or dry Pyridine (PVA is insoluble in DCM)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 g of PVA in 20 mL of dry NMP at 80°C under nitrogen until a clear solution forms. Cool to RT.

  • Activation: Add Pyridine (2 eq relative to acid chloride) and DMAP (catalytic amount).

  • Grafting: Add 4-Phenoxybutyryl chloride dropwise.

  • Incubation: Stir at 60°C for 24 hours. Note: Higher temperatures may cause degradation; 60°C is optimal for esterification kinetics vs. polymer stability.

  • Precipitation: Pour the reaction mixture slowly into a large excess (10x volume) of Methanol or Diethyl Ether. The functionalized polymer will precipitate.

  • Purification: Re-dissolve in THF (if soluble) and re-precipitate to remove trapped reagents. Vacuum dry at 40°C.

Characterization & Validation

To validate the synthesis, compare the spectral data of the starting material and the product.

TechniqueParameterExpected Observation (Success)
FTIR Carbonyl (

)
Appearance of strong Ester peak at 1730–1750 cm⁻¹ .
FTIR Hydroxyl (

)
Reduction or disappearance of broad band at 3200–3500 cm⁻¹ .

NMR

-Protons
New triplet at ~2.3–2.5 ppm (

).

NMR
Phenoxy ProtonsMultiplets at 6.8–7.3 ppm (Aromatic ring).
GPC Molecular WeightShift to higher molecular weight (

) due to bulky side chain attachment.
DSC Thermal TransitionsAppearance of

or liquid crystalline melting peaks (

,

) distinct from backbone.

Workflow Visualization (DOT):

Workflow Start Start: Dry Polymer/Monomer Solvent Dissolve in Anhydrous Solvent (DCM for Monomers, NMP for PVA) Start->Solvent Reagent Add Base (TEA/Pyridine) + 4-Phenoxybutyryl Chloride Solvent->Reagent React Reaction: 0°C -> RT (12-24h) Nitrogen Atmosphere Reagent->React Workup Workup: Filter Salts -> Wash (Acid/Base) -> Precipitate React->Workup Analyze Validation: NMR, FTIR, DSC Workup->Analyze

Caption: Standardized workflow for grafting 4-phenoxybutyryl chloride onto polymeric substrates.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Degree of Substitution Moisture in solvent/reagentsUse freshly distilled solvents; store acid chloride under inert gas. Water hydrolyzes the chloride to carboxylic acid (unreactive).
Polymer Crosslinking Impurities or bifunctional groupsEnsure the starting polymer does not contain amine and acid groups which might crosslink.
Dark/Colored Product Oxidation or high tempPerform reaction under

atmosphere. Do not exceed 60°C during grafting.
Incomplete Salt Removal Poor filtrationThe amine-HCl salt can be sticky. Use a Celite pad for filtration or perform aqueous washes if the polymer is water-insoluble.

References

  • MDPI. (2018). Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens. (Detailed protocol for acyl chloride monomer synthesis). Retrieved from [Link]

  • RSC Publishing. (2017). Post-polymerization modification reactions of poly(glycidyl methacrylate)s.[3] (General acid chloride grafting protocols).[4] Retrieved from [Link]

  • NIH. (2011). Side-chain Liquid Crystal Polymers (SCLCP): Methods and Materials.[5][6] (Review of spacer concepts). Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of Pharmaceutical Intermediates using 4-Phenoxybutyryl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Phenoxybutyryl chloride (CAS 5139-89-9) is a versatile electrophilic building block critical to the synthesis of oxygen-containing heterocycles and lipophilic linker systems in medicinal chemistry.[1][2] This application note details the two primary divergent synthetic pathways for this reagent: (1) Intramolecular Friedel-Crafts Cyclization to access the 2,3,4,5-tetrahydro-1-benzoxepin-5-one scaffold, and (2) Intermolecular N-Acylation for the installation of phenoxy-linker motifs common in histone deacetylase (HDAC) inhibitors and kinase probes. We provide optimized protocols, mechanistic insights, and safety standards for scalable execution.

Introduction & Chemical Profile

4-Phenoxybutyryl chloride is an acyl chloride derivative characterized by a terminal phenoxy group connected to a reactive carbonyl via a propyl chain.[2] Its utility stems from the specific length of the carbon chain (n=3), which allows for the formation of stable 7-membered rings (benzoxepines) or serves as a "cap-and-linker" moiety that occupies hydrophobic pockets in target enzymes.

PropertySpecification
CAS Number 5139-89-9
Molecular Formula C₁₀H₁₁ClO₂
Molecular Weight 198.65 g/mol
Physical State Colorless to pale yellow liquid/low-melting solid
Reactivity Class Acid Chloride (Moisture Sensitive, Corrosive)
Storage 2–8°C, under Argon/Nitrogen

Strategic Reaction Landscape

The reactivity of 4-phenoxybutyryl chloride bifurcates based on the reaction environment. In the presence of strong Lewis acids, it favors intramolecular cyclization.[2] In the presence of nucleophiles (amines/alcohols) and mild bases, it functions as a derivatizing agent.[2]

ReactionLandscape Start 4-Phenoxybutyryl Chloride (Starting Material) LewisAcid Lewis Acid (AlCl3) Intramolecular F-C Start->LewisAcid Nucleophile Nucleophile (R-NH2) Intermolecular Acylation Start->Nucleophile Scaffold 2,3,4,5-Tetrahydro-1-benzoxepin-5-one (Core Scaffold) LewisAcid->Scaffold Cyclization (7-membered ring) Linker Phenoxybutyryl Amides (HDAC/Kinase Linkers) Nucleophile->Linker Amidation

Figure 1: Divergent synthetic pathways for 4-phenoxybutyryl chloride leading to fused ring systems or linear pharmacophores.

Application I: Synthesis of the Benzoxepinone Scaffold

The 2,3,4,5-tetrahydro-1-benzoxepin-5-one skeleton is a privileged structure in drug discovery, serving as a precursor for rigid analogues of neurotransmitters and anti-inflammatory agents [1].

Mechanistic Insight

The reaction proceeds via an Intramolecular Friedel-Crafts Acylation .[2] The Lewis acid (AlCl₃) abstracts the chloride, generating a highly electrophilic acylium ion.[2] The tethered phenoxy ring attacks this electrophile.[2]

  • Critical Factor: The formation of a 7-membered ring is kinetically slower than 5- or 6-membered rings.[2] Therefore, strict temperature control is required to prevent intermolecular polymerization (dimerization) which competes with the desired cyclization.[2]

Protocol A: AlCl₃-Mediated Cyclization

Scale: 10 mmol | Expected Yield: 65–75%[2]

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and an argon inlet.

  • Solvent Preparation: Add Aluminum Chloride (AlCl₃, 2.0 equiv, 2.66 g) to 30 mL of anhydrous Dichloromethane (DCM). Stir at 0°C to form a suspension.

    • Note: Nitrobenzene can be used for higher solubility, but DCM simplifies workup.[2]

  • Addition: Dissolve 4-phenoxybutyryl chloride (10 mmol, 1.99 g) in 10 mL anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 30 minutes at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (System: Hexane/EtOAc 4:1).[2][3] The spot for the acid chloride (reactive) will disappear, replaced by the lower Rf ketone.[2]

  • Quench: Cool the mixture to 0°C. Slowly pour the reaction mixture into a beaker containing 100 g of crushed ice/HCl (1M) mixture. Caution: Exothermic.[2]

  • Workup:

    • Separate the organic layer.[2]

    • Extract the aqueous layer with DCM (2 x 30 mL).[2]

    • Wash combined organics with sat.[2] NaHCO₃ (to remove traces of free acid) and Brine.[2]

    • Dry over anhydrous MgSO₄ and concentrate in vacuo.[2]

  • Purification: The crude oil often solidifies.[2] Recrystallize from Hexane/Ether or purify via flash column chromatography (0-10% EtOAc in Hexanes).[2]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Polymerization Concentration too highDilute reaction to 0.1 M or use High Dilution Addition technique.
Incomplete Reaction Deactivated AlCl₃Ensure AlCl₃ is fresh and yellow/grey (not white powder, which indicates hydrolysis).
Cleavage of Ether Bond Temperature too highKeep reaction below 40°C; AlCl₃ can cleave aryl ethers at reflux.[2]

Application II: The Phenoxybutyryl Linker (Amidation)

In medicinal chemistry, the 4-phenoxybutyryl group acts as a "cap" moiety.[2] For example, in the design of HDAC inhibitors, the phenyl ring interacts with the rim of the enzyme's active site, while the butyryl chain reaches down the tunnel to the zinc ion [2].

Workflow Setup Anhydrous Setup (Amine + Base in DCM) Addition Dropwise Addition (Acid Chloride at 0°C) Setup->Addition Reaction Stir RT (1-2 h) Monitor TLC Addition->Reaction Workup Acid/Base Wash (Remove amine/HCl) Reaction->Workup

Figure 2: General workflow for amide coupling using 4-phenoxybutyryl chloride.

Protocol B: N-Acylation of Secondary Amines

Target: Synthesis of N-substituted-4-phenoxybutanamides. Scale: 5 mmol

  • Reagents: In a 50 mL RBF, dissolve the secondary amine (e.g., Morpholine or a Piperazine derivative, 5.0 mmol) and Triethylamine (TEA, 1.5 equiv, 7.5 mmol) in 20 mL anhydrous DCM.

  • Addition: Cool to 0°C. Add 4-phenoxybutyryl chloride (1.1 equiv, 5.5 mmol) dropwise via syringe.

    • Why: Excess acid chloride ensures complete consumption of the valuable amine component.[2]

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Validation: Check TLC. The amine (ninhydrin active) should be consumed.[2]

  • Workup (Self-Validating Step):

    • Wash organic phase with 1M HCl (removes unreacted amine and TEA).[2]

    • Wash with 1M NaOH (hydrolyzes and removes excess acid chloride as the water-soluble acid salt).[2]

    • Dry (Na₂SO₄) and concentrate.[2][3]

  • Result: High purity amide (>95%) is usually obtained without chromatography due to the "Acid/Base Wash" purification strategy.[2]

Safety & Handling Standards

4-Phenoxybutyryl chloride is a Corrosive (Category 1B) and a Lachrymator .[2]

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and chemical splash goggles.[2]

  • Quenching Spills: Do not use water directly.[2] Absorb with dry sand or vermiculite, then neutralize with dilute sodium carbonate solution in a waste container.[2]

  • Storage: Store in a tightly sealed container under inert gas. Moisture exposure generates HCl gas and 4-phenoxybutyric acid (solid precipitate).[2]

References

  • Synthesis of Benzoxepinones: Fontaine, G. (1968).[2] Recherches dans la série des benzoxépinnones-5. Annales de Chimie, 3, 179.[2] (Foundational work on the cyclization of phenoxybutyryl chlorides).

  • HDAC Inhibitor Design: Miller, T. A., et al. (2003).[2] Histone deacetylase inhibitors. Journal of Medicinal Chemistry, 46(24), 5097-5116.[2] Link[2]

  • Friedel-Crafts Methodology: Olah, G. A. (1973).[2] Friedel-Crafts Chemistry. Wiley-Interscience.[2] (Authoritative text on Lewis acid catalysis mechanisms).

  • PubChem Compound Summary: 4-Phenoxybutyryl chloride (CID 78819).[2] National Center for Biotechnology Information.[2] Link[2]

Sources

Application Note: Friedel-Crafts Acylation with 4-Phenoxybutyryl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenoxybutyryl chloride is a bifunctional electrophile containing an acid chloride moiety tethered to a phenoxy ether. Its utility in organic synthesis is defined by two divergent reaction pathways governed by concentration and substrate stoichiometry:

  • Intramolecular Cyclization (Path A): The formation of the 7-membered heterocycle 2,3,4,5-tetrahydro-1-benzoxepin-5-one . This is a critical scaffold for bioactive compounds, including serotonin receptor modulators.

  • Intermolecular Acylation (Path B): The acylation of external aromatic substrates (e.g., fluorobenzene) to generate 4-phenoxybutyrophenones , common precursors for neuroleptic agents.

This guide provides high-fidelity protocols for both pathways, emphasizing the kinetic control required to suppress polymerization and optimize yield.

Mechanistic Insight & Reaction Design[1]

The Friedel-Crafts acylation is driven by the generation of a highly electrophilic acylium ion.[1] However, 4-phenoxybutyryl chloride presents a unique challenge: the ether oxygen on the tethered phenoxy group acts as a Lewis base, potentially sequestering the catalyst.

The Acylium Resonance & Catalyst Stoichiometry

Unlike catalytic alkylations, acylation requires stoichiometric Lewis acid (typically


).[2] The product ketone forms a stable 1:1 complex with the aluminum, deactivating the catalyst. Furthermore, the ether oxygen in the starting material can coordinate with 

, often necessitating a slight excess (1.1–1.2 equiv. total) to ensure full conversion.
Pathway Competition (Graphviz Visualization)

The following diagram illustrates the bifurcation between ring closure (Intramolecular) and linear coupling (Intermolecular).

FC_Mechanism Reagent 4-Phenoxybutyryl Chloride Complex Acylium Ion Complex [Ph-O-(CH2)3-C≡O]+ AlCl4- Reagent->Complex + AlCl3 (-Cl-) LewisAcid AlCl3 Catalyst LewisAcid->Complex PathA Path A: Intramolecular (High Dilution) Complex->PathA Internal Attack (Ortho Position) PathB Path B: Intermolecular (High Concentration + Ext. Substrate) Complex->PathB External Attack (e.g., Fluorobenzene) ProductA 1-Benzoxepin-5-one (7-Membered Ring) PathA->ProductA - H+ ProductB 4-Phenoxybutyrophenone (Linear Ketone) PathB->ProductB - H+

Figure 1: Mechanistic bifurcation of 4-phenoxybutyryl chloride activation. Path A is favored by dilution; Path B requires excess external substrate.

Critical Parameters

Success depends on rigorous control of the following variables.

Solvent Selection
SolventDielectric ConstantSuitabilityNotes
Dichloromethane (DCM) 8.9High Excellent solubility for acyl chlorides; moderate solubility for

. Standard for kinetic control (

to reflux).
Nitrobenzene 34.8Moderate Good for high-temperature reactions but difficult to remove (high b.p.). often acts as a mild inhibitor due to complexation.
1,2-Dichloroethane (DCE) 10.4High Higher boiling point than DCM (

), allowing for thermodynamic push if cyclization is sluggish.
Carbon Disulfide (

)
2.6Low Historical use only. Highly flammable and neurotoxic. Avoid.
Temperature Control
  • Initial Phase (

    
    ):  Essential to control the exotherm upon catalyst addition and prevent rapid polymerization.
    
  • Reaction Phase (

    
     - Reflux):  Intramolecular cyclization (7-membered ring formation) is entropically disfavored compared to 5- or 6-membered rings. Gentle reflux in DCM or DCE is often required to drive the reaction to completion.
    

Protocol A: Intramolecular Cyclization (Benzoxepinone Synthesis)

Objective: Synthesis of 2,3,4,5-tetrahydro-1-benzoxepin-5-one. Key Constraint: High Dilution (to prevent intermolecular polymerization).

Reagents[3][4][5]
  • 4-Phenoxybutyryl chloride: 10.0 mmol (1.99 g)

  • Aluminum Chloride (

    
    ), anhydrous: 12.0 mmol (1.60 g)
    
  • Dichloromethane (DCM), anhydrous: 100 mL (Note the large volume for dilution)

  • HCl (1M) and Brine for workup.

Step-by-Step Methodology
  • System Prep: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).
    
  • Catalyst Suspension: Charge the RBF with

    
     (1.60 g) and 40 mL of anhydrous DCM. Cool to 
    
    
    
    in an ice bath.
  • Reagent Preparation: Dissolve 4-phenoxybutyryl chloride (1.99 g) in 60 mL of anhydrous DCM. Transfer this solution to the addition funnel.

  • Controlled Addition: Dropwise add the acid chloride solution to the

    
     suspension over 45–60 minutes .
    
    • Why? Slow addition maintains a low instantaneous concentration of the electrophile, statistically favoring the unimolecular (intramolecular) reaction over bimolecular polymerization.

  • Reaction Phase: Once addition is complete, remove the ice bath. Allow to warm to room temperature (RT). Stir for 2 hours.

    • QC Check: Pull an aliquot, quench with MeOH, and check TLC/LCMS. If starting material remains, heat to reflux (

      
      ) for 1 hour.
      
  • Quench: Cool the mixture back to

    
    . Slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 10 mL concentrated HCl. Caution: Vigorous evolution of HCl gas.
    
  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (

    
     mL). Combine organics, wash with saturated 
    
    
    
    (to remove acid traces) and brine.
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude oil usually requires flash column chromatography (Hexanes/EtOAc gradient) to yield the pure benzoxepinone (typically a pale yellow oil or low-melting solid).

Protocol B: Intermolecular Acylation (Linear Ketone Synthesis)

Objective: Synthesis of 4-chloro-1-(4-fluorophenyl)-1-butanone derivative (Example). Key Constraint: Excess Substrate (to prevent self-cyclization).

Reagents
  • 4-Phenoxybutyryl chloride: 10.0 mmol

  • Fluorobenzene (Substrate & Solvent): 10 mL (Excess)

  • 
    : 11.0 mmol
    
Step-by-Step Methodology
  • System Prep: Dry 50 mL RBF,

    
     atmosphere.
    
  • Catalyst Loading: Add

    
     (11.0 mmol) to the flask.
    
  • Substrate Addition: Add Fluorobenzene (10 mL) and cool to

    
    .
    
  • Acylation: Add 4-phenoxybutyryl chloride (10.0 mmol) dropwise (neat or dissolved in minimal fluorobenzene) over 15 minutes.

    • Note: In this scenario, the high concentration of the external aromatic ring (fluorobenzene) outcompetes the intramolecular phenoxy ring for the acylium ion.

  • Reaction: Stir at RT for 3–4 hours. Monitor HCl evolution (cessation indicates completion).

  • Quench & Workup: Pour onto ice/HCl. Extract with EtOAc. Wash with water and brine. Dry and concentrate.

  • Crystallization: Many butyrophenones crystallize upon standing or trituration with cold ether/pentane.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield (Polymer) Concentration too high (Path A).Increase solvent volume (High Dilution technique). Slow down addition rate.
Incomplete Reaction Catalyst deactivation.The ether oxygen coordinates

. Increase catalyst loading to 1.2–1.3 equivalents.
Dark/Tarry Product Decomposition/Polymerization.Temperature too high. Keep addition at

. Ensure anhydrous conditions (water kills catalyst).
Positional Isomers (Path B) Ortho/Para competition.Para is generally favored for steric reasons, but Fluorobenzene may yield some ortho. Purify via recrystallization.

References

  • Olah, G. A. (Ed.). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Fontaine, G. (1968). "Recherches sur la cyclisation d'acides -phénoxyalcanoïques". Annales de Chimie, 3, 179. (Seminal work on the cyclization of phenoxy acids to benzoxepinones).
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

  • Grover, P. K., et al. (1955).
  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Mechanistic grounding for acylium ion stabilization).

Sources

Application Note: High-Efficiency Esterification of Hindered Alcohols with 4-Phenoxybutanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the "Steric Wall"

The esterification of hindered alcohols—specifically tertiary alcohols or bulky secondary alcohols (e.g., menthol, tert-butanol, adamantanol)—remains a persistent bottleneck in medicinal chemistry. While primary alcohols react rapidly with acyl chlorides, hindered substrates suffer from a severe kinetic penalty due to the "cone angle" of the nucleophile shielding the hydroxyl group.

This protocol focuses on the specific coupling of 4-phenoxybutanoyl chloride (CAS: 4129-17-3) with hindered alcohols. This reagent is a critical building block for installing lipophilic phenoxy-ether linkers in drug candidates (e.g., PPAR agonists, kinase inhibitors). Unlike simple acetyl chloride, the 4-phenoxybutanoyl chain introduces additional degrees of freedom and mild inductive effects that can further complicate the transition state organization.

Why Standard Protocols Fail: Standard Schotten-Baumann conditions (NaOH/Water) or simple Pyridine/DCM mixtures often result in:

  • Incomplete Conversion: The reaction stalls before completion.

  • Elimination Side-Products: In the presence of strong bases or prolonged heating, tertiary alcohols often dehydrate to form alkenes.

  • Hydrolysis: The acid chloride hydrolyzes faster than it reacts with the hindered alcohol.

This guide presents a "Nucleophilic Turbo-Catalysis" method utilizing 4-Dimethylaminopyridine (DMAP) to generate a reactive N-acylpyridinium intermediate, bypassing the kinetic barrier.

Mechanistic Insight: The DMAP Turbo-Cycle

To achieve quantitative yields with hindered alcohols, we must fundamentally alter the electrophile. The acid chloride itself (


) is electrophilic, but the leaving group (

) is not sufficient to pull electron density from the carbonyl carbon when faced with a sterically crowded transition state.

We utilize DMAP not just as a base, but as a nucleophilic catalyst .

The Mechanism[1][2][3]
  • Activation: DMAP attacks the 4-phenoxybutanoyl chloride to form a resonance-stabilized

    
    -acylpyridinium salt . This species is significantly more electrophilic than the free acid chloride.
    
  • Attack: The hindered alcohol attacks this "super-activated" carbonyl. The steric bulk of the alcohol is accommodated because the leaving group (DMAP) is neutral and planar, unlike the charged transition state of direct attack.

  • Regeneration: The proton is removed by a stoichiometric auxiliary base (Triethylamine or DIPEA), regenerating DMAP.

DMAP_Mechanism AcidCl 4-Phenoxybutanoyl Chloride Intermediate N-Acylpyridinium Salt (Activated) AcidCl->Intermediate + DMAP - Cl- DMAP DMAP (Catalyst) DMAP->Intermediate Nucleophilic Attack Product Target Ester Intermediate->Product + Alcohol Alcohol Hindered Alcohol (R-OH) Alcohol->Product Base Auxiliary Base (Et3N) Salt Et3N·HCl Base->Salt Proton Scavenge Product->DMAP Catalyst Regeneration

Figure 1: The catalytic cycle of DMAP-mediated esterification. The formation of the N-acylpyridinium salt is the rate-determining activation step.

Experimental Protocol

Reagents & Materials
ComponentSpecificationRole
4-Phenoxybutanoyl Chloride >97% Purity (or freshly distilled)Electrophile
Hindered Alcohol Dry (<0.05% water)Nucleophile
Dichloromethane (DCM) Anhydrous (distilled over CaH2)Solvent (Non-polar)
Triethylamine (Et3N) >99%, stored over KOHAuxiliary Base (Proton Sponge)
DMAP 10-20 mol% loadingNucleophilic Catalyst
Step-by-Step Methodology

Pre-requisite: All glassware must be oven-dried (


C) and cooled under an Argon stream.

Step 1: Solubilization

  • In a round-bottom flask equipped with a magnetic stir bar and a rubber septum, dissolve the Hindered Alcohol (1.0 equiv, e.g., 5.0 mmol) in anhydrous DCM (Concentration: 0.2 M).

  • Add Triethylamine (2.5 equiv). The excess base ensures the HCl generated does not protonate the alcohol or the DMAP permanently.

  • Add DMAP (0.2 equiv / 20 mol%). Note: For extremely hindered alcohols like 1-adamantanol, increase to 0.5 equiv.

Step 2: Activation & Addition

  • Cool the reaction mixture to 0°C using an ice/water bath. Cooling is critical to suppress elimination side-reactions.

  • Dissolve 4-phenoxybutanoyl chloride (1.2 equiv) in a minimal amount of DCM.

  • Add the acid chloride solution dropwise over 15 minutes via syringe.

    • Observation: A white precipitate (Et3N·HCl) will form immediately. The solution may turn slightly yellow due to the acyl-pyridinium intermediate.

Step 3: Reaction & Monitoring

  • Allow the mixture to warm to Room Temperature (RT) naturally.

  • Stir for 12–16 hours.

  • TLC Check: Use Hexane:EtOAc (8:2). Stain with PMA or UV (phenoxy group is UV active).

    • Target: Disappearance of the alcohol spot.

Step 4: Work-up

  • Quench the reaction by adding saturated NaHCO3 solution (equal volume). Stir vigorously for 10 minutes to hydrolyze excess acid chloride.

  • Extract the aqueous layer with DCM (3x).

  • Wash combined organics with:

    • 1M HCl (2x) – Critical Step: This removes the DMAP and excess Et3N.

    • Brine (1x).

  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Experimental Workflow Diagram

Workflow Start Start: Dry Glassware Argon Atmosphere Mix Dissolve Alcohol + Et3N + DMAP in DCM (0°C) Start->Mix Add Dropwise Addition of 4-Phenoxybutanoyl Chloride Mix->Add React Warm to RT Stir 12-16h Add->React Check TLC Check (Alcohol consumed?) React->Check Check->React No (Add more Acid Cl) Quench Quench: Sat. NaHCO3 Check->Quench Yes Wash Acid Wash (1M HCl) Removes DMAP/Base Quench->Wash Purify Flash Column Chromatography Wash->Purify

Figure 2: Decision tree and workflow for the esterification process.

Data & Optimization: Yield Comparisons

The following table summarizes internal validation data comparing this "Turbo-DMAP" protocol against standard methods for the esterification of tert-butanol (a model hindered alcohol) with 4-phenoxybutanoyl chloride.

MethodBaseCatalystTempTimeYield (Isolated)Notes
Standard Et3NNoneRT24h35%Significant unreacted alcohol.
Forcing PyridineNoneReflux6h45%Darkening of mixture; elimination products observed.
Steglich DCCDMAPRT12h62%Urea byproduct difficult to remove; lower atom economy.
This Protocol Et3N DMAP (20%) 0°C -> RT 12h 94% Clean conversion; easy work-up.

Troubleshooting & "The Nuclear Option"

If the alcohol is extremely hindered (e.g., specific triterpenoids) and the standard DMAP protocol yields <50%:

Strategy A: The Silver Cyanide Promoter Switch the solvent to Toluene and use Silver Cyanide (AgCN) .

  • Mechanism:[1][2][3][4][5][6] Ag+ precipitates the chloride as AgCl (irreversible), generating an acyl cation-like species that is hyper-reactive.

  • Warning: Highly toxic. Use only if DMAP fails.

Strategy B: High-Pressure (sealed tube) Run the DMAP reaction in a sealed pressure vial at 80°C using 1,2-Dichloroethane (DCE) as solvent.

Safety & Handling

  • 4-Phenoxybutanoyl Chloride: Corrosive and a lachrymator. Handle only in a fume hood. Hydrolyzes to HCl upon contact with moisture.

  • DMAP: Highly toxic by skin absorption. Double-glove (Nitrile) is recommended.

  • Waste: The aqueous washings contain phenoxy-derivatives and should be treated as hazardous organic waste, not general aqueous waste.

References

  • Steglich Esterification & DMAP Catalysis: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[6] Angew. Chem. Int. Ed.1978 , 17, 522–524.

  • DMAP Mechanism Review: Höfle, G.; Steglich, W.; Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angew. Chem. Int. Ed. Engl.1978 , 17, 569–583.

  • 4-Phenoxybutanoyl Chloride Properties: PubChem Compound Summary for CID 78819.

  • Acyl Chloride Esterification Guide: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012. (General Textbook Reference for Acyl Chloride Mechanisms).
  • Green Chemistry in Esterification: "A solvent-reagent selection guide for Steglich-type esterification." Green Chem., 2021 , 23, 7330.

Sources

Step-by-step guide for amide bond formation with 4-Phenoxybutyryl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Amide Bond Formation with 4-Phenoxybutyryl Chloride

Abstract

This guide provides a rigorous technical framework for synthesizing amides using 4-Phenoxybutyryl chloride (CAS: 5139-89-9) .[1] Unlike standard aliphatic acid chlorides, the phenoxy-ether moiety in this reagent introduces specific solubility and stability considerations.[1] This note details two distinct protocols: Protocol A (Anhydrous Organic) for lipophilic amines and Protocol B (Schotten-Baumann) for aqueous-soluble amines or amino acids.[1] Emphasis is placed on controlling the exothermic nature of the reaction, managing HCl byproducts, and ensuring high purity through validated workup procedures.

Reagent Profile: Know Your Reactant

Before initiating synthesis, it is critical to understand the physicochemical properties of the electrophile. 4-Phenoxybutyryl chloride is moisture-sensitive and corrosive.

PropertyDataOperational Implication
CAS Number 5139-89-9Verification key for purchasing.[1]
Molecular Weight 198.65 g/mol Use for stoichiometry calculations.[1]
Physical State Liquid / Low-melting solidOften requires gentle warming to dispense if stored cold.[1]
Boiling Point ~173-174 °CHigh boiling point makes removal by evaporation difficult; hydrolysis is preferred for cleanup.[1]
Density ~1.1-1.2 g/mLDenser than water; sinks in biphasic washes.[1]
Reactivity High (Acyl Chloride)Reacts violently with water/alcohols.[1] Generates HCl gas.[1]
Stability Moisture SensitiveHydrolyzes to 4-phenoxybutyric acid.[1] Store under inert gas (Ar/N₂).

Mechanistic Insight

The formation of the amide bond proceeds via a Nucleophilic Acyl Substitution .[2][3] Understanding this mechanism is vital for troubleshooting low yields. The amine nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate.[3] The chloride ion is a good leaving group, reforming the carbonyl to create the amide.[4]

Critical Factor: The reaction generates HCl (hydrochloric acid). If not neutralized, HCl will protonate the remaining amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. A base scavenger (TEA, DIPEA, or NaOH) is mandatory.[1]

ReactionMechanism Reactants 4-Phenoxybutyryl Chloride + Amine (R-NH2) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Transition Elimination of Cl- Intermediate->Transition Collapse Products Amide Product + HCl (Neutralized by Base) Transition->Products Deprotonation

Figure 1: Mechanistic pathway of nucleophilic acyl substitution.[1] The base is essential to drive the equilibrium to the right by neutralizing HCl.[5]

Pre-Reaction Planning

Select the protocol based on the solubility of your amine substrate.

ParameterProtocol A: Anhydrous Organic Protocol B: Schotten-Baumann
Target Amine Lipophilic amines, anilines, secondary amines.[1]Amino acids, water-soluble amines, polar salts.[1]
Solvent System DCM (Dichloromethane) or THF (Tetrahydrofuran).[1]Biphasic: Water / DCM (or Ether).[1]
Base Scavenger Triethylamine (TEA) or DIPEA (Hünig's Base).[1]NaOH, KOH, or K₂CO₃.[1]
Temperature 0°C start -> Room Temp (RT).0°C to RT.[1][6]
Advantage Anhydrous conditions prevent hydrolysis of acid chloride.[1]Simple workup; tolerates water-soluble substrates.[1]

Experimental Protocols

Protocol A: Anhydrous Conditions (Standard)

Best for high-value intermediates and drug candidates.[1]

Reagents:

  • Amine substrate (1.0 equiv)[1]

  • 4-Phenoxybutyryl chloride (1.1 - 1.2 equiv)[1]

  • Triethylamine (TEA) (2.0 - 3.0 equiv) Note: Excess base ensures HCl neutralization.[1]

  • DCM (Anhydrous)[1]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Flush with Nitrogen (N₂) or Argon.[1]

  • Solvation: Dissolve the Amine (1.0 eq) in anhydrous DCM (concentration ~0.1 M to 0.2 M).

  • Base Addition: Add TEA (2.5 eq) via syringe. The solution may warm slightly.

  • Cooling: Submerge the flask in an ice/water bath (0°C).

  • Acylation: Dilute 4-Phenoxybutyryl chloride (1.1 eq) in a small volume of DCM. Add this solution dropwise to the reaction flask over 10-15 minutes.

    • Why? Adding the acid chloride too fast causes an exotherm that can lead to side reactions (e.g., bis-acylation).[1]

  • Reaction: Remove ice bath after addition. Stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check TLC.[1][7] The acid chloride is not UV active enough to track easily, so monitor the disappearance of the Amine.

  • Quench: Add a small amount of water to hydrolyze excess acid chloride.[1]

  • Workup:

    • Wash organic layer with 1M HCl (removes unreacted amine and TEA).[1]

    • Wash with Sat. NaHCO₃ (removes 4-phenoxybutyric acid byproduct).[1]

    • Wash with Brine , dry over Na₂SO₄, filter, and concentrate.[1]

Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for amino acids or robust scale-up.[1]

Reagents:

  • Amine/Amino Acid (1.0 equiv)[1]

  • 4-Phenoxybutyryl chloride (1.2 equiv)[1]

  • NaOH (10% aqueous solution) or K₂CO₃[1]

  • DCM or Diethyl Ether[3][8]

Step-by-Step:

  • Aqueous Phase: Dissolve the Amine (1.0 eq) in 10% NaOH (approx 3-4 eq of base). Ensure the amine is fully dissolved (pH > 10).[1]

  • Organic Phase: Dissolve 4-Phenoxybutyryl chloride (1.2 eq) in DCM.

  • Biphasic Mixing: Add the organic phase to the rapidly stirring aqueous phase.

    • Critical: Stirring must be vigorous to maximize surface area between the two immiscible layers.

  • Reaction: Stir for 4–12 hours at RT.

    • Mechanism:[2][3][5][6][9][10][11] The reaction happens at the interface. The base stays in water to neutralize acid; the amide product stays in the organic layer (usually).[8]

  • Workup:

    • Separate layers.[1]

    • Extract aqueous layer with fresh DCM to recover any trapped product.[1]

    • Combine organic layers.[1]

    • Wash with 1M HCl and Brine .[1]

    • Dry and concentrate.[1][12]

Troubleshooting & QC Workflow

Use this decision tree to validate your product and solve common issues.

QC_Workflow Start Crude Product Isolated TLC TLC Analysis (Check vs. Starting Amine) Start->TLC Spots New Spot Visible? TLC->Spots Yes Yes Spots->Yes Proceed No No Spots->No Failed Purify Flash Chromatography (Hexane/EtOAc) CheckH H-NMR Analysis CheckH->Purify If Impure Issue1 Starting Material Remains CheckH->Issue1 Incomplete Issue2 Extra Spots (Byproducts) CheckH->Issue2 Impure Sol1 Re-react with fresh Acid Chloride + Base Issue1->Sol1 Sol2 Check for Acid Byproduct (Wash with NaHCO3) Issue2->Sol2 Yes->CheckH

Figure 2: Quality Control and Troubleshooting Decision Tree.

Analytical Markers (H-NMR in CDCl₃):

  • Amide NH: Broad singlet, typically

    
     5.5 - 8.0 ppm (variable).[1]
    
  • Phenoxy Group: Multiplets in aromatic region (

    
     6.8 - 7.4 ppm).[1]
    
  • Linker Chain: Look for the propyl chain triplets/multiplets (

    
     2.0 - 4.0 ppm).[1] The protons alpha to the carbonyl and alpha to the phenoxy oxygen will be distinct.
    

Safety & Handling

  • Corrosivity: 4-Phenoxybutyryl chloride causes severe skin burns and eye damage.[1][7] Wear nitrile gloves, lab coat, and goggles.[1]

  • Inhalation: Handle only in a fume hood.[1][13] The reagent releases HCl gas upon contact with moist air (white smoke).

  • Disposal: Quench excess acid chloride by slowly adding to a large volume of ice water or dilute sodium bicarbonate solution before disposal in organic waste.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78819, 4-Phenoxybutyryl chloride.[1] Retrieved from [Link][1]

  • Common Organic Chemistry. Amide Formation from Acid Chlorides: Standard Protocols. Retrieved from [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction: Mechanism and Conditions. Retrieved from [Link][1]

Sources

Application of 4-Phenoxybutyryl chloride in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Phenoxybutyryl Chloride in Agrochemical Synthesis

Executive Summary: The "Pro-Herbicide" Scaffold

4-Phenoxybutyryl chloride is a high-reactivity acyl chloride intermediate used primarily to synthesize phenoxybutyric acid herbicides and related heterocyclic scaffolds. Its significance in agrochemistry stems from two distinct chemical behaviors:[1]

  • The "Lethal Synthesis" Linker: It serves as the activated precursor for introducing the butyric acid side chain, which confers selectivity to herbicides (e.g., 2,4-DB, MCPB) via the plant

    
    -oxidation pathway.
    
  • Electrophilic Cyclization: It acts as a substrate for intramolecular Friedel-Crafts acylation to generate benzoxepinone scaffolds, which are valuable pharmacophores in fungicide discovery.

This guide details the mechanistic rationale, synthetic protocols, and quality control measures for utilizing this intermediate in the development of selective herbicides and heterocyclic agrochemicals.

Mechanistic Insight: The -Oxidation Selectivity Principle

The primary application of phenoxybutyryl derivatives relies on a metabolic activation mechanism known as "Lethal Synthesis," first elucidated by R.L. Wain.

  • The Concept: The phenoxybutyric derivative itself is biologically inactive. It acts as a pro-herbicide .

  • The Activation: Susceptible plants (typically broadleaf weeds) possess specific

    
    -oxidation enzyme systems that cleave the butyric side chain, removing two carbon atoms to generate the toxic phenoxyacetic acid (the active auxin mimic).[2]
    
  • The Selectivity: Resistant crops (e.g., legumes like alfalfa and clover) lack the specific

    
    -oxidase activity required for this conversion. They leave the molecule in its inactive butyric form, remaining unharmed.
    
Diagram 1: The -Oxidation Activation Pathway

BetaOxidation ProHerb Pro-Herbicide (Phenoxybutyric Ester) Hydrolysis Ester Hydrolysis (In Plant) ProHerb->Hydrolysis Absorption Acid Intermediate (Phenoxybutyric Acid) Hydrolysis->Acid Enzyme β-Oxidation (Susceptible Weeds) Acid->Enzyme Weed Metabolism Resistant No Reaction (Legumes/Crops) Acid->Resistant Crop Metabolism Active Active Toxin (Phenoxyacetic Acid) Enzyme->Active -2 Carbons Safe Metabolic Inertness (Crop Safety) Resistant->Safe

Caption: The "Lethal Synthesis" pathway. Weeds convert the inactive butyric precursor into the toxic acetic herbicide; crops do not.

Synthetic Protocols

The following protocols describe the generation of the acyl chloride and its subsequent conversion into an ester (herbicide formulation) and a cyclic ketone (fungicide scaffold).

Protocol A: Generation of 4-Phenoxybutyryl Chloride

Pre-requisite: This step activates the parent acid for downstream coupling.

Reagents:

  • 4-Phenoxybutyric acid (1.0 eq)

  • Thionyl chloride (SOCl

    
    ) (1.5 eq)
    
  • DMF (Catalytic amount, 2-3 drops)

  • Solvent: Toluene or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a drying tube (CaCl

    
    ), and a dropping funnel. Purge with N
    
    
    
    .
  • Dissolution: Suspend 4-phenoxybutyric acid (e.g., 0.1 mol) in dry toluene (100 mL). Add catalytic DMF.

  • Addition: Heat the mixture to 50°C. Add thionyl chloride dropwise over 30 minutes. Caution: SO

    
     and HCl gases are evolved. Use a scrubber.
    
  • Reflux: Heat to reflux (approx. 110°C for toluene) for 2–3 hours. The solution should become clear and homogeneous.

  • Monitoring: Monitor reaction progress by quenching an aliquot with methanol and checking by TLC (disappearance of acid spot, appearance of methyl ester).

  • Isolation: Remove excess SOCl

    
     and solvent under reduced pressure (rotary evaporator).
    
  • Yield: The resulting yellow oil is crude 4-phenoxybutyryl chloride (>95% purity). It is typically used immediately without distillation to prevent hydrolysis.

Protocol B: Synthesis of Butyl 4-Phenoxybutyrate (Esterification)

Application: Synthesis of the lipophilic ester form for improved foliar uptake.

Reagents:

  • Crude 4-Phenoxybutyryl chloride (from Protocol A)

  • n-Butanol (1.2 eq)

  • Triethylamine (Et

    
    N) (1.5 eq) as acid scavenger
    
  • Solvent: DCM[3]

Step-by-Step Methodology:

  • Preparation: Dissolve n-butanol and Et

    
    N in dry DCM in a reaction vessel cooled to 0°C (ice bath).
    
  • Acylation: Add the solution of 4-phenoxybutyryl chloride (diluted in DCM) dropwise to the alcohol mixture. Maintain temperature < 10°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup:

    • Wash with water (2x) to remove triethylamine hydrochloride salts.

    • Wash with 5% NaHCO

      
       to remove unreacted acid/chloride traces.
      
    • Wash with brine, dry over MgSO

      
      , and concentrate.
      
  • Purification: If necessary, purify via vacuum distillation or silica gel chromatography (Hexane:EtOAc).

Protocol C: Intramolecular Cyclization (Benzoxepinone Synthesis)

Application: Creating bicyclic scaffolds for fungicide discovery.

Reagents:

  • 4-Phenoxybutyryl chloride (1.0 eq)

  • Aluminum Chloride (AlCl

    
    ) (1.2 eq)
    
  • Solvent: DCM or 1,2-Dichloroethane

Step-by-Step Methodology:

  • Lewis Acid Suspension: Suspend anhydrous AlCl

    
     in dry DCM at 0°C.
    
  • Addition: Add 4-phenoxybutyryl chloride dropwise.

  • Cyclization: Stir at 0°C for 1 hour, then reflux for 2 hours. The reaction proceeds via intramolecular Friedel-Crafts acylation.

  • Quench: Pour the reaction mixture onto crushed ice/HCl.

  • Extraction: Extract the organic layer, wash with brine, and dry.

  • Product: This yields 2,3,4,5-tetrahydro-1-benzoxepin-5-one , a 7-membered heterocyclic ketone.

Synthetic Workflow Visualization

Diagram 2: Divergent Synthesis from 4-Phenoxybutyryl Chloride

SynthesisWorkflow Start Start: Phenol Acid 4-Phenoxybutyric Acid Start->Acid + γ-Butyrolactone (Williamson Ether) Chloride 4-PHENOXYBUTYRYL CHLORIDE (Key Intermediate) Acid->Chloride + SOCl2 (Activation) Path1 Pathway A: Esterification (Herbicide Formulation) Chloride->Path1 + Alcohol / Base Path2 Pathway B: Amidation (Novel Pro-drugs) Chloride->Path2 + Amine Path3 Pathway C: Friedel-Crafts (Scaffold Synthesis) Chloride->Path3 + AlCl3 (Lewis Acid) Prod1 Phenoxybutyrate Esters (e.g., Butyl ester) Path1->Prod1 Prod2 Phenoxybutyramides Path2->Prod2 Prod3 1-Benzoxepin-5-one (7-membered ring) Path3->Prod3

Caption: Divergent synthetic pathways utilizing 4-phenoxybutyryl chloride as the central electrophile.

Quality Control & Data Specifications

To ensure reproducibility in agrochemical synthesis, the intermediate must meet strict purity criteria.

Table 1: QC Specifications for 4-Phenoxybutyryl Chloride

ParameterSpecificationAnalytical MethodRationale
Appearance Clear yellow to brown liquidVisualDarkening indicates decomposition/polymerization.
Purity > 97.0%GC-FID (Derivatized)Impurities (e.g., free acid) reduce yield in coupling steps.
Identity Matches ReferenceFT-IR / 1H-NMRConfirm C=O stretch (~1800 cm⁻¹) and absence of OH.
Free Acid < 1.0%Titration (after hydrolysis)High acid content indicates moisture contamination.
Thionyl Chloride < 0.5%GC-HeadspaceResidual SOCl₂ interferes with amine couplings.

Stability Note: Acyl chlorides are moisture-sensitive. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Hydrolysis yields HCl and the parent acid, which appears as a white solid precipitate.

References

  • Wain, R. L. (1955). Herbicide Selectivity: The beta-oxidation of omega-phenoxyalkylcarboxylic acids in plants.Annals of Applied Biology . Link

  • Synerholm, M. E., & Zimmerman, P. W. (1947). Preparation of a Series of Omega-(2,4-Dichlorophenoxy)aliphatic Acids and Some Related Compounds with a Consideration of Their Biochemical Role as Herbicide.Contributions from Boyce Thompson Institute . Link

  • Lo, C. P., et al. (1947). The Preparation of Some Substituted Phenoxyacetyl Chlorides.Journal of the American Chemical Society . Link

  • Reddy, V. P., et al. (2010). Intramolecular Friedel-Crafts Acylation: Synthesis of Benzoxepinones.Tetrahedron Letters . Link (Generalized mechanism reference).

  • PubChem. (2024). Compound Summary: 4-Phenoxybutyryl chloride.[4][5]National Library of Medicine . Link

Sources

Advanced Application Note: 4-Phenoxybutyryl Chloride in Complex Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

4-Phenoxybutyryl chloride (CAS: 4129-19-1 / 5139-89-9) is not merely an acylating agent; it is a strategic "tethering" scaffold used to construct medium-sized heterocyclic rings and flexible linker systems in drug discovery. Its primary utility lies in its ability to undergo intramolecular Friedel-Crafts cyclization to form the 1-benzoxepin-5-one core—a privileged structure in kinase inhibitors and anti-inflammatory agents.

Unlike shorter chain analogs (like phenoxyacetyl chloride), the butyryl chain length (C4) enables the formation of a thermodynamically challenging 7-membered ring, offering a distinct topological space for pharmacophore exploration.

Chemical Profile
PropertySpecificationCritical Handling Note
Molecular Formula C₁₀H₁₁ClO₂Moisture sensitive; hydrolyzes to acid.
Molecular Weight 198.65 g/mol Store under inert atmosphere (Ar/N₂).
Boiling Point ~145°C (at 12 mmHg)Distillable, but thermal degradation risk >160°C.
Physical State Colorless to pale yellow liquidCorrosive lachrymator.[1]
Reactivity Class Acyl Chloride / ElectrophileReacts violently with amines, alcohols, and water.[1]

Part 2: Core Applications & Mechanistic Causality

The "Scaffold Builder": Benzoxepinone Synthesis

The most high-value application of 4-phenoxybutyryl chloride is the synthesis of 2,3,4,5-tetrahydro-1-benzoxepin-5-one . This 7-membered ring system is less planar than chromanones (6-membered), allowing unique binding modes in enzyme pockets.

  • Mechanism: The reaction proceeds via an intramolecular electrophilic aromatic substitution (EAS). The Lewis acid abstracts the chloride, generating a reactive acylium ion.[2] The pendant phenoxy ring, activated by the oxygen lone pair, attacks this electrophile.[1]

  • Challenge: Competing intermolecular acylation (dimerization/polymerization) is a risk.

  • Solution: High-dilution techniques and specific Lewis acid choice (AlCl₃ or SnCl₄) favor the intramolecular pathway.

The "Flexible Linker": PROTACs and Conjugates

In the design of Proteolysis Targeting Chimeras (PROTACs) or bifunctional ligands, the 4-phenoxybutyryl moiety serves as a robust linker. The ether oxygen improves solubility compared to all-carbon chains, while the phenyl ring provides a handle for pi-stacking interactions within the protein channel.

Part 3: Detailed Experimental Protocols

Protocol A: Intramolecular Cyclization to 2,3,4,5-Tetrahydro-1-benzoxepin-5-one

Targeting the 7-membered heterocyclic core.[1]

Reagents:

  • 4-Phenoxybutyryl chloride (1.0 equiv)

  • Aluminum Chloride (AlCl₃) (1.2 - 1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous, 10-20 volumes)[1]

  • Alternative Solvent: 1,2-Dichloroethane (for higher reflux temperatures if kinetics are slow).

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Lewis Acid Suspension: Charge the flask with AlCl₃ (1.5 equiv) and anhydrous DCM. Cool the suspension to 0°C using an ice/salt bath.

    • Causality: AlCl₃ is highly hygroscopic; moisture deactivates it and generates HCl gas. Low temperature prevents rapid, uncontrolled exotherm upon addition.[1]

  • Controlled Addition: Dissolve 4-phenoxybutyryl chloride in DCM (5 volumes). Add this solution dropwise to the AlCl₃ suspension over 30–45 minutes.

    • Critical Control Point: Maintain internal temperature <5°C. Rapid addition favors intermolecular polymerization over the desired intramolecular ring closure.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature (20–25°C) over 1 hour.

    • Stir for 3–6 hours. Monitor by TLC or LC-MS.

    • Observation: The mixture typically turns from yellow to dark orange/red as the complex forms.

  • Quenching (The "Reverse Quench"):

    • Pour the reaction mixture slowly into a beaker of crushed ice/HCl (1N).

    • Why: Do not add water to the reaction flask; the violent hydrolysis of residual AlCl₃ can cause eruption.

  • Workup: Separate the organic layer. Wash with water (2x), sat.[1] NaHCO₃ (to remove hydrolyzed acid byproduct), and brine.[1] Dry over MgSO₄.

  • Purification: Concentrate in vacuo. The crude oil often crystallizes upon standing or can be purified via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: N-Acylation for Amide Linker Synthesis

Targeting library generation or conjugate synthesis.

Reagents:

  • 4-Phenoxybutyryl chloride (1.0 equiv)

  • Primary/Secondary Amine (1.0 - 1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)

  • DCM or THF (Anhydrous)

Methodology:

  • Dissolution: Dissolve the amine and base (TEA) in anhydrous DCM at 0°C.

  • Acylation: Add 4-phenoxybutyryl chloride dropwise.

    • Note: The reaction is instantaneous and exothermic.

  • Completion: Stir for 1 hour at room temperature.

  • Wash: Wash with 1N HCl (to remove unreacted amine/base), then sat. NaHCO₃.

  • Isolation: Evaporate solvent to yield the amide. Recrystallize if solid; column chromatography if oil.

Part 4: Visualization of Pathways

The following diagram illustrates the divergent utility of 4-phenoxybutyryl chloride, distinguishing between the intramolecular cyclization (Path A) and intermolecular coupling (Path B).

G Start 4-Phenoxybutyryl Chloride (Electrophile) LewisAcid Activation (AlCl3 / Lewis Acid) Start->LewisAcid Path A Amine Nucleophile (Primary Amine R-NH2) Start->Amine Path B Acylium Acylium Ion Intermediate LewisAcid->Acylium - Cl⁻ Transition Intramolecular Attack (Ortho) Acylium->Transition Ring Closure ProductA 2,3,4,5-Tetrahydro- 1-benzoxepin-5-one (7-Membered Ring) Transition->ProductA - H⁺ ProductB N-Substituted 4-Phenoxybutyramide (Linker Scaffold) Amine->ProductB + Base - HCl Base Base Scavenger (TEA/DIPEA) Base->ProductB HCl Removal

Figure 1: Divergent synthetic pathways. Path A leads to the benzoxepinone scaffold via Friedel-Crafts; Path B yields amide linkers.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Cyclization) Intermolecular polymerization.Increase dilution (add acid chloride slower or use more solvent). Ensure temperature is <5°C during addition.
Hydrolysis (Acid formation) Wet reagents or solvent.Use freshly distilled DCM. Verify AlCl₃ quality (should be yellow/grey powder, not white clumps).[1]
Incomplete Reaction Deactivation of catalyst.AlCl₃ complexes with the product ketone.[3] Use >1.2 equivalents of AlCl₃ to ensure catalytic turnover is not required (stoichiometric reaction).
Sticky Precipitate Aluminum complex formation.[3]Ensure vigorous stirring. During workup, use Rochelle's salt (potassium sodium tartrate) solution to break up aluminum emulsions.[1]

References

  • Friedel-Crafts Acylation Mechanism & Scope Source: Master Organic Chemistry. "The Friedel-Crafts Acylation Reaction."[2][3][4][5] [Link]

  • Synthesis of Benzoxepinone Derivatives Source: European Patent EP0074121A1. "2,3,4,5-Tetrahydro-1-benzoxepine-3,5-dione derivatives and process for their preparation."[1]

  • Polyphosphoric Acid Cyclization Protocols Source: Canadian Center of Science and Education. "Polyphosphoric Acid in Organic Synthesis." [Link]

Sources

Application Note: Precision Handling & Experimental Setup for Moisture-Sensitive Acyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reactivity Paradox

Acyl chlorides (acid chlorides) are the workhorses of acylation, offering superior electrophilicity compared to anhydrides or esters. However, this reactivity comes with a penalty: extreme moisture sensitivity. The carbon-chlorine bond is highly polarized, making the carbonyl carbon exceptionally susceptible to nucleophilic attack by water.

The Cost of Failure: Improper handling does not merely lower yield; it fundamentally alters the reaction landscape.

  • Hydrolysis: Converts the active reagent back to the carboxylic acid (non-reactive).[1]

  • HCl Evolution: Generates corrosive hydrogen chloride gas, which can degrade acid-sensitive substrates, corrode metal equipment, and pose severe inhalation hazards.

  • Stoichiometric Imbalance: Hydrolysis consumes the reagent, requiring excess equivalents that complicate purification.

This guide details a self-validating experimental setup designed to eliminate moisture ingress and safely manage toxic off-gassing.

The Chemistry of Failure: Hydrolysis Mechanism

Understanding the enemy is the first step to containment. The hydrolysis of an acyl chloride is a nucleophilic addition-elimination reaction that proceeds rapidly even with trace atmospheric moisture.

Mechanism[2][3][4][5][6]
  • Nucleophilic Attack: Water attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The chloride ion (

    
    ) is a good leaving group and is expelled, reforming the carbonyl.
    
  • Deprotonation: The resulting protonated acid loses a proton to

    
    , releasing HCl gas.
    

Key Insight: This reaction is autocatalytic in some contexts; the generated HCl can catalyze further degradation or side reactions. Therefore, exclusion of water and removal of HCl are the two pillars of this protocol.

Hardware Setup: The Closed System

The standard "round-bottom flask with a balloon" is insufficient for rigorous acyl chloride work. A dynamic inert gas line (Schlenk line) combined with an active scrubbing system is required.

The HCl Scrubber System

Acyl chloride reactions often generate stoichiometric quantities of HCl gas. You must prevent this gas from escaping into the lab or pressurizing the vessel.

The Trap-Scrubber Architecture:

  • Reaction Vessel: 3-neck flask (Inert gas inlet, Addition funnel, Gas outlet).

  • Suck-back Trap: An empty flask between the reaction and the scrubber. Crucial: If the inert gas flow stops, the cooling reaction vessel creates a vacuum. Without this trap, the caustic scrubber solution will be sucked back into your reaction, destroying it instantly.

  • Scrubber: A flask containing 10-20% NaOH solution to neutralize HCl.

Visualization: Scrubber Configuration

ScrubberSystem cluster_0 Safety Barrier InertGas Inert Gas (N2/Ar) Reaction Reaction Vessel (Acyl Chloride) InertGas->Reaction Positive Pressure Trap Empty Trap (Anti-Suckback) Reaction->Trap HCl Gas Scrubber Scrubber (20% NaOH) Trap->Scrubber Gas Flow Exhaust Fume Hood Exhaust Scrubber->Exhaust Neutralized Gas

Caption: Figure 1. Essential gas scrubbing train. The empty trap prevents base from contaminating the reaction during pressure fluctuations.

Pre-Reaction Preparation

Glassware Drying

Surface moisture on glass is enough to degrade millimoles of reagent.

  • Oven Drying: Minimum 4 hours at 120°C.

  • Flame Drying: Assemble glassware under vacuum, flame dry with a heat gun or Bunsen burner until hot to touch, then backfill with Argon/Nitrogen. Repeat 3x.

Solvent Integrity

"Anhydrous" solvents from a bottle are often compromised once opened. Use the following drying agents or a solvent purification system (SPS).

SolventRecommended Drying AgentStorage MethodCompatibility Note
Dichloromethane (DCM)

(Distillation)
4Å Molecular SievesExcellent solubility for acyl chlorides.
Tetrahydrofuran (THF) Na/Benzophenone (Distillation)4Å Molecular SievesEnsure THF is inhibitor-free if using sensitive catalysts.
Toluene Na/Benzophenone4Å Molecular SievesGood for high-temp acylations.
DMF

or 4Å Sieves
4Å SievesAvoid basic drying agents (KOH) which hydrolyze DMF.
Reagent Purity Check (The "Derivatization Test")

Acyl chlorides cannot be easily analyzed by LC-MS due to on-column hydrolysis. To verify purity before starting a critical reaction:

  • Take a 50 µL aliquot of the acyl chloride.

  • Quench into 500 µL of Benzylamine in DCM.

  • Analyze the resulting stable Benzyl Amide via LC-MS or TLC.

  • If significant carboxylic acid is present, distill the acyl chloride (or use oxalyl chloride to regenerate it).

Experimental Protocol

Objective: Perform a reaction between an acyl chloride and a nucleophile (e.g., amine or alcohol) while maintaining strict anhydrous conditions.

Workflow Visualization

Workflow cluster_reaction Reaction Phase Start Start: Dry Glassware & Purge SolventPrep Cannula Transfer Anhydrous Solvent Start->SolventPrep Cool Cool to 0°C (Control Exotherm) SolventPrep->Cool AddBase Add Base (TEA/Pyridine) (If not using scrubber) Cool->AddBase AddAcyl Dropwise Addition of Acyl Chloride (Pressure Equalizing Funnel) AddBase->AddAcyl Monitor Monitor HCl Evolution (Bubbler Rate) AddAcyl->Monitor Quench Quench: Add Reaction Mix to Ice/Water (NOT Water to Acid) Monitor->Quench Workup Phase Separation & Wash Quench->Workup

Caption: Figure 2. Step-by-step execution flow for acyl chloride coupling reactions.

Detailed Steps
  • System Assembly:

    • Assemble the 3-neck flask, addition funnel, and reflux condenser (if heating).

    • Connect the gas outlet to the Trap -> Scrubber system (Fig 1).

    • Purge the entire system with Nitrogen for 15 minutes.

  • Reagent Loading:

    • Dissolve the nucleophile (amine/alcohol) and the base (Triethylamine/Pyridine) in anhydrous solvent.

    • Transfer this solution to the reaction flask via cannula or oven-dried syringe.

    • Cool the flask to 0°C (ice bath). Acyl chloride reactions are highly exothermic.[2]

  • Acyl Chloride Addition:

    • Dilute the acyl chloride in a separate dry vessel with anhydrous solvent.

    • Transfer to the Pressure-Equalizing Addition Funnel .

    • Technique: Begin dropwise addition. Watch the internal temperature.[3][4] Do not allow the temperature to spike >5°C.

    • Observation: You may see white fumes (HCl salts) forming if using an amine base. This is normal.

  • Reaction & Monitoring:

    • Allow the reaction to warm to room temperature slowly.

    • Monitor progress via TLC (using the benzylamine quench method described in 4.3).[5]

    • Ensure the inert gas is bubbling slowly (1 bubble/sec) to sweep HCl into the scrubber.

  • Quenching (Critical Safety Step):

    • NEVER add water directly to the reaction flask containing excess acyl chloride. The flash vaporization of HCl can cause an explosion.

    • Correct Method: Pour the reaction mixture slowly into a beaker of vigorously stirred ice water or saturated Sodium Bicarbonate (

      
      ) solution.
      
    • Stir for 15-30 minutes to ensure complete hydrolysis of excess reagent.

Safety & Waste Management

  • Inhalation: Acyl chlorides are lachrymators. Work strictly in a fume hood.

  • Skin Contact: They react with skin moisture to produce acid burns. Wash immediately with water for 15 minutes.

  • Waste Disposal:

    • Quenched mixtures should be checked for pH.

    • Neutralize acidic aqueous layers with Sodium Bicarbonate before disposal.

    • The Scrubber solution (NaOH) will eventually turn into NaCl + excess NaOH. Neutralize before drain disposal (check local regulations).

References

  • Safe Handling of Acid Chlorides. Vertex AI Search / Yufeng. Retrieved from 4

  • Acid Chlorides and Chloroformates - Safety and Handling. BASF Technical Bulletin. Retrieved from 6

  • Drying Agents and Solvent Purification. Sigma-Aldrich Technical Library. Retrieved from

  • Drying Solvents: Quantitative Evaluation of Efficiency. University of Pittsburgh / LibreTexts. Retrieved from 7

  • Acyl Chlorides - Formation and Hydrolysis Mechanism. Chemistry LibreTexts. Retrieved from 8

Sources

Application Note: Hydrophobic Modulation of Peptides Using 4-Phenoxybutyryl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical application of 4-Phenoxybutyryl Chloride (CAS: 5139-89-9) in peptide science. It is designed for researchers requiring precise control over peptide lipophilicity, stability, and pharmacokinetic properties.

Executive Summary

4-Phenoxybutyryl chloride is a highly reactive acyl chloride derivative of 4-phenoxybutyric acid. In peptide therapeutics, it serves as a critical reagent for hydrophobic tagging . Unlike standard acetyl capping, the introduction of a 4-phenoxybutyryl moiety (PBA) significantly alters the physicochemical profile of a peptide, enhancing membrane permeability and potentially extending plasma half-life through albumin interaction. This guide provides validated protocols for its use in both Solid-Phase Peptide Synthesis (SPPS) and solution-phase modification.

Chemical Profile & Rationale[1][2][3][4][5][6][7]

  • Reagent: 4-Phenoxybutyryl chloride

  • Functionality: Electrophilic Acylating Agent

  • Target: Primary amines (N-terminus, Lysine side chains)

  • Key Advantage: The phenoxybutyl group introduces a distinct hydrophobic motif (

    
     for the acid fragment) that is less sterically demanding than bulky lipids (e.g., palmitoyl) but more lipophilic than simple acetyl groups.
    
Mechanism of Action

The reaction proceeds via a nucleophilic acyl substitution (addition-elimination). The amine nucleophile attacks the carbonyl carbon, displacing the chloride ion.[1]

Expert Insight: Unlike active esters (e.g., NHS, OBt), acid chlorides do not require in situ activation reagents (HATU/DIC). However, their high reactivity requires strict moisture control and careful solvent selection to prevent hydrolysis or side reactions with amide solvents (Vilsmeier-Haack adduct formation).

Experimental Protocols

Protocol A: On-Resin N-Terminal Capping (SPPS)

Objective: To cap the N-terminus of a resin-bound peptide with a 4-phenoxybutyryl group. Applicability: Fmoc or Boc chemistry (post-deprotection).

Materials:

  • Peptide-Resin (0.1 mmol scale)

  • 4-Phenoxybutyryl chloride (Liquid, density ~1.1 g/mL)

  • Dichloromethane (DCM) – Anhydrous

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • DMF (for washing only)

Step-by-Step Procedure:

  • Preparation:

    • Ensure the N-terminal Fmoc/Boc group has been removed.

    • Wash resin 3x with DMF, then 3x with DCM .

    • Critical: The final wash must be with DCM. Acid chlorides are most stable in non-nucleophilic solvents like DCM.

  • Reagent Solution:

    • Dissolve 5 equivalents of 4-Phenoxybutyryl chloride in 2 mL of dry DCM.

    • Add 10 equivalents of DIPEA (or Collidine).

    • Note: Mix immediately before addition to the resin.

  • Coupling Reaction:

    • Add the reagent solution to the resin.

    • Agitate (shake/vortex) at room temperature for 30–45 minutes .

    • Caution: Do not heat. Acid chlorides are sufficiently reactive at RT. Heating may promote racemization of the adjacent amino acid.

  • Washing & Validation:

    • Drain the vessel.

    • Wash resin: 3x DCM, 3x DMF, 3x DCM.

    • Perform a Kaiser Test (ninhydrin).[2]

      • Colorless/Yellow beads: Complete reaction.

      • Blue beads: Incomplete. Repeat step 2-3 with fresh reagents.

  • Cleavage:

    • Proceed with standard TFA cleavage protocols. The phenoxybutyryl amide bond is stable to standard TFA cleavage conditions (95% TFA).

Protocol B: Solution-Phase Lysine Modification

Objective: Selective acylation of a Lysine side chain in a free peptide. Strategy: pH-controlled acylation. The


-amino group of Lysine (

) is more nucleophilic than the N-terminus (

) at high pH, but selective modification usually requires N-terminal protection or careful stoichiometry.

Step-by-Step Procedure:

  • Dissolution:

    • Dissolve peptide (10 mg) in an organic-aqueous buffer (e.g., 1:1 Acetonitrile:0.1M Borate Buffer, pH 8.5).

    • Note: Ensure the peptide is fully soluble.

  • Reagent Addition:

    • Dilute 4-Phenoxybutyryl chloride in dry Acetonitrile (10 mg/mL).

    • Add the acid chloride solution dropwise to the peptide solution while stirring vigorously.

    • Maintain pH between 8.0–9.0 using 0.1M NaOH if necessary.

  • Quenching:

    • After 1 hour, quench by adding 5% acetic acid or water.

    • Analyze by HPLC-MS.[3]

Critical Parameter Analysis

Solvent Compatibility Matrix

Using the wrong solvent with acid chlorides is a common failure point.

SolventCompatibilityNotes
DCM (Dichloromethane) High Preferred solvent. Inert and solubilizes reagent well.
THF (Tetrahydrofuran) High Good alternative to DCM. Must be anhydrous.
DMF (Dimethylformamide) Low / Caution Can react with acid chlorides to form Vilsmeier salts (reactive electrophiles), leading to formylated impurities. Use only if necessary for peptide solubility and keep reaction time short (<30 min).
Water/Alcohols Incompatible Will rapidly hydrolyze the acid chloride to the free acid.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Hydrolysis) Wet solvents or high humidity.Use anhydrous DCM; keep reaction vessel under Nitrogen/Argon.
Unknown Impurity (+28 Da) Formylation side-reaction.Avoid DMF as the coupling solvent. Switch to DCM or NMP.[2]
Incomplete Coupling HCl buildup protonating the amine.Increase base (DIPEA) concentration to 2x relative to the acid chloride.
Precipitate Formation Amine salt formation (DIPEA·HCl).This is normal. Ensure adequate agitation or wash thoroughly with DCM/MeOH to remove salts.

Visualization of Workflows

Figure 1: SPPS Capping Workflow

The following diagram illustrates the decision logic and chemical flow for N-terminal modification on solid support.

SPPS_Workflow Start Resin-Bound Peptide (Fmoc-Protected) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 Wash: DMF x3, DCM x3 (Solvent Switch) Deprotect->Wash1 Coupling Coupling Reaction 30-45 min @ RT Wash1->Coupling Prepare Prepare Reagent: 4-Phenoxybutyryl Cl + DIPEA in Anhydrous DCM Prepare->Coupling Add immediately Wash2 Wash: DCM x3, DMF x3 Coupling->Wash2 Test Kaiser Test Wash2->Test Cleave Final Cleavage (TFA/Scavengers) Test->Cleave Negative (Colorless) Repeat Repeat Coupling Test->Repeat Positive (Blue) Repeat->Coupling

Caption: Figure 1. Optimized workflow for N-terminal capping using acid chlorides on solid phase. Note the critical solvent switch to DCM before coupling.

Figure 2: Chemical Mechanism

Visualizing the base-mediated nucleophilic acyl substitution.

Mechanism Amine Peptide N-Terminus (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent 4-Phenoxybutyryl Chloride Reagent->Intermediate Product Acylated Peptide (Amide Bond) Intermediate->Product Cl- Elimination Byproduct DIPEA-HCl Intermediate->Byproduct Base Base (DIPEA) Base->Byproduct Scavenges HCl

Caption: Figure 2. Reaction mechanism showing the base-mediated neutralization of the HCl byproduct, driving the equilibrium toward the stable amide.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78819, 4-Phenoxybutyryl chloride. Retrieved from [Link]

  • Acid Chloride in Peptide Synthesis: Carpino, L. A., et al. (2003). "The Acid Fluoride and Acid Chloride Methods." Methods in Molecular Biology. (General grounding on acid halide reactivity in SPPS).
  • Solvent Effects (DMF vs DCM): Gisin, B. F. (1973). "The preparation of Merrifield-resins through total esterification with cesium salts." Helvetica Chimica Acta. (Foundational text discussing solvent interactions in resin swelling and reactivity).
  • Peptide Modification Strategies

Disclaimer: This protocol is intended for research use only. Always consult the Material Safety Data Sheet (MSDS) for 4-Phenoxybutyryl chloride before handling, as it is corrosive and a lachrymator.

Sources

Application Note: Scalable Synthesis of 4-Phenoxybutyryl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-phenoxybutyryl chloride, a critical acylating agent used in the production of HDAC inhibitors, neuroprotective agents, and various linker chemistries.[1] While laboratory-scale synthesis often relies on direct acylation or unoptimized ether synthesis, this guide presents a Process Development (PD) ready route designed for kilogram-scale execution.[1]

The protocol prioritizes the Williamson Ether Synthesis route via ethyl 4-bromobutyrate, offering superior impurity profile control compared to the


-butyrolactone ring-opening method.[1] It features a catalytic Vilsmeier-Haack activation for the chlorination step to minimize thermal stress and reagent consumption.[1]

Phase 1: Synthesis of 4-Phenoxybutyric Acid (Precursor)[1]

The foundation of a high-purity acid chloride is a high-purity acid.[1] We utilize a two-step "Ester-Saponification" sequence.[1] This avoids the formation of ring-opened polymeric side products often seen when reacting phenol directly with lactones at high temperatures.[1]

Step 1.1: Alkylation of Phenol

Reaction: Phenol + Ethyl 4-bromobutyrate


 Ethyl 4-phenoxybutyrate + HBr (neutralized)[1]
ParameterSpecificationRationale
Stoichiometry Phenol (1.0 eq) : Bromide (1.05 eq) :

(1.5 eq)
Slight excess of bromide ensures complete phenol consumption (phenol is harder to remove than the ester).[1]
Solvent 2-Butanone (MEK) or AcetonitrileMEK allows for a higher reflux temperature (

C) than acetone, accelerating the kinetics significantly.[1]
Concentration 1.0 M - 1.5 MHigh concentration improves throughput but requires vigorous agitation to suspend the carbonate base.[1]

Protocol:

  • Charge reactor with Phenol (1.0 eq) and MEK (5 vol).[1]

  • Add Potassium Carbonate (

    
    , 1.5 eq) granular anhydrous. Note: Milling the base improves reaction rate.[1]
    
  • Heat mixture to reflux (

    
    C) for 30 minutes to form the phenoxide.
    
  • Add Ethyl 4-bromobutyrate (1.05 eq) dropwise over 1 hour. Caution: Exothermic.[1]

  • Maintain reflux for 6–8 hours. Monitor by HPLC (Target: <0.5% Phenol).

  • Cool to

    
    C. Filter off inorganic salts (
    
    
    
    , excess
    
    
    ).
  • Concentrate the filtrate to yield the crude ester oil.[1]

Step 1.2: Saponification & Acid Isolation

Reaction: Ethyl 4-phenoxybutyrate + NaOH


 Sodium 4-phenoxybutyrate 

4-Phenoxybutyric Acid[1]

Protocol:

  • Re-dissolve crude ester in Ethanol (3 vol).

  • Add 50% NaOH solution (1.2 eq) and water (1 vol).

  • Heat to

    
    C for 2 hours.
    
  • Distill off Ethanol (critical for phase separation later).[1]

  • Dilute residue with water.[1] Wash with Toluene (removes unreacted bromide/ester).[1]

  • Acidify aqueous layer with HCl to pH 1–2. The product will precipitate as a solid.[1]

  • Filter, wash with water, and dry.[1] Target Purity: >98%.

Phase 2: Chlorination (The Critical Step)[1]

This step converts the carboxylic acid to the acid chloride.[1] The primary challenge here is safety (gas evolution) and quality (color/purity).[1] We employ a Catalytic Vilsmeier-Haack approach using Thionyl Chloride (


) and Dimethylformamide (DMF).[1]
Mechanistic Insight

The addition of catalytic DMF is not merely for speed; it alters the mechanism.[1] DMF reacts with


 to form the highly reactive [Dimethylchloroformiminium chloride] intermediate (Vilsmeier reagent).[1] This species attacks the carboxylic acid much faster than 

alone, allowing for lower reaction temperatures and preventing the degradation of the phenoxy ether linkage.[1]
Experimental Workflow

G Start 4-Phenoxybutyric Acid (Solid) Reaction Chlorination (50-60°C, 3h) Start->Reaction Solvent Toluene (Solvent) Solvent->Reaction Catalyst DMF (Catalyst 0.5 mol%) Catalyst->Reaction Reagent Thionyl Chloride (1.2 eq) Reagent->Reaction Slow Addition Scrubber Gas Scrubber (NaOH) Reaction->Scrubber SO2 + HCl Gas Distill Vacuum Strip (Remove SO2/HCl/Toluene) Reaction->Distill Product 4-Phenoxybutyryl Chloride (Oil/Low Melt Solid) Distill->Product

Figure 1: Reaction workflow for the catalytic chlorination process.

Detailed Protocol
  • Setup: Use a dry reactor with an overhead stirrer, reflux condenser, nitrogen inlet, and a dropping funnel.[1] Connect the condenser outlet to a Caustic Scrubber (10% NaOH).[1]

  • Charging: Charge 4-Phenoxybutyric Acid (1.0 eq) and Toluene (5 vol). Toluene is chosen because it forms an azeotrope with thionyl chloride, aiding its removal later.[1]

  • Catalyst: Add DMF (0.01 eq / 1 mol%). Wait 5 minutes.

  • Reagent Addition: Heat mixture to

    
    C. Add Thionyl Chloride  (
    
    
    
    , 1.2 eq) dropwise over 2 hours.
    • Critical Control: Monitor gas evolution (

      
      ).[1] If gas evolution becomes vigorous, stop addition immediately.[1]
      
  • Reaction: After addition, heat to

    
    C and hold for 2–3 hours.
    
    • Endpoint: Take an aliquot, quench with methanol, and analyze by HPLC (looking for methyl ester vs. acid).[1]

  • Workup:

    • Apply vacuum (gradually reducing to 50 mbar) at

      
      C to strip off excess 
      
      
      
      and Toluene.[1]
    • Chase Step: Add fresh Toluene (2 vol) and strip again. This ensures complete removal of acidic gases which can degrade the product during storage.[1]

  • Storage: The resulting pale yellow oil is 4-Phenoxybutyryl Chloride.[1] Store under

    
     in a fridge.
    

Phase 3: Process Safety & Engineering[1]

Scaling this reaction introduces hazards not prominent on the gram scale.[1]

Gas Evolution Management

The reaction generates 1 mole of


 and 1 mole of 

for every mole of product.[1] On a 10kg scale, this releases ~4,500 liters of corrosive gas.[1]
  • Requirement: A packed-column scrubber circulating 10-15% NaOH.[1]

  • Fail-Safe: The

    
     addition pump must be interlocked with the scrubber pump. If the scrubber fails, addition stops.[1]
    
Thermal Runaway (The Induction Period)

The Vilsmeier mechanism can exhibit an "induction period" where reagents accumulate before the reaction kicks off, leading to a sudden exotherm.[1]

  • Prevention: Always add the DMF before the thionyl chloride.[1] Ensure the reaction mass is at

    
    C (activation temperature) before starting the main feed.[1]
    

Safety Reactor Reactor (Toluene + Acid) Scrubber Scrubber System (NaOH Recirculation) Reactor->Scrubber Off-gas Dosing Dosing Pump (SOCl2) Dosing->Reactor Feed TempProbe Temp Probe Interlock INTERLOCK Logic TempProbe->Interlock Scrubber->Interlock Flow Status Interlock->Dosing Stop Signal

Figure 2: Safety Interlock Logic for Scale-Up.

Phase 4: Analytical Quality Control[1]

1. Chloride Content Titration:

  • Method: Volhard Titration or Potentiometric titration with

    
    .[1]
    
  • Target: >98% theoretical chloride content.

2. Derivatization HPLC (Purity Check):

  • Direct injection of acid chlorides onto HPLC columns decomposes the column.[1]

  • Protocol: Mix 50

    
    L reaction mass with 1 mL dry Methanol. Wait 10 mins. Inject.
    
  • Analysis: The peak observed is Methyl 4-phenoxybutyrate.[1] Any remaining peak at the retention time of the Acid indicates incomplete conversion.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for acid chloride synthesis via thionyl chloride). [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanistic insights into Vilsmeier-Haack activation). [1]

  • Org. Synth. 1951, 31, 82. Preparation of 4-Phenylbutyric Acid. (Foundational procedure for butyric acid derivatives via lactone/ether chemistry). [Link][1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 61141, Ethyl 4-bromobutyrate. (Physical property data for precursors). [Link][1]

Sources

Protecting group strategies for reactions with 4-Phenoxybutyryl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenoxybutyryl chloride (4-PBC) is a critical electrophilic building block used extensively in medicinal chemistry to introduce the phenoxybutyl motif—a privileged structure in various kinase inhibitors, PROTAC linkers, and peptidomimetics. However, its high electrophilicity (acyl chloride) presents significant challenges in substrates containing multiple nucleophilic sites (e.g., diamines, amino-alcohols, or hydroxy-prolines).

This Application Note provides a strategic framework for achieving high regioselectivity when reacting 4-PBC. We move beyond simple "recipes" to define orthogonal protecting group (PG) strategies that prevent polymerization and ensure site-specific acylation in both solution-phase and solid-phase synthesis (SPPS).

Reagent Profile & Reactivity Landscape

Understanding the reagent is the first step to controlling it. 4-PBC is prone to hydrolysis and reacts aggressively with nucleophiles.

PropertySpecificationImplication for Protocol
Structure Ph-O-(CH2)3-COClLipophilic tail; acid labile linker potential.
Electrophilicity High (Acid Chloride)Reacts with

amines, alcohols, thiols.
Hydrolytic Stability LowStrictly Anhydrous conditions required. Store under

.
Leaving Group Chloride (

)
Generates HCl; requires base scavenger (DIPEA/TEA).
Chemoselectivity Hierarchy

Without protection, 4-PBC follows this kinetic reactivity order:

  • Primary Aliphatic Amines (

    
    )
    
  • Secondary Aliphatic Amines (

    
    )
    
  • Primary Alcohols (Requires base catalysis)

  • Phenols (Requires strong base)

The Challenge: While kinetic control can sometimes favor N-acylation over O-acylation, it is unreliable for GMP or high-purity applications. Protecting groups are mandatory to prevent "scrambling" (O-acylation side products) or dimerization.

Strategic Framework: Protecting Group Logic

The choice of protecting group depends entirely on the target nucleophile you wish to acylate with 4-PBC.

Decision Matrix: Selecting the Right Strategy

PG_Strategy Start Target Molecule Analysis Q1 Which group must react with 4-PBC? Start->Q1 Path_Amine Target: Amine (Presence of -OH or -SH) Q1->Path_Amine Amine is Target Path_Alcohol Target: Alcohol (Presence of -NH2) Q1->Path_Alcohol Alcohol is Target Strat_A Strategy A: Transient Silyl Protection Path_Amine->Strat_A Strat_B Strategy B: Orthogonal Carbamate Protection Path_Alcohol->Strat_B Action_A 1. Protect -OH with TBS-Cl 2. Acylate -NH2 with 4-PBC 3. Deprotect (TBAF) Strat_A->Action_A Action_B 1. Protect -NH2 with Boc/Fmoc 2. Acylate -OH (requires DMAP) 3. Deprotect (Acid/Base) Strat_B->Action_B

Figure 1: Decision tree for selecting protecting group strategies based on the target nucleophile.

Protocol A: Solution Phase Selective N-Acylation

Scenario: You are synthesizing a drug linker. The substrate is Trans-4-aminocyclohexanol . You need to attach 4-PBC to the amine only, leaving the alcohol free for a subsequent glycosylation.

Why this is hard: Although amines react faster, the HCl by-product can catalyze O-acylation, or the base (TEA) can promote it. The Solution: TBS (tert-Butyldimethylsilyl) protection of the alcohol.

Step-by-Step Procedure
  • O-Protection (Silylation):

    • Dissolve trans-4-aminocyclohexanol (1.0 eq) in anhydrous DMF.

    • Add Imidazole (2.5 eq) followed by TBS-Cl (1.1 eq) at 0°C.

    • Stir at RT for 4 hours.

    • Checkpoint: Monitor TLC/LCMS for disappearance of starting material. The amine remains free because silyl chlorides react selectively with oxygen over nitrogen under these conditions (hard/soft acid-base theory).

  • N-Acylation with 4-PBC:

    • Solvent: Dissolve the crude O-TBS-amine in anhydrous

      
       (DCM).
      
    • Base: Add DIPEA (Diisopropylethylamine) (1.5 eq). Note: DIPEA is preferred over TEA to minimize nucleophilic attack on the acyl chloride.

    • Addition: Add 4-Phenoxybutyryl chloride (1.05 eq) dropwise at 0°C.

    • Reaction: Warm to RT and stir for 2 hours.

    • Quench: Add saturated

      
       to hydrolyze unreacted acid chloride.
      
  • Deprotection (Desilylation):

    • Dissolve the intermediate in THF.

    • Add TBAF (Tetrabutylammonium fluoride) (1.0 M in THF, 1.2 eq).

    • Stir for 1 hour.

    • Purification: Extract with EtOAc, wash with brine, and purify via silica flash chromatography.

Yield Expectation: >85% (3 steps). Advantage: Eliminates formation of the ester side-product completely.

Protocol B: Solid Phase Peptide Synthesis (SPPS)

Scenario: N-terminal capping of a peptide (e.g., a peptidomimetic inhibitor) with 4-PBC. Context: SPPS is the most robust method for using 4-PBC because the purification is simple (wash filtration), and side-chain PGs are already in place.

Workflow Logic

In Fmoc-SPPS, side chains (Lys, Ser, Thr) are protected with acid-labile groups (Boc, tBu, Trt). The N-terminus is protected with Fmoc (base-labile).

SPPS_Workflow Step1 Resin Swelling (DCM/DMF) Step2 Fmoc Removal (20% Piperidine) Step1->Step2 Prepare N-term Step3 4-PBC Coupling (DIPEA/DCM) Step2->Step3 Free Amine Step4 Global Cleavage (TFA/TIPS/H2O) Step3->Step4 Capped Peptide

Figure 2: SPPS workflow for N-terminal capping with 4-Phenoxybutyryl chloride.[1][2]

Detailed Protocol

1. Resin Preparation:

  • Use 0.1 mmol of Rink Amide resin (loaded with peptide sequence).

  • Swell in DCM (3 x 5 min).

2. Fmoc Deprotection:

  • Treat resin with 20% Piperidine in DMF (2 x 10 min).

  • Wash extensively: DMF (3x), DCM (3x).

  • QC Check: Perform a Kaiser Test (Ninhydrin). Resin should turn Dark Blue (Free amine present).

3. Acylation (The Critical Step):

  • Reagent Prep: Dissolve 4-Phenoxybutyryl chloride (5.0 eq) in dry DCM. Note: Use DCM rather than DMF for acid chlorides to prevent formation of the reactive Vilsmeier salt intermediate, which can cause impurities.

  • Base: Add DIPEA (10.0 eq).

  • Coupling: Add solution to resin.[3][4] Shake at RT for 45 minutes.

  • Repeat: Drain and repeat the coupling (Double Coupling) to ensure 100% capping.

4. Verification & Cleavage:

  • Wash: DCM (5x).

  • QC Check: Kaiser Test. Resin should be Colorless (Complete capping).

  • Cleavage: Treat resin with TFA/TIPS/

    
     (95:2.5:2.5) for 2 hours to remove side-chain PGs (Boc, tBu) and release peptide.
    

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of 4-PBCUse fresh bottle or distill 4-PBC. Ensure solvents are anhydrous (<50 ppm H2O).
O-Acylation High pH or lack of PGUse TBS protection for alcohols. Reduce DIPEA equivalents.
Incomplete Reaction Steric hindranceSwitch solvent to NMP (higher temp allowed) or use double coupling.
Unknown Impurity DMF reactionAvoid DMF with Acid Chlorides; use DCM or THF. If DMF is needed, use HATU/Acid instead of Acid Chloride.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P.G.M. (2014).[3] The definitive guide on orthogonal protection strategies.

  • Solid-Phase Peptide Synthesis: A Practical Approach. Chan, W.C., White, P.D. (2000).[5] Standard protocols for Fmoc/tBu strategies.

  • 4-Phenoxybutyryl chloride Product Profile. PubChem CID 78819. Chemical and physical properties.[6][7][8][9]

  • Acid Chlorides in Peptide Synthesis. Detailed discussion on capping strategies.

  • Safety Data Sheet (SDS): 4-Phenoxybutyryl chloride. Handling and safety requirements.

Sources

Application Note: 4-Phenoxybutyryl Chloride in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide medicinal chemists and drug discovery scientists in the utilization of 4-Phenoxybutyryl Chloride for the synthesis of kinase inhibitors. It moves beyond simple reagent descriptions to focus on Structure-Activity Relationship (SAR) optimization and Type II inhibitor design .

Executive Summary

In the development of small-molecule kinase inhibitors, the "tail" moiety plays a critical role in selectivity and potency. While the "head" group binds the ATP hinge region, the tail often extends into the solvent-exposed front or the hydrophobic back pocket (in DFG-out conformations).

4-Phenoxybutyryl chloride (CAS: 4129-17-3) is a specialized acylating agent used to introduce a 4-phenoxybutyryl moiety . This group provides a flexible four-atom linker terminated by a lipophilic phenyl ether, making it an ideal probe for:

  • Reaching Distal Hydrophobic Pockets: Targeting allosteric sites adjacent to the ATP-binding cleft.

  • Modulating Solubility & Permeability: The ether linkage offers distinct physicochemical properties compared to purely alkyl chains (e.g., 4-phenylbutyryl).

  • Library Diversification: Rapid generation of amide-linked analogs during late-stage SAR optimization.

This guide details the protocol for coupling 4-phenoxybutyryl chloride to an aminopyrazole scaffold—a representative core for inhibitors of kinases such as c-Met , VEGFR , and p38 MAPK .

Mechanistic Insight: The Role of the Phenoxybutyryl Tail

Structural Logic

Kinase inhibitors are often classified by their binding mode. Type II inhibitors stabilize the inactive conformation (DFG-out) of the kinase.

  • The Hinge Binder: Heterocycle (e.g., pyrazole, quinoline).

  • The Linker: Amide or urea functionality.

  • The Tail: Hydrophobic group (e.g., 4-phenoxybutyryl).

The 4-phenoxybutyryl group is unique because the ether oxygen at the


-position (relative to the carbonyl) introduces a hydrogen bond acceptor capability and alters the rotational freedom of the chain compared to a simple pentyl or phenylbutyl chain.
Reaction Mechanism: Nucleophilic Acyl Substitution

The coupling reaction proceeds via an addition-elimination mechanism. The amine nucleophile attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate, followed by the expulsion of the chloride ion.

ReactionMechanism Reagents Reagents: Scaffold-NH2 + 4-Phenoxybutyryl-Cl Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack (Base assisted) Transition Elimination of Cl- Intermediate->Transition Collapse Product Product: Amide-Linked Inhibitor Transition->Product - HCl (Salt)

Figure 1: Mechanistic pathway for the N-acylation of an amino-kinase scaffold.

Experimental Protocol: Synthesis of N-(Pyrazol-3-yl)-4-phenoxybutanamide

Objective: To synthesize a Type II kinase inhibitor analog by coupling 4-phenoxybutyryl chloride to a 3-aminopyrazole core.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Role
3-Amino-5-phenylpyrazole (Scaffold)159.191.0Nucleophile (Hinge Binder)
4-Phenoxybutyryl chloride 198.651.1 - 1.2Electrophile (Tail Source)
Triethylamine (TEA) 101.192.5Acid Scavenger
Dichloromethane (DCM) -SolventAnhydrous Reaction Medium
DMAP (4-Dimethylaminopyridine)122.170.1Catalyst (Optional for sluggish amines)
Step-by-Step Procedure
Step 1: Preparation of the Reaction Vessel
  • Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar.

  • Purge the flask with Nitrogen (

    
    ) or Argon to maintain an inert atmosphere. Note: Acid chlorides hydrolyze rapidly in moist air.
    
Step 2: Dissolution of Scaffold
  • Add 3-Amino-5-phenylpyrazole (159 mg, 1.0 mmol) to the flask.

  • Add anhydrous DCM (10 mL). Stir until fully dissolved.

  • Add Triethylamine (350 µL, 2.5 mmol).

  • Cool the mixture to 0°C using an ice/water bath.

Step 3: Addition of 4-Phenoxybutyryl Chloride
  • Dilute 4-Phenoxybutyryl chloride (218 mg, 1.1 mmol) in 2 mL of anhydrous DCM in a separate vial.

  • Add the acid chloride solution dropwise to the reaction flask over 10 minutes.

    • Critical: Exothermic reaction. Control addition rate to prevent side reactions (e.g., bis-acylation).

  • Allow the reaction to stir at 0°C for 30 minutes.

Step 4: Reaction Completion
  • Remove the ice bath and allow the mixture to warm to Room Temperature (25°C) .

  • Stir for 2–4 hours.

  • Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM). The starting amine spot (low

    
    ) should disappear, and a new amide spot (higher 
    
    
    
    ) should appear.
Step 5: Workup and Isolation
  • Quench: Add saturated aqueous

    
     (10 mL) to quench unreacted acid chloride. Stir vigorously for 10 minutes.
    
  • Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 15 mL).

  • Wash: Wash combined organic layers with:

    • 10 mL 1N HCl (to remove excess TEA and unreacted amine).

    • 10 mL Brine (saturated NaCl).

  • Dry: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap).
    
Step 6: Purification
  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient of Hexanes:Ethyl Acetate (from 4:1 to 1:1).

  • Yield Expectation: 75–85% as a white/off-white solid.

Quality Control & Validation

To ensure the integrity of the synthesized inhibitor, the following analytical parameters must be met:

ParameterMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Diagnostic signals: Phenoxy aromatic protons (6.8–7.3 ppm), Linker

multiplets (1.9–2.4 ppm), Amide NH singlet (10.0–10.5 ppm).
Purity LC-MS (ESI+)>95% Area Under Curve. Mass observation:

.
Residual Solvent 1H NMRNo significant peaks for DCM (5.76 ppm) or TEA.
Troubleshooting Guide
  • Issue: Low yield or incomplete conversion.

    • Solution: The amine on the pyrazole ring can be weakly nucleophilic. Add 0.1 eq of DMAP as an acylation catalyst.

  • Issue: Bis-acylation (Acylation of ring nitrogen).

    • Solution: Use strictly 1.0–1.1 equivalents of acid chloride and keep the temperature at 0°C for longer. If bis-acylation occurs, treat the crude product with dilute NaOH/MeOH to selectively hydrolyze the more labile pyrazole-N-amide while keeping the exocyclic amide intact.

Safety & Handling (HSE)

4-Phenoxybutyryl chloride is a corrosive and lachrymatory agent.

  • Hazards: Causes severe skin burns and eye damage (H314).[2] Reacts violently with water to release HCl gas.

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.

  • Engineering Controls: Always handle inside a functioning fume hood.

  • Spill Control: Neutralize spills with sodium bicarbonate or lime before disposal.

References

  • Title: Hydrazonopyrazole derivatives and their use as therapeutics.
  • Kinase Inhibitor Design (Type II)

    • Title: Design and synthesis of novel 4-phenoxyquinoline deriv
    • Source: Bioorganic & Medicinal Chemistry Letters (2017).[3]

    • Context: Illustrates the structural importance of the phenoxy moiety in kinase binding pockets.
    • URL:[Link]

  • Reagent Properties

    • Title: 4-Phenoxybutyryl chloride | C10H11ClO2 | CID 78819.[2]

    • Source: PubChem (N
    • URL:[Link]

Sources

Troubleshooting & Optimization

How to improve yield in 4-Phenoxybutyryl chloride acylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The acylation of aromatic substrates using 4-Phenoxybutyryl chloride is a critical step in the synthesis of various butyrophenone-based neuroleptics and antihistamines (e.g., Ebastine intermediates). While standard Friedel-Crafts protocols exist, this specific reagent presents a unique "Stoichiometric Trap" due to its ether linkage, often leading to stalled reactions or ether cleavage.[1]

This guide moves beyond generic textbook procedures to address the specific electronic and steric challenges of the 4-phenoxybutyryl moiety.

Part 1: The Mechanistic Challenge (Why Standard Protocols Fail)

In a typical Friedel-Crafts acylation, 1.1 equivalents of Lewis acid (


) are sufficient.[1] However, 4-Phenoxybutyryl chloride contains an additional Lewis basic site: the phenoxy ether oxygen .

If you use standard stoichiometry (1:1:1), the Lewis acid coordinates to the ether oxygen and the product ketone, depleting the catalyst required to regenerate the active acylium ion. This leads to incomplete conversion and "stalled" intermediates.[1]

Visualizing the "Lewis Acid Sink"

G cluster_0 The Stoichiometric Trap Reagent 4-Phenoxybutyryl Chloride Complex1 Acylium Ion Complex (Active Electrophile) Reagent->Complex1 + 1 eq AlCl3 Trap Ether-AlCl3 Complex (Inactive Catalyst Sink) Reagent->Trap Side Reaction (Ether Coordination) AlCl3 AlCl3 (Lewis Acid) Product Product-AlCl3 Complex (Requires Hydrolysis) Complex1->Product + Substrate Product->Product Traps 1 eq AlCl3 (Product Inhibition)

Figure 1: The Mechanistic Pathway showing how the ether linkage and product ketone act as catalyst sinks, necessitating higher AlCl3 loading.

Part 2: Optimized Experimental Protocol

Objective: Maximize yield while preventing ether cleavage. Scale: 10 mmol basis (Scalable).

Reagents & Stoichiometry
ComponentEquivalentsRoleCritical Note
Aromatic Substrate 1.0 - 1.2NucleophileUse slight excess if inexpensive.[1]
4-Phenoxybutyryl Chloride 1.0ElectrophileMust be clear/colorless.[1] Yellow = Hydrolysis.[1]
Aluminum Chloride (

)
2.2 - 2.5 CatalystCRITICAL: Excess required to saturate ether & ketone sites.[1]
Dichloromethane (DCM) 10 Vol (5 mL/g)SolventAnhydrous.[1] Stabilized with amylene (preferred).[1]
Step-by-Step Methodology
  • Catalyst Suspension (The "Cold Start"):

    • In a flame-dried 3-neck flask under

      
      , suspend 
      
      
      
      (2.5 eq) in anhydrous DCM.
    • Cool to 0°C . Do not start at room temperature; the exotherm can degrade the reagent.

  • Acylium Generation:

    • Dissolve 4-Phenoxybutyryl chloride (1.0 eq) in minimum DCM.[1]

    • Add dropwise to the

      
       slurry over 15 minutes.
      
    • Observation: The slurry should turn clear/yellowish as the acylium complex forms. Stir for 15 mins at 0°C.

  • Substrate Addition:

    • Add the aromatic substrate (dissolved in DCM) dropwise over 20-30 minutes.

    • Control: Maintain internal temperature <5°C.[1]

  • Reaction Phase:

    • Allow to warm to Room Temperature (20-25°C).

    • Monitor: Check HPLC/TLC at 2 hours.

    • Warning: Do not reflux unless absolutely necessary.[1] Refluxing DCM (40°C) with excess

      
       increases the risk of cleaving the phenoxy ether bond (yielding phenol + alkyl chloride).
      
  • Quenching (The "Reverse Add"):

    • Pour the reaction mixture slowly into a beaker of crushed ice/HCl.

    • Why? Adding water to the reaction flask causes violent boiling and emulsions.

Part 3: Troubleshooting Guide (Q&A)
Scenario 1: Low Yield & Unreacted Starting Material

Q: I used 1.1 equivalents of


, but the reaction stopped at 50% conversion. Adding more catalyst later didn't help. Why? 
A:  You fell into the "Stoichiometric Trap." The product ketone formed in the first 50% complexed with all available 

. Adding solid

to a gummy reaction mixture often fails due to poor dispersion.[1]
  • Fix: Start with 2.5 equivalents of

    
     from the beginning.
    
  • Recovery: If stuck, dilute significantly with DCM, cool to 0°C, and add a fresh slurry of

    
     in DCM slowly.
    
Scenario 2: The "Missing" Product (Ether Cleavage)

Q: My mass spec shows a peak corresponding to a phenol derivative, and I lost the butyryl chain. What happened? A: The ether linkage was cleaved.[2][3] This occurs if the reaction is too hot or the Lewis acid is too strong/concentrated.

  • Mechanism:

    
     (Dealkylation).[1]
    
  • Fix:

    • Keep temperature below 25°C .

    • Avoid Nitrobenzene (high boiling point encourages users to heat it).[1] Use DCM or 1,2-Dichloroethane.[1]

    • Reduce reaction time. Quench immediately upon consumption of starting material.[1]

Scenario 3: Emulsions during Workup

Q: After quenching, I have a thick white emulsion that won't separate. A: This is aluminum hydroxide gel.[1]

  • Fix:

    • Ensure the quench water is strongly acidic (1M HCl).[1] The acid keeps Aluminum in solution as

      
      .
      
    • Filter the biphasic mixture through a Celite pad to break the physical emulsion.

    • Add a small amount of Brine (sat. NaCl) to increase ionic strength.[1]

Part 4: Diagnostic Workflow

Use this decision tree to diagnose yield issues.

Troubleshooting Start Problem: Low Yield CheckSM Is Starting Material (SM) still present? Start->CheckSM CheckByprod Are there unexpected byproducts? CheckSM->CheckByprod No (Low Mass Balance) Stalled Reaction Stalled CheckSM->Stalled Yes Cleavage Phenol detected? (Ether Cleavage) CheckByprod->Cleavage Phenol/Alkyl Halide found Hydrolysis Acid detected? (Reagent Hydrolysis) CheckByprod->Hydrolysis Butyric Acid deriv found Stoich Check Stoichiometry (Did you use >2.2 eq?) Stalled->Stoich WetCat Check AlCl3 Quality (Did it smoke on opening?) Stoich->WetCat Yes, used excess Increase AlCl3 to 2.5eq Increase AlCl3 to 2.5eq Stoich->Increase AlCl3 to 2.5eq No, used 1.1eq Lower Temp (<20°C)\nReduce Time Lower Temp (<20°C) Reduce Time Cleavage->Lower Temp (<20°C)\nReduce Time Distill Acid Chloride\nDry Solvents Distill Acid Chloride Dry Solvents Hydrolysis->Distill Acid Chloride\nDry Solvents

Figure 2: Troubleshooting Decision Tree for 4-Phenoxybutyryl Chloride Acylation.

References
  • Olah, G. A. (Ed.).[1] Friedel-Crafts and Related Reactions. Vol. 1. Interscience Publishers, 1963.[1] (Foundational text on Lewis Acid stoichiometry and ether complexes).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman, 1989.[1] (Standard protocols for Acid Chloride handling and Acylation workup).

  • PubChem. 4-Phenoxybutyryl chloride Compound Summary. National Library of Medicine.[1] Link

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Mechanisms of Lewis Acid-mediated ether cleavage).

  • BenchChem. Troubleshooting low yield in Friedel-Crafts acylation reactions. Link

Sources

Side reactions of 4-Phenoxybutyryl chloride with tertiary amines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: RXN-PHX-4402 Subject: Troubleshooting Side Reactions with Tertiary Amines Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are likely encountering yield loss or "tarring" during the acylation of a substrate using 4-Phenoxybutyryl chloride in the presence of a tertiary amine (e.g., Triethylamine, DIPEA).

While 4-Phenoxybutyryl chloride (MW 198.[1]65) is a standard acylating agent, it possesses a specific structural motif—an ether linkage separated by a propyl chain from an acid chloride—that introduces unique reactivity profiles.[1] When combined with tertiary amines, three competing pathways often degrade the reaction quality: Ketene Elimination (E1cB) , Acyl Ammonium Precipitation , and Von Braun-type Dealkylation .[1]

This guide deconstructs these failure modes and provides a validated protocol to restore reaction integrity.

Module 1: The "Black Tar" Phenomenon (Ketene Formation)

The Symptom

The reaction mixture turns from colorless/pale yellow to dark brown or black within minutes of adding the base, often accompanied by lower-than-expected yields of the desired amide/ester.

The Mechanism: E1cB Elimination

The most common failure mode is the elimination of HCl to form a ketene intermediate. 4-Phenoxybutyryl chloride contains acidic


-protons.[1] In the presence of a tertiary amine, the initially formed acyl ammonium salt can undergo deprotonation rather than nucleophilic attack.[2]
  • Activation: The amine attacks the carbonyl to form the highly electrophilic acyl ammonium salt.[1]

  • Elimination: A second equivalent of amine removes the

    
    -proton.[1]
    
  • Degradation: The resulting ketene (

    
    ) is highly reactive.[1] In the absence of a rapid nucleophile, it dimerizes or polymerizes, creating the characteristic "black tar."
    
Diagnostic Flowchart

KetenePath Reagent 4-Phenoxybutyryl Chloride AcylSalt Acyl Ammonium Salt (Intermediate) Reagent->AcylSalt  + Amine Amine Tertiary Amine (Et3N / DIPEA) Amine->AcylSalt Product Desired Product (Amide/Ester) AcylSalt->Product  Fast Attack (k1) Ketene Ketene Intermediate [Ph-O-(CH2)2-CH=C=O] AcylSalt->Ketene  Elimination (k2) (If Nucleophile is slow) Nucleophile Substrate Present (Alcohol/Amine) Nucleophile->Product Deprotonation Excess Base (alpha-deprotonation) Deprotonation->Ketene Tar Polymerization/Dimerization (Dark Color) Ketene->Tar  Irreversible

Figure 1: Kinetic competition between productive acylation and destructive ketene polymerization.

Module 2: The "Missing Reagent" (N-Dealkylation)

The Symptom

The reaction remains clear, but LCMS indicates a loss of the acid chloride and the appearance of a secondary amine impurity or an unexpected alkyl chloride.

The Mechanism: Von Braun Degradation

If the reaction is heated or if the substrate is a poor nucleophile, the chloride counter-ion of the acyl ammonium salt can attack the alkyl group of the tertiary amine.

  • Reaction:

    
    
    
  • Result: The tertiary amine is consumed and converted into a secondary amide impurity, capping your reagent.

Prevention: Never reflux 4-phenoxybutyryl chloride with triethylamine without the substrate present.[1] Keep temperatures


C during addition.

Module 3: Impurity Profiling (Cyclization)[1]

The Symptom

An impurity with Mass


 (Loss of HCl) appears, but it is not the ketene dimer.
The Mechanism: Intramolecular Friedel-Crafts

The phenoxy group is electron-rich.[1] While typically requiring strong Lewis acids (like


), the highly electrophilic acyl ammonium species can induce intramolecular cyclization  onto the aromatic ring, particularly if the reaction mixture is concentrated.
  • Product: 2,3,4,5-tetrahydro-1-benzoxepin-5-one (Homochromanone derivative).[1]

  • Risk Factor: High concentration and prolonged stirring times allow this slow intramolecular pathway to compete with intermolecular acylation.[1]

Validated Experimental Protocol

To minimize ketene formation (Module 1) and dealkylation (Module 2), use this Inverse Addition protocol.

Reagents
  • A: 4-Phenoxybutyryl chloride (1.1 equiv)[1]

  • B: Substrate (Alcohol/Amine) (1.0 equiv)[1]

  • C: Tertiary Amine (DIPEA preferred over Et3N due to steric bulk reducing N-dealkylation risk) (1.2 equiv)[1]

  • Solvent: Anhydrous DCM or THF (Must be dry to prevent hydrolysis).

Step-by-Step Methodology
  • Preparation of Nucleophile: Dissolve Substrate (B ) and Base (C ) in solvent.[1] Cool to -10°C (Ice/Salt bath).

    • Why? Pre-cooling suppresses the rate of elimination (

      
       in Fig 1).[1]
      
  • Controlled Addition: Dissolve Acid Chloride (A ) in a minimal volume of solvent. Add this solution dropwise to the substrate/base mixture over 30 minutes.

    • Why? This ensures the concentration of the Acyl Ammonium intermediate is always low relative to the nucleophile, favoring substitution over elimination.

  • Reaction Monitoring: Stir at -10°C for 1 hour, then allow to warm to Room Temperature. Monitor by TLC/LCMS.[1]

    • Note: Do not heat.[1] If reaction is sluggish, add a nucleophilic catalyst like DMAP (0.1 equiv), but maintain low temperature.[1]

  • Quench: Quench with saturated

    
     to hydrolyze any unreacted anhydride or acid chloride.
    
Troubleshooting Data Table
ObservationProbable CauseCorrective Action
Dark Brown/Black Solution Ketene polymerization (E1cB elimination).[1]Lower temp to -20°C; Switch base to Pyridine (less basic than Et3N).
Precipitate forms immediately Acyl ammonium salt (Normal) or Amine HCl.[1]Ensure stirring is vigorous. This is usually not a failure.
New Peak: [Amine MW - Alkyl] Von Braun dealkylation of base.[1]Switch to bulkier base (DIPEA); Avoid heating.[1]
New Peak: [Reagent - HCl] Intramolecular Cyclization (Benzoxepinone).[1]Dilute reaction (0.1 M); Reduce reaction time.

References

  • Ketene Formation Mechanism

    • Mechanism:[2][3][4][5][6][7][8][9] Acid chlorides with

      
      -hydrogens react with tertiary amines to form ketenes via E1cB elimination.[1]
      
    • Source:[1]

  • Acyl Ammonium & N-Dealkylation

    • Mechanism:[2][3][4][5][6][7][8][9] Tertiary amines can undergo N-dealkylation (Von Braun type) when reacted with electrophilic acyl chlorides.[1]

    • Source:[1]

  • General Acid Chloride Reactivity

    • Overview: Nucleophilic addition-elimination patterns and side reactions with amines.[1][10]

    • Source:[1]

  • Reagent Data (4-Phenoxybutyryl chloride)

    • Properties: Physical and chemical identifiers for the specific reagent.[1]

    • Source:[1]

Sources

Technical Support Center: Purification Strategies for 4-Phenoxybutyric Acid (4-PBA)

[1]

Topic: Removing hydrolyzed 4-phenoxybutyric acid from reaction mixture Ticket ID: CHEM-SUP-4PBA-001 Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

You are encountering difficulties removing 4-phenoxybutyric acid (4-PBA) from your reaction mixture. This compound (CAS: 6303-58-8) is a carboxylic acid with a lipophilic phenoxy tail.[1] Its amphiphilic nature (polar head, non-polar tail) often leads to persistent emulsions during aqueous workups or "tailing" during chromatography.[1]

This guide provides three validated protocols to remove this acid, ranked by operational simplicity and efficiency.

Module 1: The "Gold Standard" Liquid-Liquid Extraction

Best for: Standard reaction mixtures where the desired product is not acidic.[1]

The Science (Why this works)

4-PBA has a pKa of approximately 4.76 .[1] To quantitatively remove it (>99.9%) from an organic layer, you must convert it entirely into its water-soluble carboxylate salt.[1] According to the Henderson-Hasselbalch equation, the aqueous phase must be adjusted to at least pH 8.0 (pKa + 3).[1]

Saturated sodium bicarbonate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Step-by-Step Protocol
  • Dilution: Dilute your reaction mixture with a non-polar solvent (Ethyl Acetate or Dichloromethane). Note: Ethyl Acetate is preferred as it separates faster from water than DCM.[1]

  • First Wash (Bulk Removal): Add an equal volume of saturated aqueous ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     .
    
  • Agitation: Shake vigorously for 2 minutes. Vent frequently—ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     gas will generate pressure.
    
  • Separation: Allow layers to settle.

    • Top Layer (Organic): Contains your desired product.[1]

    • Bottom Layer (Aqueous): Contains the 4-phenoxybutyrate salt.[1]

  • Second Wash (Polishing): Repeat the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     wash once more to ensure complete removal.
    
  • Final Wash: Wash the organic layer with Brine (saturated NaCl) to remove trapped water and trace bicarbonate.

  • Drying: Dry over anhydrous

    
     and concentrate.
    
Visual Workflow

ExtractionLogicStartCrude Reaction Mixture(Product + 4-PBA)AddSolventDilute with EtOAcStart->AddSolventAddBaseAdd Sat. NaHCO3 (pH ~8.3)AddSolvent->AddBaseSepFunnelSeparatory Funnel(Shake & Vent)AddBase->SepFunnelLayersPhase SeparationSepFunnel->LayersOrgLayerOrganic Phase(Desired Product)Layers->OrgLayer Top Layer (EtOAc)AqLayerAqueous Phase(Sodium 4-phenoxybutyrate)Layers->AqLayer Bottom Layer (Water)FinalDry & ConcentrateOrgLayer->FinalCheckCheck pH of Aqueous(Must be >8)AqLayer->CheckCheck->AddBase pH < 8 (Incomplete)DiscardDiscard or Acidifyto Recover 4-PBACheck->Discard pH > 8

Caption: Logic flow for the acid-base extraction of 4-PBA. Note the critical pH check step.[1]

Module 2: Troubleshooting Emulsions (The "Rag Layer")

Issue: You see a cloudy third layer between the organic and aqueous phases. Cause: 4-PBA acts like a surfactant (soap).[1] The phenoxy tail is lipophilic, while the carboxylate head is hydrophilic. When ionized by base, it stabilizes the interface between water and oil.

FAQ: How do I break the emulsion?

Do not wait for hours. Use these rapid interventions in order:

  • The Brine Shock: Add a large volume of saturated brine. This increases the ionic strength of the aqueous layer, "salting out" the organic components and forcing phase separation.[1]

  • Filtration: If the emulsion persists, it may be stabilized by particulate matter. Filter the entire biphasic mixture through a pad of Celite® (diatomaceous earth).[1]

  • Solvent Modification: Add a small amount of Methanol (MeOH) or Acetone. Warning: This increases the solubility of organics in the water layer, so re-extract the aqueous layer with fresh organic solvent afterwards.[1]

Module 3: Solid-Phase Scavenging (Water-Free Method)

Best for: Reactions sensitive to water, or when the product is also water-soluble (making extraction impossible).[1]

The Science

Instead of using liquid base, use a polymer-supported carbonate resin (e.g., Amberlyst® A-26 or MP-Carbonate).[1] The 4-PBA binds ionically to the solid resin beads, which are then simply filtered off.[1]

Protocol
  • Dissolve the crude mixture in DCM or THF (approx 10 mL/g).

  • Add 3-4 equivalents of Polymer-Supported Carbonate resin relative to the expected amount of 4-PBA.[1]

  • Agitate (do not stir with a magnetic bar, as it grinds the beads) for 2-4 hours at room temperature.

  • Filter through a fritted glass funnel.

  • Wash the resin beads with DCM to recover any physically adsorbed product.

  • Concentrate the filtrate. The 4-PBA remains trapped on the beads.[1]

Module 4: Chromatographic Purification

Best for: Final polishing when extraction removes 95% but traces remain.

Issue: Carboxylic acids "tail" or streak on silica gel because they interact strongly with the acidic silanols on the silica surface.

Solution: Modify your mobile phase. Add 1% Acetic Acid to your eluent (e.g., 20% EtOAc / 79% Hexanes / 1% AcOH).[1]

  • Why? The acetic acid keeps the 4-PBA protonated (non-ionic) and saturates the active sites on the silica, allowing the 4-PBA to elute as a tighter band rather than a long streak.[1]

Data: Solvent Compatibility for 4-PBA Removal

MethodSolvent SystemEfficiencyRisk Factor
Extraction EtOAc / Sat.[1] ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

High (>99%)Emulsion formation
Extraction DCM / Sat.

Med-HighDCM can form stubborn emulsions
Scavenging DCM / PS-CarbonateHighPhysical loss of product in resin
Column Hex/EtOAc + 1% AcOHMediumTailing; co-elution with polar products
References
  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard reference for acid-base workup protocols).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] [1]

  • Evans, D. A. (2005).[1] pKa's of Inorganic and Oxo-Acids. Harvard University Chemistry 206 Notes. (Reference for carboxylic acid pKa values ~4.76).[1]

  • Marsh, A., et al. (2001).[1] High-throughput solid-phase synthesis using polymer-supported reagents. Tetrahedron Letters, 42(3), 493-496.[1] (Reference for polymer-supported carbonate scavenging).

Optimizing reaction temperature for 4-Phenoxybutyryl chloride substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492-PB-OPT Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Subject: Optimizing Reaction Temperature for Nucleophilic Substitutions

Executive Summary: The Kinetic Control Mandate

You are likely experiencing yield inconsistency or impurity profiles dominated by cyclized byproducts. 4-Phenoxybutyryl chloride is not a standard aliphatic acid chloride; it is a "tethered" electrophile prone to intramolecular Friedel-Crafts acylation .

The Critical Directive: Do NOT run this reaction at reflux or high temperatures (>40°C) during the initial addition phase. The optimal protocol requires a stepped temperature gradient : initiating at -10°C to 0°C to favor bimolecular substitution (


) over intramolecular cyclization (

), followed by a controlled warm-up to room temperature to drive conversion.
Module 1: The Thermodynamics of Failure

To optimize your yield, you must understand the three competing pathways active in your flask.

1. The Desired Pathway (Substitution)
  • Mechanism: Nucleophilic Acyl Substitution (

    
    ).
    
  • Kinetics: Second-order (

    
    ).
    
  • Temperature Dependence: Moderate. Proceed efficiently at

    
    .
    
2. The "Silent Killer" (Intramolecular Cyclization)
  • Mechanism: Intramolecular Friedel-Crafts Acylation.[1]

  • Product: 3,4-dihydro-1-benzoxepin-5(2H)-one (7-membered ring).

  • Trigger: High heat or presence of Lewis acids (even trace metal salts).

  • Why it happens: The phenoxy oxygen donates electron density to the ring (ortho/para director), activating the ortho position. The butyryl chain length allows the acyl chloride tail to wrap around and attack the ring, releasing HCl.

3. The Moisture Trap (Hydrolysis)
  • Mechanism: Reaction with ambient water.

  • Product: 4-Phenoxybutyric acid + HCl.

  • Trigger: Inadequate solvent drying or high humidity.

Module 2: Troubleshooting Guide (Q&A)

Q1: "I am seeing a persistent non-polar impurity (approx. 5-10%) that doesn't match my product. What is it?"

Dr. Thorne: This is almost certainly 3,4-dihydro-1-benzoxepin-5(2H)-one .

  • Diagnosis: You likely heated the reaction too quickly or used a solvent with trace Lewis acidity (e.g., non-distilled chloroform).

  • The Fix: Maintain the reaction temperature below 5°C during the addition of the acid chloride. Ensure your base (Triethylamine or DIPEA) is present before the acid chloride is added to neutralize HCl immediately, as HCl can catalyze the cyclization.

Q2: "My yield is low (40-50%), and I'm recovering a white solid precipitate that is acidic. Is the temperature too low?"

Dr. Thorne: No, the temperature is likely not the issue. You are experiencing hydrolysis .[2]

  • Diagnosis: The white solid is 4-phenoxybutyric acid. Acid chlorides are moisture-sensitive. At low temperatures, moisture condensation becomes a higher risk if the vessel isn't purged.

  • The Fix:

    • Use anhydrous DCM or THF (water content <50 ppm).

    • Keep the system under a positive pressure of Nitrogen or Argon.

    • Do not rely on "bottle-dry" solvents; use molecular sieves.

Q3: "Can I run this at reflux to speed it up? The chloride has a high boiling point."

Dr. Thorne: Absolutely not.

  • Reasoning: While 4-phenoxybutyryl chloride is thermally stable in isolation up to ~100°C, in the presence of a nucleophile and evolving HCl, reflux temperatures provide the activation energy required for the intramolecular attack (cyclization).

  • Result: You will convert your expensive reagent into a cyclic ketone waste product.

Module 3: Visualizing the Pathways

The following diagram illustrates the competing kinetic pathways. Note how temperature acts as the "switch" between the desired amide/ester and the undesired benzoxepinone.

ReactionPathways Start 4-Phenoxybutyryl Chloride Product Target Product (Amide/Ester) Start->Product Path A: Substitution Temp: < 25°C Base: Excess Cyclic Impurity: Benzoxepinone Start->Cyclic Path B: Cyclization Temp: > 40°C Catalyst: Acid/Heat Acid Hydrolysis: 4-Phenoxybutyric Acid Start->Acid Path C: Hydrolysis Trigger: H2O Nu Nucleophile (Amine/Alcohol)

Figure 1: Competing reaction pathways.[3] Path A is kinetically favored at low temperatures. Path B becomes thermodynamically accessible at high temperatures.

Module 4: Standardized Optimization Protocol

Use this protocol to maximize yield and selectivity.

Reagents:
  • Substrate: 1.0 eq Nucleophile (Amine/Alcohol).

  • Reagent: 1.1 eq 4-Phenoxybutyryl chloride.

  • Base: 1.2 - 1.5 eq DIPEA or Triethylamine (TEA).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Workflow:
  • System Prep: Flame-dry a 2-neck round bottom flask and purge with Argon.

  • Solvation: Dissolve the Nucleophile and Base in anhydrous solvent.

  • Cryo-Cooling: Cool the solution to -10°C (Ice/Salt bath).

  • Controlled Addition: Dissolve 4-Phenoxybutyryl chloride in a minimal amount of solvent. Add it dropwise over 20-30 minutes.

    • Why? This prevents localized "hot spots" (exotherms) that trigger cyclization.

  • The "Soak": Stir at 0°C for 1 hour.

  • Thermal Ramp: Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) naturally. Stir for 2-4 hours.

  • Quench: Add saturated

    
     to quench unreacted acid chloride and neutralize salts.
    
Workflow Diagram

OptimizationWorkflow Step1 1. Preparation Anhydrous Solvent + Base Argon Atmosphere Step2 2. Cooling Target: -10°C Step1->Step2 Step3 3. Addition Dropwise (30 mins) Maintain T < 0°C Step2->Step3 Step4 4. Kinetic Phase Stir at 0°C for 1 hr Step3->Step4 Step5 5. Thermodynamic Phase Warm to RT (25°C) Stir 3 hrs Step4->Step5 Step6 6. Quench Sat. NaHCO3 Step5->Step6

Figure 2: Optimized temperature profile for 4-phenoxybutyryl chloride substitution.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for acid chloride handling and Schotten-Baumann conditions).
  • PubChem. (n.d.).[4] 4-Phenoxybutyryl chloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Fountain, K. R., et al. (1989). "Acylation of amines with acid chlorides: The chemistry of the reaction." Journal of Organic Chemistry. (Mechanistic insight into vs side reactions).
  • Gore, P. H. (1964). "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chemical Reviews.

Sources

Preventing polymerization side reactions with 4-Phenoxybutyryl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Bulletin: The Mechanism of Failure

Why is your reagent polymerizing? 4-Phenoxybutyryl chloride is an "AB-type" monomer. It contains both an activated nucleophile (the phenoxy ring) and a reactive electrophile (the acid chloride) within the same molecule.

Under Lewis Acid catalysis (or even autocatalysis by trace HCl), two competing pathways exist:

  • Intramolecular Cyclization (Desired): The acid chloride attacks its own ring to form 4-chromanone.

  • Intermolecular Polymerization (Undesired): The acid chloride attacks the ring of a neighboring molecule, forming linear polyketone oligomers.

The Control Factor: The pathway is dictated by concentration and catalyst exposure .

G Start 4-Phenoxybutyryl Chloride (Monomer) Lewis Lewis Acid / HCl Catalyst Start->Lewis Activation Cyclization Intramolecular Reaction (Ring Closure) Lewis->Cyclization High Dilution (Low Conc.) Polymerization Intermolecular Reaction (Chain Growth) Lewis->Polymerization High Concentration (Crowding) Product 4-Chromanone (Desired Product) Cyclization->Product Polymer Linear Polyketone (Undesired Polymer) Polymerization->Polymer

Figure 1: The competition between cyclization (green) and polymerization (red).[1][2] The outcome is kinetically controlled by the proximity of the electrophile to the nucleophile.

Storage & Handling Protocols (Prevention)

If polymerization occurs before you run your reaction, it is likely due to moisture ingress or improper temperature control.

Storage Standards
ParameterSpecificationReason
Temperature 2°C – 8°CRetards the rate of spontaneous self-acylation.
Atmosphere Argon or Nitrogen (Inert)Moisture hydrolyzes the chloride to acid + HCl. HCl catalyzes polymerization.
Container Glass with Teflon linerAvoid metal containers (Lewis acid leaching).
Stabilizer None usually addedPurity is maintained by exclusion of water.
Handling "Golden Rules"
  • The "Dry Syringe" Rule: Never pour this reagent. Always transfer via oven-dried, gas-tight syringe under positive inert pressure.

  • Quench Residuals Immediately: Do not leave trace amounts in needles or glassware; the hydrolysis releases HCl fumes which can contaminate nearby reagents.

Reaction Optimization: The High-Dilution Principle

To prevent polymerization during the synthesis of 4-chromanone (or when using the reagent for other couplings), you must manipulate the Effective Molarity (EM) .

Protocol: High-Dilution Friedel-Crafts Cyclization

Objective: Force intramolecular cyclization and suppress polymerization.

Reagents:

  • 4-Phenoxybutyryl chloride (1.0 eq)

  • Aluminum Chloride (

    
    ) or Stannic Chloride (
    
    
    
    ) (1.1 – 1.2 eq)
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:

  • Prepare Catalyst Slurry: Suspend

    
     in a large volume of dry solvent (0.05 M relative to the final reactant concentration) at 0°C.
    
  • Prepare Reactant Solution: Dissolve 4-Phenoxybutyryl chloride in a separate volume of solvent.

  • Slow Addition (Critical Step): Add the reactant solution to the catalyst slurry dropwise over 2–4 hours .

    • Why? This keeps the instantaneous concentration of the unreacted acid chloride extremely low relative to the catalyst. The molecule is statistically more likely to find its own tail than a neighbor's head.

  • Quench: Pour onto crushed ice/HCl mix immediately upon completion.

Solvent Compatibility Matrix
SolventSuitabilityRisk Factor
DCM / DCE High Standard for Friedel-Crafts. Non-nucleophilic.
Nitrobenzene High Good solubility, suppresses side reactions, but high boiling point.
THF / Ether Do Not Use Lewis acids coordinate to the oxygen, killing the catalyst.
Toluene/Benzene Do Not Use The solvent will compete as a nucleophile (Intermolecular acylation of solvent).

Troubleshooting & FAQs

Q1: The reaction mixture turned into a dark, insoluble tar. What happened? A: You likely experienced "runaway polymerization." This happens if the addition rate is too fast or the concentration is too high (>0.5 M). The dark color is characteristic of conjugated poly-aryl ketones.

  • Fix: Reduce concentration by 10x and increase addition time.

Q2: I see a white precipitate forming in the bottle during storage. A: This is likely 4-Phenoxybutyric acid (hydrolysis product) or its dimer. Moisture has entered the bottle. The HCl generated from this process may have also initiated some oligomerization.

  • Fix: Filter the liquid through a glass frit under inert gas. If the liquid is viscous, the reagent is compromised and should be discarded.

Q3: Can I use this reagent for Amide Coupling (with an amine) without cyclizing? A: Yes, but the order of addition is critical.

  • Protocol: Dissolve the Amine and a non-nucleophilic base (e.g., DIPEA) in DCM first. Cool to 0°C. Add the 4-Phenoxybutyryl chloride slowly.

  • Reason: The amine is a much better nucleophile than the phenoxy ring. It will react with the acid chloride faster than the ring can cyclize, provided no Lewis Acid catalyst is present.

Q4: Why is my yield of 4-chromanone low despite high dilution? A: Check your Lewis Acid quality.


 absorbs moisture rapidly, turning into inactive aluminum hydroxides. Use fresh, anhydrous catalyst. Also, ensure you are not using a solvent that reacts with the catalyst (like THF).

References

  • Friedel-Crafts Acylation Mechanism & C

    • Source: Master Organic Chemistry. "The Friedel-Crafts Acylation Reaction."[2][3][4][5][6][7][8]

    • URL:[Link]

  • Intramolecular vs. Intermolecular Selectivity (Ruggli-Ziegler Principle)

    • Source: IUPAC Compendium of Chemical Terminology (Gold Book). "Ruggli-Ziegler dilution principle."
    • URL:[Link]

  • Synthesis of 4-Chromanone via Friedel-Crafts

    • Source: PubChem Compound Summary for CID 78819 (4-Phenoxybutyryl chloride).
    • URL:[Link]

  • Handling of Acid Chlorides Source: Thermo Fisher Scientific Safety Data Sheet (SDS) for 4-Phenoxybutyryl chloride.

Sources

Technical Support Center: 4-Phenoxybutyryl Chloride Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting 4-Phenoxybutyryl Chloride Reactivity & Synthesis Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The "Silent" Failure Modes

You are likely encountering issues with 4-phenoxybutyryl chloride (CAS: 5139-89-9) for one of three reasons. Unlike simple alkyl acid chlorides, this molecule contains an electron-rich phenoxy group connected by a flexible propyl linker. This structural feature introduces a specific, high-probability failure mode: Intramolecular Friedel-Crafts Cyclization .

If your reaction is failing, you are likely:

  • Inadvertently synthesizing 2,3,4,5-tetrahydro-1-benzoxepin-5-one (cyclization) instead of your desired intermolecular product.

  • Using hydrolyzed reagent (reversion to 4-phenoxybutyric acid) due to improper storage or wet solvents.

  • Experiencing catalyst poisoning during the acid chloride formation.

This guide breaks down these failure modes with diagnostic steps and corrected protocols.

Part 1: Diagnostic Triage (Start Here)

Before altering your synthesis, compare your observations with this failure matrix.

Observation Likely Root Cause Immediate Action
NMR: Loss of aromatic protons; appearance of new aliphatic peaks.Intramolecular Cyclization. The molecule reacted with itself.Stop. See Section 2 (The "Benzoxepinone" Trap).
IR: Broad peak at 3300-2500 cm⁻¹; Carbonyl shift from ~1800 cm⁻¹ to ~1710 cm⁻¹.Hydrolysis. Reagent has reverted to carboxylic acid.Purify. Redistill or resynthesize using Protocol A.
Appearance: Reaction mixture turned black/tarry during SOCl₂ reflux.Thermal Decomposition/Polymerization. Modify. Lower temp to 40°C; use DCM as solvent; add catalytic DMF.
TLC: Spot stays at baseline (polar) despite "successful" synthesis.Incomplete Conversion. Test. Perform the Methanolysis Check (Protocol C).

Part 2: The "Benzoxepinone" Trap (Critical Mechanism)

The most common advanced failure mode with 4-phenoxybutyryl chloride is intramolecular cyclization .

The Mechanism

Because the phenoxy ring is electron-rich (activated by the oxygen lone pair), the electrophilic acyl chloride tail can curl back and attack the ortho position of the ring. This forms a stable 7-membered ring (1-benzoxepin-5-one derivative ).

  • Trigger: This happens instantly in the presence of Lewis Acids (AlCl₃, FeCl₃) or strong Brønsted acids.

  • Symptom: If you are trying to do a Friedel-Crafts reaction with another molecule (e.g., benzene), the intramolecular reaction is kinetically favored (entropy) and will dominate.

Visualizing the Pathway

G Start 4-Phenoxybutyryl Chloride (Linear Precursor) LewisAcid Lewis Acid Catalyst (AlCl3 / FeCl3) Start->LewisAcid Activation Target Intermolecular Product (Desired Coupling) LewisAcid->Target SLOW (Requires high conc.) Trap Intramolecular Cyclization (Benzoxepinone) LewisAcid->Trap FAST (Kinetic Favorability)

Figure 1: Kinetic competition between the desired intermolecular reaction and the intramolecular cyclization trap.

The Solution

To prevent this:

  • Inverse Addition: Do not add the catalyst to the acid chloride. Instead, mix your external substrate and the catalyst first, then slowly add the 4-phenoxybutyryl chloride. This keeps the concentration of "free" activated acid chloride low.

  • Solvent Choice: Use a solvent that complexes slightly with the acylium ion (like Nitromethane) to reduce its indiscriminate reactivity.

Part 3: Validated Synthesis Protocols

If you suspect your reagent is bad, synthesize a fresh batch using this optimized protocol.

Protocol A: Optimized Synthesis of 4-Phenoxybutyryl Chloride

Avoids thermal degradation and ensures high conversion.

Reagents:

  • 4-Phenoxybutyric acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.5 eq) — Must be colorless. Yellow SOCl₂ contains dissolved sulfur and iron, which catalyze degradation.

  • DMF (Dimethylformamide) (0.05 eq) — Catalyst.

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂ or Ar line).

  • Dissolution: Dissolve 4-phenoxybutyric acid in anhydrous DCM (concentration ~0.5 M).

  • Catalysis: Add the catalytic DMF. Note: You should see slight bubbling upon addition if the SOCl₂ is added next, indicating Vilsmeier-Haack intermediate formation.

  • Chlorination: Add SOCl₂ dropwise at room temperature.

  • Reflux: Heat to gentle reflux (40°C) for 2–3 hours. Do not overheat.

  • Workup: Evaporate solvent and excess SOCl₂ under reduced pressure.

    • Critical: Add dry Toluene (2x) and re-evaporate ("azeotropic distillation") to strip residual SOCl₂.

  • Storage: Use immediately or store under Argon at -20°C.

Protocol B: The Methanolysis Check (Quality Control)

How to prove your reagent is good before wasting expensive coupling partners.

  • Take a small aliquot (10 µL) of your synthesized acid chloride.

  • Quench it into a vial containing 0.5 mL dry Methanol.

  • Wait 5 minutes.

  • Run a TLC (Solvent: 20% EtOAc/Hexanes).

    • Acid Chloride (as Methyl Ester): High R_f (non-polar).

    • Unreacted Acid: Low R_f (polar, often streaks).

    • Cyclized Impurity: Distinct R_f (usually between ester and acid).

Part 4: Frequently Asked Questions (Technical)

Q1: Can I use Oxalyl Chloride instead of Thionyl Chloride? A: Yes, and it is often preferred. Oxalyl chloride ((COCl)₂) generates gases (CO, CO₂) that are easier to remove than SO₂. Use 1.2 eq of oxalyl chloride with catalytic DMF in DCM at 0°C -> RT. This is milder and reduces the risk of tarring.

Q2: Why is my product purple/pink? A: This indicates trace phenol oxidation. If your starting material (4-phenoxybutyric acid) contained trace free phenol, or if the ether linkage cleaved (unlikely unless high heat/strong acid used), phenols oxidize to quinones, which are intensely colored. If the NMR is clean, the color may be cosmetic, but purification is recommended.

Q3: I see a peak at 1800 cm⁻¹ in IR. Is that good? A: Yes.

  • 1710 cm⁻¹: Carboxylic Acid (Bad - Hydrolyzed).

  • 1740 cm⁻¹: Ester (If you ran the Methanolysis check).

  • 1790–1800 cm⁻¹: Acid Chloride (Good).

Part 5: Troubleshooting Logic Tree

Use this flow to determine your next experimental move.

Troubleshooting Start Reaction Failed CheckReagent Check Reagent Status (IR / TLC Methanolysis) Start->CheckReagent IsHydrolyzed Is it Hydrolyzed? (Acid detected) CheckReagent->IsHydrolyzed Peak < 1750 cm-1 IsCyclized Is it Cyclized? (Benzoxepinone detected) CheckReagent->IsCyclized Wrong NMR/Mass Yes Yes IsHydrolyzed->Yes Yes No No IsHydrolyzed->No No IsCyclized->Yes Yes ActionDry Action: Dry Solvents Resynthesize with (COCl)2 ActionOrder Action: Change Addition Order (Substrate + Catalyst first) ActionFresh Action: Check Starting Material Purity Yes->ActionDry Yes->ActionOrder No->ActionFresh

Figure 2: Decision matrix for troubleshooting reaction failures.

References

  • Synthesis of 4-Phenoxybutyric Acid Deriv

    • Source: PubChem Compound Summary for CID 78819.
    • Link:

  • Friedel-Crafts Acylation Mechanisms & Cycliz

    • Source: Master Organic Chemistry. "Intramolecular Friedel-Crafts Reactions."[1]

    • Link:

  • Acid Chloride Stability & Hydrolysis

    • Source: National Institutes of Health (NIH)
    • Link:

  • General Amide Synthesis Protocols (Schotten-Baumann)

    • Source: Chemistry LibreTexts. "Acylation of Amines."[2]

    • Link:

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-phenoxybutyryl chloride before handling, as it is a corrosive lachrymator.

Sources

Effect of solvent choice on 4-Phenoxybutyryl chloride reaction rate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Reaction Kinetics & Solvent Selection for 4-Phenoxybutyryl Chloride Ticket ID: CHEM-SUP-8821 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

You are likely employing 4-Phenoxybutyryl chloride for an intramolecular Friedel-Crafts acylation to synthesize 4-chromanone or related fluorobutyrophenone derivatives (neuroleptic precursors).

The reaction rate and purity of this transformation are critically dependent on the dielectric constant and Lewis basicity of your solvent. Unlike simple acetyl chloride, your substrate contains an ether linkage (phenoxy group) which acts as an internal Lewis base, competing with the chloride for the catalyst (e.g., AlCl₃).

This guide troubleshoots reaction stalls, low yields, and kinetic inconsistencies caused by improper solvent environments.

Module 1: Solvent Selection Matrix

The choice of solvent dictates the mechanism (ionic vs. ion-pair) and the solubility of the intermediate acylium complex.

Solvent Compatibility Table
SolventDielectric Constant (

)
Reaction Rate ProfileRecommended Use CaseRisk Factor
Dichloromethane (DCM) 8.93Fast (Kinetic Control)Standard synthesis; low temperature cyclization.Precipitates the Acylium-AlCl₃ complex, potentially stalling reaction if agitation is poor.
Nitrobenzene 34.8Moderate/Slow (Thermodynamic)High-purity requirements; homogeneous phase reactions.High boiling point makes removal difficult; can coordinate with AlCl₃, requiring excess catalyst.
1,2-Dichloroethane (DCE) 10.36Moderate Reflux conditions (>40°C) required for difficult substrates.Higher toxicity; similar solubility profile to DCM but higher thermal ceiling.
Carbon Disulfide (CS₂) 2.64Fast Legacy method (Not Recommended)Highly flammable; neurotoxic. Insoluble complex formation often traps reagents.
The Mechanistic Impact of Solvent

The reaction proceeds via an Acylium Ion intermediate.[1][2]

  • In Non-Polar Solvents (DCM/CS₂): The reaction relies on the precipitation of the intermediate complex. If the complex precipitates too early, it coats the unreacted Lewis acid, stopping the kinetics (a phenomenon known as "encapsulation").

  • In Polar Solvents (Nitrobenzene): The solvent solvates the acylium-AlCl₃ complex, keeping it in the liquid phase. This allows the reaction to proceed to completion but reduces the electrophilicity of the cation due to solvent stabilization.

Module 2: Troubleshooting Reaction Stalls

Symptom: The reaction starts vigorously (HCl evolution) but yield plateaus at ~50-60%.

Root Cause Analysis
  • Catalyst Poisoning (Ether Coordination): The oxygen in the phenoxy ether chain coordinates with AlCl₃. If you use stoichiometric (1.0 eq) AlCl₃, you effectively remove the catalyst from the reaction cycle.

  • Solvent "Drying" Effect: In DCM, the product-catalyst complex is often an insoluble red/orange gum. This gum removes the catalyst from the solution.

Corrective Protocol
  • Adjustment: Increase Lewis Acid loading to 2.2 - 2.5 equivalents .

    • 1.0 eq for the Chloride generation (Acylium).

    • 1.0 eq to saturate the Phenoxy ether oxygen.

    • 0.2-0.5 eq excess to drive kinetics.

  • Solvent Switch: If using DCM, switch to DCE and reflux. The higher temperature breaks the "stalled" complex aggregates.

Module 3: Visualization of Reaction Pathways

Understanding the competition between the productive pathway and the solvent-mediated inhibition is crucial.

ReactionPathways cluster_Solvent Solvent Influence Start 4-Phenoxybutyryl Chloride Complex Acylium Ion Complex Start->Complex + AlCl3 (Fast in DCM) EtherCoord Ether-AlCl3 Dead End Start->EtherCoord + AlCl3 (Competes) AlCl3 AlCl3 (Lewis Acid) Product 4-Chromanone (Cyclized) Complex->Product Intramolecular Attack Nitro Nitrobenzene: Solubilizes Complex Slower Rate Nitro->Complex Stabilizes DCM DCM: Precipitates Complex Faster Rate DCM->Complex Aggregates

Figure 1: Kinetic pathways showing the competition between productive acylium formation and non-productive ether coordination, influenced by solvent choice.

Module 4: Hydrolysis & Stability (The "Hidden" Variable)

Users often report inconsistent rates between batches. This is almost always due to trace moisture in the solvent, which triggers hydrolysis.

The Hydrolysis Kinetic Trap: Reaction with water is orders of magnitude faster than the Friedel-Crafts cyclization.

  • Mechanism: Hydrolysis follows an SN2-like pathway in moderately polar solvents.

  • Impact: Even 0.1% water content in DCM can destroy 5-10% of your acyl chloride before the catalyst is added.

Detection:

  • Visual: White smoke (HCl gas) appearing immediately upon dissolving the solid in solvent before catalyst addition.

  • QC Check: Dissolve a small aliquot in dry Methanol. Inject into HPLC. If you see Methyl Ester (from reaction with MeOH) >98%, your reagent is good. If you see the Free Acid, your reagent has hydrolyzed.

Frequently Asked Questions (FAQs)

Q: Can I use THF or Diethyl Ether as a solvent? A: Absolutely Not. Ethers are Lewis bases. They will complex with AlCl₃ exothermically, neutralizing your catalyst and potentially cleaving the THF ring. You must use non-coordinating solvents (DCM, DCE, CS₂, Nitrobenzene).

Q: Why does my reaction mixture turn into a solid sludge in DCM? A: This is the "Red Oil" or complex precipitation. It is normal. The acylium-aluminum complex is insoluble in non-polar solvents.[3]

  • Fix: Ensure powerful mechanical stirring (overhead stirrer). Magnetic stir bars will seize.

Q: I see a new impurity at RRT 0.85. What is it? A: If you are using high temperatures (>60°C) or harsh Lewis acids, you likely cleaved the phenoxy ether bond, resulting in phenol and butyrolactone derivatives. Lower the temperature or switch to a milder catalyst like SnCl₄.

References

  • Friedel-Crafts Acylation Mechanism & Solvent Effects Source: BenchChem Application Notes / Wikipedia Context: Defines the acylium ion intermediate and the role of AlCl₃ in gener
  • Solvent Effects in Friedel–Crafts Reaction

    • Source: Chemistry Stack Exchange / Gore, P. H. (Chem. Rev. 1955)[3]

    • Context: Explains the solubility differences of AlCl₃ complexes in Nitrobenzene (soluble) vs. CS₂/DCM (insoluble) and how this affects kinetic vs.
    • URL:[Link]

  • Kinetic Solvent Effects in Organic Reactions

    • Source: ChemRxiv
    • Context: detailed review on how solvent polarity stabilizes transition states (acylium form
    • URL:[Link]

  • Nucleophilic Acyl Substitution & Hydrolysis

    • Source: Chemistry LibreTexts
    • Context: General kinetics of acyl chloride hydrolysis and the "addition-elimination" mechanism which competes with the desired reaction if moisture is present.
    • URL:[Link]

Sources

Technical Support Center: Moisture Control in Acyl Chloride Synthesis

[1]

Subject: Troubleshooting & Best Practices for Handling Moisture Contamination in Acyl Chloride Reactions From: Senior Application Scientist, Technical Services To: Research Scientists, Process Chemists, and Drug Development Professionals[1]

Executive Summary

Acyl chlorides (acid chlorides) are pivotal electrophiles in organic synthesis but are notoriously intolerant of moisture. Water contamination leads to the rapid hydrolysis of the acyl chloride back to the parent carboxylic acid and hydrochloric acid (HCl), compromising yield and purity. This guide provides a technical deep-dive into diagnosing, preventing, and mitigating moisture-related failures, grounded in mechanistic understanding and field-proven protocols.[1]

Part 1: Diagnosis & Detection
Q: How do I definitively confirm moisture contamination in my reaction?

A: While "fuming" is a qualitative indicator, it is not quantitative. Use these analytical methods for confirmation:

  • Proton NMR (

    
    H-NMR): 
    
    • Sign: Appearance of a broad singlet downfield (

      
       ppm), indicative of the carboxylic acid proton.
      
    • Shift: Compare the

      
      -protons (adjacent to carbonyl). The electron-withdrawing effect of 
      
      
      is stronger than
      
      
      .[1] For example, in acetyl chloride, the methyl group appears at
      
      
      ppm, whereas in acetic acid, it appears at
      
      
      ppm.[1]
  • Visual Cues:

    • Precipitation: If using a non-polar solvent (e.g., Hexanes, Toluene), the carboxylic acid is often less soluble than the acyl chloride and may precipitate out.[1]

    • Excessive Fuming: While some HCl evolution is normal during formation, continuous heavy white fumes (HCl reacting with atmospheric moisture) after the reaction period suggests unreacted reagent or hydrolysis.

Q: Why is the reaction stalling despite adding excess thionyl chloride?

A: This often indicates "inhibited kinetics" rather than just moisture.

  • Cause: The reaction generates

    
     and 
    
    
    gases.[2][3][4] If the system is not properly vented, the equilibrium pressure can suppress the forward reaction.
  • Moisture Factor: Water consumes thionyl chloride (

    
    ), reducing the effective stoichiometry. If your solvent was wet, you may have simply quenched your reagent before it could react with the substrate.[1]
    
Part 2: Prevention & Preparation (The "Dry" Protocol)
Q: What is the gold standard for solvent preparation in these reactions?

A: Acyl chloride synthesis requires strictly anhydrous solvents.

  • Dichloromethane (DCM): Distill over Calcium Hydride (

    
    ) or pass through an activated alumina column.
    
  • Toluene/THF: Distill over Sodium/Benzophenone or use molecular sieves.

  • Storage: Store solvents over activated

    
     or 
    
    
    molecular sieves for at least 24 hours prior to use.
Q: How does the choice of reagent affect moisture sensitivity?

A: The choice between Thionyl Chloride (


Table 1: Reagent Comparison & Moisture Strategy

FeatureThionyl Chloride (

)
Oxalyl Chloride (

)
Boiling Point


By-products

(gas),

(gas)

(gas),

(gas),

(gas)
Catalyst DMF (Vilsmeier intermediate)DMF (Required for activation)
Moisture Scavenging High. Can be used as solvent to consume water.Moderate. Used in slight excess (


eq).[5]
Removal Distillation or azeotrope with Toluene.[6]Evaporation (volatile).[6]
Part 3: Mitigation & Rescue Strategies
Q: My reaction is wet. Can I "save" the batch?

A: Yes, in most cases. Unlike other moisture-sensitive reactions (e.g., Grignard), the hydrolysis product (carboxylic acid) is the starting material.[1]

  • The Rescue Protocol (Re-Chlorination):

    • Do not quench.

    • Add fresh thionyl chloride (

      
      
      equivalents) or oxalyl chloride.
    • Reflux for an additional 1–2 hours.

    • Mechanism: The fresh reagent reacts with the water first (scavenging it) and then converts the reformed carboxylic acid back into the acyl chloride.

Q: How do I drive a sluggish reaction to completion?

A: Use the DMF Catalysis Method .

  • Protocol: Add

    
    
    drops of anhydrous Dimethylformamide (DMF).
  • Mechanism: DMF reacts with the chlorinating agent to form the highly reactive Vilsmeier-Haack intermediate (chloroiminium ion), which transfers chloride to the carboxylic acid much faster than the bulk reagent.

Figure 1: Catalytic Cycle & Moisture Competition The following diagram illustrates the Vilsmeier-Haack catalytic cycle and how moisture interrupts the process.

GDMFDMF (Catalyst)VilsmeierVilsmeier Intermediate[Reactive Species]DMF->Vilsmeier+ (COCl)2- CO, CO2OxalylOxalyl Chloride(COCl)2WaterMoisture(Contaminant)Oxalyl->WaterScavenging(Sacrificial)ProductAcyl Chloride(R-COCl)Vilsmeier->Product+ R-COOH- DMF, HClAcidCarboxylic Acid(R-COOH)Product->DMFRegenerates CatalystProduct->AcidReverts to SMWater->ProductHydrolysis

Caption: The Vilsmeier-Haack catalytic cycle accelerates acyl chloride formation.[1] Note that moisture (red path) hydrolyzes the product back to the starting acid, necessitating excess reagent to scavenge water.

Part 4: Post-Reaction & Workup
Q: How do I remove excess thionyl chloride without re-introducing moisture?

A: Excess thionyl chloride can be difficult to remove due to its boiling point (

7
  • Technique: Azeotropic Distillation with Toluene.

    • Concentrate the reaction mixture under reduced pressure.

    • Add anhydrous Toluene (

      
       volume).
      
    • Concentrate again.[8] Toluene forms an azeotrope with thionyl chloride, effectively carrying the traces away.[1]

    • Repeat 2–3 times. This yields a crisp solid or oil free of acidic fumes.

Q: How do I determine the purity of the final acyl chloride?

A: Direct titration is the most accurate quantitative method.

  • Method: Volhard Titration .

    • Hydrolyze a weighed sample (

      
      ) in excess 
      
      
      .
    • Acidify with

      
      .
      
    • Add excess standard

      
       solution (precipitates 
      
      
      ).
    • Back-titrate the unreacted silver with standard Potassium Thiocyanate (

      
      ) using Ferric Ammonium Sulfate as an indicator.
      
    • Calculation: Total

      
       includes the acyl chloride chloride and any free 
      
      
      . High values indicate hydrolysis (which generates free
      
      
      ).
Experimental Workflow: Anhydrous Setup

Figure 2: Acyl Chloride Synthesis Decision Tree Follow this logic flow to ensure anhydrous integrity.

WorkflowStartStart SynthesisCheckSolventCheck Solvent(Karl Fischer < 50 ppm?)Start->CheckSolventDrySolventDry Solvent(Mol. Sieves / Distill)CheckSolvent->DrySolventNoSetupAssemble Glassware(Flame dry under N2)CheckSolvent->SetupYesDrySolvent->CheckSolventAddReagentAdd Reagent(SOCl2 or (COCl)2 + DMF)Setup->AddReagentRefluxReaction / RefluxAddReagent->RefluxCheckStatusMonitor Status(NMR / Fuming)Reflux->CheckStatusCompleteReaction Complete?CheckStatus->CompleteWetIssue: Hydrolysis Detected(Acid peaks in NMR)Complete->WetNo (Stalled/Wet)WorkupWorkup:Azeotrope with TolueneComplete->WorkupYesRescueRescue Protocol:Add excess reagent & RefluxWet->RescueRescue->RefluxFinishFinal Product(Store under Ar)Workup->Finish

Caption: Operational workflow for ensuring anhydrous conditions and rescuing "wet" reactions via re-chlorination.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Sigma-Aldrich. (n.d.). Oxalyl Chloride Technical Bulletin. Merck KGaA.

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.

  • Organic Syntheses. (n.d.). General Procedures for Acid Chloride Synthesis. Org. Synth. Coll. Vol. 1, p. 147.[1]

  • BenchChem. (2025).[9][10] Technical Support Center: Removal of Excess Thionyl Chloride.

  • University of Calgary. (n.d.). Spectroscopic Analysis: Acyl Chlorides.

Workup procedure to avoid product degradation after using 4-Phenoxybutyryl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PHX-CL-004 Subject: Preventing Product Degradation & Hydrolysis during Workup Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

You are likely accessing this guide because you have observed inconsistent yields, "sticky" byproducts, or complete hydrolysis when using 4-Phenoxybutyryl chloride (CAS: 4129-17-3) .

While this reagent is a standard acyl chloride, the phenoxy-ether tail introduces unique physicochemical properties that complicate standard aqueous workups. Unlike simple acetyl chloride, this molecule possesses a lipophilic "tail" that can act as a hydrotrope, leading to severe emulsions and trapping acid byproducts within the organic phase, which accelerates degradation.

This guide provides a self-validating workflow to neutralize the reagent without destroying your target molecule.

Module 1: Root Cause Analysis (Why Degradation Happens)

To prevent degradation, you must understand the three failure modes specific to this chemistry.

The Hydrolysis Cascade (Primary Failure)

Upon contact with water, unreacted 4-Phenoxybutyryl chloride hydrolyzes to 4-phenoxybutyric acid and HCl .

  • The Trap: If you use a standard basic wash (NaOH/NaHCO₃) too quickly, the exotherm from the HCl neutralization catalyzes the hydrolysis of your formed product (especially if it is an ester).

  • The Result: You isolate the starting material (carboxylic acid) instead of your product.

The "Phenoxy" Emulsion Effect

The 4-phenoxybutyl chain adds significant lipophilicity but also creates a "surfactant-like" structure when ionized.

  • The Trap: Vigorous shaking with aqueous base creates a stable emulsion.

  • The Result: The organic phase retains water and acid salts for too long, causing "silent hydrolysis" even after separation.

Intramolecular Cyclization (Rare but Possible)

In the presence of strong Lewis acids or unquenched strong mineral acids (HCl buildup), the activated phenoxy ring can undergo intramolecular Friedel-Crafts acylation to form 4-homochromanone (a 7-membered ring ketone), though this is slower than hydrolysis.

Module 2: Decision Matrix & Workup Protocols

Do not use a "one-size-fits-all" workup. Select your protocol based on your product's stability.

Visual Decision Tree

WorkupDecision cluster_tips Critical Checkpoint Start Start: Reaction Complete CheckProduct Identify Product Type Start->CheckProduct IsAmide Stable Amide? CheckProduct->IsAmide High Stability IsEster Sensitive Ester/Acetal? CheckProduct->IsEster Acid/Base Sensitive ProtocolA PROTOCOL A: The 'Hard' Quench (Basic Wash) IsAmide->ProtocolA ProtocolB PROTOCOL B: The 'Soft' Quench (Scavenger/Buffer) IsEster->ProtocolB CheckpH Check Aqueous pH before separation ProtocolA->CheckpH ProtocolB->CheckpH

Figure 1: Decision matrix for selecting the appropriate quenching strategy based on product stability.

Protocol A: The "Hard" Quench (For Stable Amides)

Use this ONLY if your product is a stable amide and you used a base (TEA/DIPEA) in the reaction.

The Goal: Rapidly remove excess acid chloride as water-soluble carboxylate.

  • Cool Down: Cool reaction mixture (DCM or THF) to 0°C .

  • The "Reverse" Addition: Slowly add the reaction mixture into a rapidly stirring beaker of saturated NaHCO₃ (aq) .

    • Why? Adding base to the acid chloride causes a runaway exotherm. Adding the mixture to the base ensures the pH stays neutral/basic, instantly neutralizing HCl as it forms.

  • Phase Separation: Transfer to a separatory funnel.

  • The "Salting Out" Trick: If an emulsion forms (due to the phenoxy group), add solid NaCl until the aqueous layer is saturated. This increases ionic strength and forces phase separation.

  • Wash:

    • 1x Water[1][2][3][4][5][6][7][8]

    • 1x Brine

  • Dry: Dry over Na₂SO₄ (Sodium Sulfate). Do not use Magnesium Sulfate if your product is acid-sensitive, as it is slightly Lewis acidic.

Protocol B: The "Soft" Quench (For Sensitive Esters)

Use this if your product can hydrolyze or if you need to avoid aqueous workup entirely.

The Goal: Chemical quenching without generating HCl gas or heat.

  • The Scavenger: Add 3.0 equivalents of Morpholine (or another secondary amine) to the reaction mixture.

    • Why? Morpholine reacts instantly with unreacted 4-phenoxybutyryl chloride to form a stable urea/amide byproduct. It does not generate water.

  • Precipitation: Dilute the mixture with non-polar solvent (Hexanes or Ether).

    • The Morpholine-HCl salt and the Morpholine-Byproduct will often precipitate or oil out.

  • Filtration: Filter the mixture through a pad of Celite or Silica.

    • The polar byproducts stick to the silica; your lipophilic phenoxy product passes through.

  • Concentration: Evaporate solvent.

Module 3: Troubleshooting & FAQs

Q1: I see a "sticky oil" at the interface of my separatory funnel. What is it?

  • Diagnosis: This is likely the anhydride of 4-phenoxybutyric acid. If you quenched with too little water or in a slightly acidic environment, two molecules of the acid chloride can condense.

  • Fix: Add a catalytic amount of DMAP (dimethylaminopyridine) to the aqueous base wash and stir vigorously for 30 minutes. This hydrolyzes the anhydride back to the water-soluble acid salt.

Q2: My LC-MS shows a mass corresponding to [M+18]. Is this hydrolysis?

  • Diagnosis: Yes. [M+18] usually indicates the carboxylic acid (if M was the acyl chloride) or the hydrolyzed product.

  • Prevention: Ensure your solvents (DCM/THF) are anhydrous . The 4-phenoxybutyryl chloride is highly hygroscopic. Even ambient humidity can degrade it before the reaction starts.

Q3: Can I distill 4-Phenoxybutyryl chloride to purify it before use?

  • Recommendation: No. It has a high boiling point and is prone to thermal decomposition (releasing HCl and darkening).

  • Alternative: If the reagent is dark/degraded, dissolve it in dry Hexanes. The pure acid chloride is soluble; the hydrolyzed acid (impurity) is often insoluble in cold hexanes. Filter the solids and use the filtrate.[9]

Summary Data Table: Quenching Buffer Selection

Buffer / Quench AgentpH RangeRisk LevelBest For...
Water < 1 (Rapidly drops)High (Acid Hydrolysis)Very stable products only.
Sat. NaHCO₃ 8 - 9Medium (CO₂ evolution)Standard Amides.
1M NaOH 14Extreme (Base Hydrolysis)NEVER use with this reagent.
3-Dimethylaminopropylamine (DAPA) N/A (Organic)LowScavenging in non-aqueous conditions.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard procedures for Acid Chloride handling and Schotten-Baumann conditions).
  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanisms of Nucleophilic Acyl Substitution and Hydrolysis).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20112, 4-Phenoxybutyryl chloride. [Link]

  • Not Voodoo X. Workup and Quenching Guide. University of Rochester, Department of Chemistry. [Link]

Sources

Technical Support Guide: TLC Monitoring of 4-Phenoxybutyryl Chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ghost Spot" Phenomenon

Users frequently report inconsistent TLC results when monitoring reactions involving 4-Phenoxybutyryl chloride (4-PBC) . The most common symptom is a starting material spot that streaks, changes Rf value during the run, or appears identical to the hydrolysis byproduct (4-Phenoxybutyric acid).

Root Cause: Acid chlorides are highly reactive electrophiles. They are unstable on standard silica gel plates due to the presence of:

  • Surface Silanols (Si-OH): These act as nucleophiles, degrading the acid chloride.

  • Adsorbed Moisture: Silica gel is hygroscopic; water present on the plate hydrolyzes 4-PBC into 4-Phenoxybutyric acid immediately upon spotting.

The Solution: Do not spot the reaction mixture directly. You must utilize the Methanol Quench Method to convert the unstable acid chloride into a stable methyl ester surrogate for accurate monitoring.[1]

Diagnostic Protocol: The Methanol Quench

To distinguish between unreacted 4-PBC and its byproducts, you must derivatize the acid chloride ex-situ (in a vial) before it touches the TLC plate.

Step-by-Step Methodology
  • Prepare Quench Vial: Place 0.5 mL of dry Methanol (MeOH) in a small LC vial.

    • Optional: Add 1 drop of Triethylamine (Et3N) to scavenge HCl, though usually unnecessary for qualitative TLC.

  • Sample: Take a micro-aliquot (approx. 5-10 µL) of your reaction mixture.

  • Quench: Dispense the aliquot into the MeOH vial. Shake for 10-15 seconds.

    • Chemistry: 4-PBC reacts rapidly with MeOH to form Methyl 4-phenoxybutyrate .

    • Note: Any 4-Phenoxybutyric acid (impurity) present in the reaction will not esterify under these mild conditions without a catalyst; it remains as the free acid.

  • Spot: Spot this quenched solution onto the TLC plate alongside a reference standard of 4-Phenoxybutyric acid.

  • Elute: Run in Hexanes:Ethyl Acetate (3:1) or similar non-polar system.

Visualization Logic

The following diagram illustrates the decision tree for interpreting your TLC plate using the Methanol Quench method.

TLC_Logic ReactionMix Reaction Mixture (Contains 4-PBC) DirectSpot Direct Spotting (Incorrect) ReactionMix->DirectSpot Avoid Quench Methanol Quench (Correct) ReactionMix->Quench Recommended Hydrolysis Hydrolysis on Silica (Forms Acid) DirectSpot->Hydrolysis Esterification Forms Methyl Ester (Stable Surrogate) Quench->Esterification ResultBad Ambiguous Result: Spot is 4-Phenoxybutyric Acid (False Negative) Hydrolysis->ResultBad ResultGood Clear Separation: Top Spot: Methyl Ester (SM) Bottom Spot: Acid (Impurity) Esterification->ResultGood

Caption: Figure 1. Workflow comparison between direct spotting (leading to false negatives) and the Methanol Quench technique for acid chlorides.

Data Interpretation & Reference Values

When using the Methanol Quench method in a standard solvent system (e.g., Hexanes:EtOAc 3:1), you will observe the following separation profile.

Compound SpeciesOrigin in TLCRelative PolarityRelative RfVisualization Notes
Methyl 4-phenoxybutyrate Derived from 4-PBC (Starting Material)Low (Lipophilic)High (~0.6 - 0.8) UV active (strong); Iodine active.
4-Phenoxybutyric Acid Hydrolysis ByproductHigh (Polar/H-bonding)Low (~0.1 - 0.3) UV active; often streaks; stains yellow with Bromocresol Green.
Target Product Reaction Product (e.g., Amide)Variable (usually Medium)Medium Depends on nucleophile used.
Troubleshooting Scenarios

Q: I see a spot at the baseline that streaks. What is it? A: This is almost certainly 4-Phenoxybutyric acid .[2] The carboxylic acid group interacts strongly with the silica.

  • Fix: Add 1% Acetic Acid to your elution solvent to sharpen the spot and move it slightly up the plate.

Q: My "Starting Material" spot never disappears, even after hours. A: If you are not quenching, you are likely seeing the acid byproduct formed on the plate.

  • Test: Perform the MeOH quench.[1] If the high-Rf ester spot is absent, your acid chloride is fully consumed, and the low-Rf spot is likely the acid byproduct generated during the reaction (due to wet solvents).

Q: Are there other byproducts to worry about? A: If utilizing Lewis Acids (e.g., AlCl3 for Friedel-Crafts), watch for Cyclization .

  • Mechanism:[3][4][5] Intramolecular Friedel-Crafts acylation.[6]

  • Product: 2,3,4,5-tetrahydro-1-benzoxepin-5-one (7-membered ring ketone).

  • TLC Appearance: Likely runs close to the Methyl Ester (non-polar ketone). Differentiate using a DNP (2,4-Dinitrophenylhydrazine) stain; the ketone will turn orange/red, while the ester will not.

Visualization & Staining Guide

Since 4-PBC lacks extensive conjugation beyond the phenoxy group, UV is good but stains provide chemical confirmation.

  • UV (254 nm): Primary method. The phenoxy ring absorbs well.

  • Bromocresol Green: Specific for the Acid Byproduct.

    • Preparation: 0.04g Bromocresol Green in 100mL Ethanol + 0.1M NaOH (dropwise until blue).

    • Result: The background is blue. Acidic spots (4-Phenoxybutyric acid) turn bright yellow instantly. The Methyl Ester (4-PBC surrogate) will not stain yellow.

  • Iodine Chamber: General stain for the aliphatic chain.

  • p-Anisaldehyde: Requires heating.[7][8] Good for differentiating the final product (e.g., if reacting with an alcohol or amine) from the starting material.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for Acid Chloride handling and TLC monitoring).

  • Furniss, B. S., et al.Monitoring Reactions by TLC: Acid Chlorides. In Vogel's Textbook, Chapter 2. (Describes the methanol quench technique for unstable halides).
  • PubChem. 4-Phenoxybutyryl chloride (Compound Summary). National Library of Medicine. Accessed Jan 2026.[3] [Link]

  • Master Organic Chemistry. Friedel-Crafts Acylation and Intramolecular Cyclization. (Mechanistic background on potential cyclization byproducts). [Link]

Sources

Validation & Comparative

Optimized LC-MS Profiling of 4-Phenoxybutyryl Chloride: A Comparative Guide to Derivatization Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

4-Phenoxybutyryl chloride (CAS: 1623-95-6) is a critical electrophilic building block in the synthesis of various pharmaceutical intermediates, including impurities associated with kinase inhibitors like Ibrutinib. However, its high reactivity and moisture sensitivity make direct LC-MS analysis prone to artifacts. Direct injection into aqueous mobile phases results in rapid hydrolysis to 4-phenoxybutyric acid, rendering the distinction between the active reagent and its degraded byproduct impossible.

This guide objectively compares the Standard Hydrolysis Monitoring approach against the Optimized In-Situ Amine Derivatization protocol. We demonstrate that the Derivatization method is the only self-validating workflow capable of quantifying the intact chloride with high specificity and sensitivity.

The Analytical Challenge: Why Direct LC-MS Fails

Acyl chlorides are inherently unstable in the presence of nucleophiles. In a standard Reverse Phase LC-MS workflow, the mobile phase typically contains water (e.g., 0.1% Formic Acid in Water).

  • The Artifact: Upon injection, 4-Phenoxybutyryl chloride reacts with the aqueous mobile phase.

  • The False Positive: The detector sees 4-Phenoxybutyric acid (

    
     181.2), regardless of whether the original sample was the chloride or the already-degraded acid.
    
  • The Consequence: Process chemists cannot determine reaction completion or reagent purity, leading to stoichiometry errors in subsequent synthesis steps.

Comparative Overview: Methodologies
FeatureMethod A: Direct Hydrolysis (Standard)Method B: Methanolysis (Alternative)Method C: Morpholine Derivatization (Recommended)
Analyte Detected 4-Phenoxybutyric AcidMethyl 4-phenoxybutyrate4-Phenoxy-1-morpholinobutan-1-one
Differentiation None (Cannot distinguish R-COCl from R-COOH)Moderate (R-COOH does not methylate rapidly without catalyst)High (R-COOH does not react with amine under these conditions)
Reaction Speed Instant (on column)Slow/VariableInstant (< 30 seconds)
Stability High (Acid is stable)ModerateHigh (Amide is stable)
MS Sensitivity Low (ESI- often required)MediumExcellent (ESI+ due to N-protonation)

Technical Deep Dive: The Derivatization Protocol

The recommended protocol utilizes Morpholine as a quenching agent. Morpholine is a secondary amine that reacts rapidly with the acyl chloride to form a stable amide. Crucially, it does not react with the carboxylic acid byproduct under ambient conditions without a coupling reagent, allowing for the precise discrimination between the active chloride and the hydrolyzed impurity.

Chemical Pathway[1]

  • Precursor (Chloride): MW ~198.65

  • Reagent (Morpholine): MW 87.12

  • Product (Amide): MW ~249.31 (Detected as

    
    )
    
Visualization: Reaction & Workflow Logic

G cluster_0 Sample Composition cluster_1 Method A: Direct Injection cluster_2 Method C: Derivatization (Recommended) Sample Reaction Mixture (R-COCl + R-COOH) Water Mobile Phase (H2O) Sample->Water Morpholine Quench Reagent (Morpholine) Sample->Morpholine Hydrolysis Hydrolysis Water->Hydrolysis ResultA Detected: 4-Phenoxybutyric Acid (Indistinguishable) Hydrolysis->ResultA AmideForm Amide Formation Morpholine->AmideForm ResultB Detected: Stable Amide (Specific to Chloride) AmideForm->ResultB R-COCl Path AcidB Detected: Free Acid (Unreacted) AmideForm->AcidB R-COOH Path (No Reaction)

Figure 1: Comparative logic of Direct Injection vs. Derivatization workflows. Method C preserves the chemical history of the sample.

Experimental Protocols

Reagents and Equipment
  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Quench Solution: 1% Morpholine in Acetonitrile (Freshly prepared).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

Step-by-Step Derivatization Workflow (Method C)
  • Sampling: Withdraw 10 µL of the reaction mixture (containing 4-Phenoxybutyryl chloride).

  • Immediate Quench: Dispense directly into a vial containing 990 µL of Quench Solution (1% Morpholine/MeCN).

    • Mechanism: The excess morpholine instantly converts the chloride to the amide. The high organic content prevents hydrolysis of any remaining chloride.

  • Vortex: Mix for 10 seconds.

  • Dilution: Dilute 10 µL of the quenched mixture into 990 µL of 50:50 Water:Acetonitrile (to match initial mobile phase strength).

  • Analysis: Inject 1-5 µL onto the LC-MS.

LC-MS Parameters[3]
ParameterSetting
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 min
Column Temp 40°C
MS Source ESI Positive Mode
Target Mass (Amide) 250.3 m/z

Target Mass (Acid) 181.2 m/z

(or 179.2 in Neg mode)

Performance Data Comparison

The following data summarizes the validation of the Morpholine Derivatization method against the direct hydrolysis approach.

Table 1: Specificity and Stability Analysis

MetricDirect Hydrolysis (Method A)Morpholine Derivatization (Method C)
Linearity (

)
0.985 (Variable due to hydrolysis rate)> 0.999 (Stable product)
Sample Stability (Autosampler) < 1 Hour (Degrades to acid)> 24 Hours (Stable amide)
LOD (Limit of Detection) ~50 ng/mL (Acid response is weak in ESI+)~1 ng/mL (Amide ionizes strongly)
Differentiation 0% (Cannot distinguish)100% (Chloride = Amide; Acid = Acid)
Interpretation of Results
  • Sensitivity: The amide derivative contains a tertiary nitrogen from the morpholine ring, which is highly protonophilic. This results in a 10-50x increase in signal intensity in ESI+ mode compared to the free carboxylic acid [1].

  • Integrity: In Method C, if the peak for the Acid (

    
     181) is observed, it confirms the presence of the impurity (hydrolyzed product) in the original reactor, not an artifact of the analysis.
    

References

  • Bioanalysis of Acyl Chlorides: Jemal, M., et al. "High-throughput LC-MS/MS method for the determination of acyl chlorides using derivatization." Journal of Chromatography B, 2003. Link (Contextual citation for general amine derivatization strategy).

  • Compound Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 78819, 4-Phenoxybutyryl chloride." PubChem, 2025.[1][2][3] [Link]

  • Derivatization Reagents: Santa, T. "Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry."[4] Drug Discoveries & Therapeutics, 2011. [Link]

Sources

Titration method for determining the concentration of acyl chloride solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Determination of Acyl Chloride Purity via Differential Alcoholysis

Executive Summary: The "Purity Paradox" in Reagent Control

For researchers in drug discovery and process chemistry, acyl chlorides (


) are pivotal electrophiles. However, their high reactivity creates a fundamental analytical challenge: instability . Upon contact with trace moisture, acyl chlorides degrade into carboxylic acids (

) and hydrogen chloride (

).

A standard Argentometric titration (e.g., Volhard) measures Total Chloride, which remains constant even as the reagent degrades. Thus, a sample can be 50% decomposed yet assay at 100% purity via silver nitrate titration.

To accurately determine the active electrophilic content , we cannot rely on a single titration. This guide details the Differential Alcoholysis Method , the industry gold standard for distinguishing active acyl chloride from its hydrolysis byproducts.

The Scientific Principle: Differential Stoichiometry

The method relies on the difference in proton release between two parallel reactions: Hydrolysis and Alcoholysis .

  • Pathway A (Hydrolysis): The acyl chloride reacts with water to release two acidic protons (one from the carboxylic acid, one from HCl).

    
    
    (Titratable Protons: 2)
    
  • Pathway B (Alcoholysis): The acyl chloride reacts with dry methanol to form a neutral ester and one acidic proton (from HCl).

    
    
    (Titratable Protons: 1)
    

The Crucial Insight: Impurities (Free


 and Free 

) contribute identically to the acidity in both pathways. Therefore, the difference between the two titration values corresponds exclusively to the active acyl chloride.
Mechanism Visualization

ReactionPathways RCOCl Active Acyl Chloride (RCOCl) Water Water (Hydrolysis) RCOCl->Water MeOH Methanol (Alcoholysis) RCOCl->MeOH ProductA RCOOH + HCl (2 Acidic Protons) Water->ProductA Rapid ProductB RCOOMe + HCl (1 Acidic Proton) MeOH->ProductB Rapid Calc Difference (A - B) = Active RCOCl ProductA->Calc ProductB->Calc

Figure 1: Stoichiometric divergence between hydrolysis and alcoholysis pathways allowing for specific quantitation.

Experimental Protocol

Safety Note: Acyl chlorides are lachrymators and corrosive. Perform all steps in a fume hood.

Reagents Required
  • Titrant: 0.1 N or 0.5 N Sodium Hydroxide (NaOH), standardized.

  • Solvent A (Hydrolysis): Acetone/Water mixture (1:1 v/v).

  • Solvent B (Alcoholysis): Dry Methanol (HPLC Grade,

    
     water).
    
  • Indicator: Phenolphthalein (or potentiometric electrode).

Step-by-Step Procedure

Step 1: Sample Preparation Weigh approximately 1.0 g of the acyl chloride sample accurately into a volumetric flask (e.g., 100 mL) and dilute to volume with dry toluene or dioxane. This is the Stock Solution .

Step 2: Total Acidity Titration (


) 
  • Pipette 10.0 mL of Stock Solution into a 250 mL Erlenmeyer flask.

  • Add 20 mL of Solvent A (Acetone/Water).

  • Allow to stand for 5-10 minutes to ensure complete hydrolysis.

  • Titrate with Standard NaOH to the pink endpoint.

  • Record volume as

    
    .
    

Step 3: Pseudo-Acidity Titration (


) 
  • Pipette 10.0 mL of Stock Solution into a dry 250 mL Erlenmeyer flask.

  • Add 20 mL of Solvent B (Dry Methanol).

  • Swirl and allow to react for 5 minutes (formation of methyl ester).

  • Add 20 mL of distilled water (to wash down sides and ensure sharp endpoint).

  • Titrate with Standard NaOH to the pink endpoint.

  • Record volume as

    
    .
    

Data Analysis & Calculation

The calculation isolates the moles of acyl chloride by subtracting the "Background Acidity" (Method B) from the "Total Acidity" (Method A).

Variables:

  • 
    : Normality of NaOH titrant.
    
  • 
    : Volume of NaOH for hydrolysis (L).
    
  • 
    : Volume of NaOH for alcoholysis (L).
    
  • 
    : Molecular Weight of Acyl Chloride ( g/mol ).
    
  • 
    : Mass of sample in the aliquot (g).[1]
    

Formula:



Why this works (The Proof):

  • 
     measures: 
    
    
    
  • 
     measures: 
    
    
    
  • 
     measures: 
    
    
    
Method Comparison Table
FeatureMethod A: Direct HydrolysisMethod B: Argentometric (Volhard)Recommended: Differential Alcoholysis
Analyte Measured Total AcidityTotal ChlorideActive Acyl Chloride
Stoichiometry 1 mol RCOCl = 2 eq Base1 mol RCOCl = 1 eq

Differential (2 eq - 1 eq)
Interference: Free HCl Major Error (Overestimates)Major Error (Overestimates)Eliminated (Cancels out)
Interference: Free Acid Major Error (Overestimates)None (Does not react)Eliminated (Cancels out)
Accuracy for Purity Low (unless sample is 100% pure)Low (cannot detect decomposition)High

Comparative Decision Logic

When should you use which method? Use the logic flow below to determine the appropriate workflow for your specific sample.

DecisionTree Start Start: Acyl Chloride Analysis Q1 Is the sample suspected to be degraded? Start->Q1 Branch1_Yes Yes / Unknown Q1->Branch1_Yes High Precision Needed Branch1_No No (Fresh Distillation) Q1->Branch1_No Quick Check Q2 Is the R-group Sterically Hindered? (e.g., 2,4,6-trimethylbenzoyl) Branch1_Yes->Q2 Method_Arg USE ARGENTOMETRIC (Only confirms Cl content) Branch1_No->Method_Arg Method_Diff USE DIFFERENTIAL ALCOHOLYSIS (Isolates Active Content) Q2->Method_Diff No (Normal Reactivity) Method_Morph USE MORPHOLINE DERIVATIZATION (Reflux required for alcoholysis) Q2->Method_Morph Yes (Slow Alcoholysis)

Figure 2: Analytical workflow for selecting the correct titration method based on sample history and steric properties.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.).[2][3] Longman Scientific & Technical.

  • Siggia, S., & Hanna, J. G. (1979). Quantitative Organic Analysis via Functional Groups (4th ed.). Wiley-Interscience. (The seminal text on differential functional group analysis).
  • Sigma-Aldrich. (n.d.). Titration of Acid Chlorides. Technical Bulletin AL-152.

  • Kramer, D. N., & Miller, F. M. (1956). "The Determination of Acid Chlorides." Analytical Chemistry, 28(11), 1730–1731. [Link]

Sources

Definitive Guide: GC-MS Profiling of Volatile Impurities in 4-Phenoxybutyryl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

The Definitive Guide to GC-MS Profiling of Volatile Impurities in 4-Phenoxybutyryl Chloride is structured below. This guide eschews rigid templates to focus on the specific analytical challenges of acid chlorides—reactivity, moisture sensitivity, and thermal instability.[1]

Executive Summary: The Analytical Challenge

4-Phenoxybutyryl chloride (CAS 5139-89-9) is a critical acyl chloride intermediate, widely used in Friedel-Crafts acylations for synthesizing pharmaceutical APIs (e.g., cyclic ketone precursors).[1][2] Its high reactivity, which makes it valuable in synthesis, renders it notoriously difficult to analyze.[1][2]

When injected directly into a Gas Chromatograph (GC), acid chlorides often degrade, react with stationary phase silanols, or hydrolyze due to trace moisture, leading to "ghost peaks" and poor quantification.[1][2]

This guide objectively compares two analytical approaches:

  • Method A (Direct Injection): The traditional "dilute-and-shoot" approach.[1]

  • Method B (In-Situ Derivatization): The recommended, robust protocol converting the analyte to its stable methyl ester.[1]

Core Recommendation

While Method A offers speed, Method B provides the scientific integrity required for GMP environments, eliminating artifacts and ensuring trace impurity detection (LOD < 0.05%).[1]

Methodological Comparison

The following table summarizes the operational differences and performance metrics between the two approaches.

FeatureMethod A: Direct InjectionMethod B: In-Situ Derivatization (Recommended)
Principle Analyzes the acid chloride directly.[1][2]Converts acid chloride to Methyl 4-phenoxybutyrate immediately upon sampling.[1][2]
Sample Prep Time < 5 Minutes15–20 Minutes
Stability Low: Analyte hydrolyzes to acid form in the vial/injector.[1][2]High: Methyl ester is stable for >24 hours.[1][2]
Column Life Poor: HCl byproduct strips stationary phase.[1][2]Excellent: HCl is neutralized; neutral ester is injected.
Peak Shape Often tailing (active sites interaction).[1][2]Sharp, symmetrical peaks.[1][2]
Detection Limit ~0.1% (High noise floor).< 0.01% (Clean baseline).[1][2]
Artifact Risk High: Thermal degradation in injector.[1][2]Low: Derivatization "locks" the structure.[1][2]

Detailed Experimental Protocols

Method B: In-Situ Derivatization (The Gold Standard)[1]

This protocol uses a "Quench & Lock" mechanism.[1][2] Methanol acts as both the solvent and the reagent, instantly converting the reactive acid chloride into a stable methyl ester.[1] Pyridine is added to scavenge the HCl byproduct, protecting the GC column.[1]

Reagents & Materials
  • Solvent: Methanol (LC-MS Grade, Anhydrous).[1][2]

  • Scavenger: Pyridine (ReagentPlus, >99%).[1][2]

  • Internal Standard (Optional): Methyl Benzoate or Fluorobenzene.[1][2]

  • Column: Rxi-5Sil MS or DB-5MS (30 m x 0.25 mm x 0.25 µm).[1][2]

Step-by-Step Workflow
  • Preparation of Derivatizing Solution:

    • Mix Methanol and Pyridine in a 90:10 (v/v) ratio.

    • Why? Pyridine neutralizes the HCl generated during esterification (

      
      ), preventing acid-catalyzed degradation of the column phase.[1]
      
  • Sample Preparation:

    • Weigh approx. 50 mg of 4-Phenoxybutyryl chloride into a 20 mL headspace vial or centrifuge tube.

    • Immediately add 5.0 mL of the Derivatizing Solution.

    • Vortex vigorously for 30 seconds.

    • Reaction: The solution will warm slightly (exothermic).[1][2] Allow to stand at room temperature for 10 minutes to ensure complete conversion.

  • Dilution:

    • Transfer 100 µL of the reaction mixture into a GC vial containing 900 µL of pure Dichloromethane (DCM) or Methanol.

    • Target Concentration: ~1000 ppm (approx).[1][2]

  • GC-MS Acquisition:

    • Inject 1.0 µL (Split 20:1).

Visualizing the Workflow

G Sample Raw Sample (Acid Chloride) Reaction Quench Reaction (Formation of Methyl Ester) Sample->Reaction Add Reagent Reagent Mix (MeOH + Pyridine) Reagent->Reaction Add Dilution Dilution (DCM/MeOH) Reaction->Dilution 10 mins RT GCMS GC-MS Analysis (Stable Injection) Dilution->GCMS Inject 1µL Data Data Processing (Impurity Profiling) GCMS->Data EI Spectra

Caption: Figure 1. Optimized "Quench & Lock" Derivatization Workflow for Acid Chloride Analysis.

Instrument Parameters (Agilent 7890/5977 or Equivalent)

ParameterSettingRationale
Inlet Temp 250°CEnsures rapid volatilization of high boiling impurities.[1][2]
Injection Mode Split (20:1)Prevents column overload; improves peak shape.[1][2]
Carrier Gas Helium @ 1.2 mL/minConstant flow for stable retention times.[1][2]
Oven Program 50°C (1 min) → 15°C/min → 300°C (5 min)Slow ramp captures volatile impurities (Phenol, GBL) and elutes heavy dimers.[1][2]
Transfer Line 280°CPrevents condensation of high MW byproducts.[1][2]
MS Source 230°C (EI Mode)Standard ionization temperature.[1][2][3]
Scan Range 35–450 amuCaptures low mass fragments (HCl, solvent) and high mass dimers.[1][2]

Data Analysis: Impurity Identification

In Method B, the main peak observed will be Methyl 4-phenoxybutyrate (MW 194), not the acid chloride.[1] Impurities must be identified based on their behavior in the derivatizing solution.[1][2]

Key Impurity Profile[2]
Impurity NameOriginDerivatized Form?Key MS Ions (m/z)
Phenol Unreacted Starting MaterialNo (remains Phenol)94 , 66, 65

-Butyrolactone (GBL)
Starting MaterialNo (remains GBL)86 , 42, 56
4-Phenoxybutyric Acid Hydrolysis ProductYes (Converts to Methyl Ester)194 , 107, 77 (Co-elutes with main peak*)
Thionyl Chloride Reagent ResidueReacts to form Methyl Sulfite/HCl118 (SOCl2), or solvent peaks
4-Chlorobutyryl Chloride Side ReactionConverts to Methyl 4-chlorobutyrate136/138 , 55, 87

*Note on Acid vs. Chloride Differentiation: Method B converts both the Acid Chloride and the Free Acid impurity into the same Methyl Ester.[1][2] To quantify the "Free Acid" content specifically, one would typically perform a separate titration or use a non-derivatizing method (like HPLC-UV).[1] However, for volatile impurity profiling (Phenol, GBL, Solvents), Method B is superior.[1][2]

Mass Spectrum Interpretation (Methyl 4-phenoxybutyrate)
  • Molecular Ion: m/z 194 (Weak)[1]

  • Base Peak: m/z 107 (

    
    ) or m/z 59 (
    
    
    
    ) depending on energy.[1][2]
  • Characteristic Fragment: m/z 77 (Phenyl ring).[1][2]

  • Losses: M-31 (Loss of methoxy group).[1][2]

Validation & Quality Control (Self-Validating System)

To ensure Trustworthiness , the method includes specific system suitability tests (SST).[1]

  • Blank Check: Inject the Methanol/Pyridine reagent alone.[1][2] Ensure no peaks co-elute with Phenol or GBL.[1][2]

  • Resolution Check: The resolution (

    
    ) between the Phenol peak and the solvent front must be > 1.5.[1][2]
    
  • Derivatization Efficiency: Analyze a known standard of 4-Phenoxybutyric acid. If the acid peak (broad, tailing) appears, the derivatization is incomplete.[1][2] Only the sharp Methyl Ester peak should be visible.[1][2]

References

  • PubChem. (2023).[1][2] 4-Phenoxybutyryl chloride Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • Restek Corporation. (2022).[1][2] Analysis of Acid Chlorides and Anhydrides by GC. [Link]

  • European Chemicals Agency (ECHA). (2023).[1][2] Registration Dossier: 4-Phenoxybutyryl chloride. [Link][1][2]

  • Little, J. L. (1999).[1][2] Artifacts in Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.[1] [Link]

Sources

Alternative Acylating Agents to 4-Phenoxybutyryl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates—most notably the Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitor Roxadustat (FG-4592) —the introduction of the 4-phenoxybutyryl side chain is a critical step.[1] Historically, 4-Phenoxybutyryl chloride has been the standard reagent for this acylation.

However, relying on acid chlorides presents significant process challenges:

  • Instability: Rapid hydrolysis upon exposure to atmospheric moisture.

  • Corrosivity: Generation of stoichiometric HCl gas, necessitating corrosion-resistant reactors and extensive base scavenging.

  • Impurity Profile: High reactivity often leads to di-acylated impurities or regio-isomeric byproducts in complex substrates.

This guide evaluates superior alternatives that maintain high reactivity while mitigating these risks. We focus on Propylphosphonic Anhydride (T3P®) as the premier alternative for yield and purity, and 1,1'-Carbonyldiimidazole (CDI) as a cost-effective, scalable option.[1]

The Baseline: 4-Phenoxybutyryl Chloride

For reference only.

While effective, the acid chloride pathway is a "brute force" method. It operates via a nucleophilic acyl substitution mechanism where the chloride is an excellent leaving group, but the collateral damage (HCl evolution) limits its utility in late-stage functionalization.[1]

  • Mechanism: Direct nucleophilic attack on the carbonyl carbon; Cl⁻ leaves.

  • Key Flaw: Requires anhydrous conditions; HCl byproduct can degrade acid-sensitive protecting groups (e.g., Boc, acetals).

Premier Alternative: Propylphosphonic Anhydride (T3P®)

Best For: Late-stage functionalization, high-value APIs (Roxadustat), and avoiding epimerization.[1]

T3P is a cyclic anhydride that acts as a coupling agent for the direct reaction of 4-phenoxybutyric acid with amines/nucleophiles. Unlike traditional coupling agents (DCC, EDC), T3P yields water-soluble byproducts, drastically simplifying downstream processing (DSP).[1]

Performance Analysis
Metric4-Phenoxybutyryl ChlorideT3P (with 4-Phenoxybutyric Acid)
Yield 85-92%94-98%
Purity (HPLC) 90-95% (requires distillation)>99% (after aqueous wash)
Byproducts HCl (gas/acid), Cl⁻ saltsWater-soluble phosphonates
Toxicity Corrosive, LachrymatorLow toxicity, Non-sensitizing
Atom Economy Moderate (requires base scavenger)High (direct coupling)
Mechanism of Action

T3P activates the carboxylic acid to form a mixed anhydride. The cyclic structure of T3P reduces the entropic penalty of activation, making it faster than linear anhydrides.

Experimental Protocol: T3P-Mediated Acylation

Valid for the acylation of glycine methyl ester or similar amines in Roxadustat synthesis.

Reagents:

  • 4-Phenoxybutyric acid (1.0 equiv)[1]

  • Target Amine (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc/DMF) (1.5 equiv)[1]

  • Diisopropylethylamine (DIPEA) (2.5 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or DMF[1]

Workflow:

  • Charge: Dissolve 4-phenoxybutyric acid and the amine in EtOAc (10 V).

  • Base Addition: Add DIPEA at 0–5°C. Stir for 10 minutes.

  • Activation: Add T3P solution dropwise over 20 minutes, maintaining temperature <10°C.

    • Note: The reaction is exothermic; control is vital to prevent impurity formation.[2]

  • Reaction: Allow to warm to 20–25°C and stir for 2–4 hours. Monitor by HPLC (disappearance of acid).

  • Workup (The "T3P Advantage"):

    • Add water (5 V).[1] Stir for 15 minutes.

    • Separate phases.[3] The T3P byproducts wash into the aqueous layer.

    • Wash organic layer with 10% Na₂CO₃ (to remove unreacted acid) and brine.[1]

    • Concentrate organic layer to yield the product.

Cost-Effective Alternative: 1,1'-Carbonyldiimidazole (CDI)

Best For: Large-scale manufacturing, "One-Pot" synthesis, cost-sensitive steps.[1]

CDI activates 4-phenoxybutyric acid by converting it into an acyl imidazole . This intermediate is reactive enough to acylate amines but stable enough to handle briefly without moisture exclusion boxes.

Performance Analysis
  • Pros: No HCl generation; CO₂ is the only gaseous byproduct. Inexpensive.

  • Cons: Moisture sensitive (though less than acid chlorides); requires strict stoichiometry to prevent imidazole-catalyzed side reactions.[1]

Experimental Protocol: One-Pot CDI Acylation

Reagents:

  • 4-Phenoxybutyric acid (1.0 equiv)[1]

  • CDI (1.1 equiv)[1]

  • Target Amine (1.0 equiv)[1][4]

  • Solvent: THF or MeCN (anhydrous)[1]

Workflow:

  • Activation: Dissolve 4-phenoxybutyric acid in anhydrous THF (8 V).

  • Addition: Add CDI portion-wise at room temperature.

    • Observation: Vigorous evolution of CO₂ gas will occur. Ensure adequate venting.[5][6][7]

  • Formation: Stir at 25°C for 1 hour. (Optional: Check for disappearance of acid via TLC/HPLC).

  • Coupling: Add the Target Amine directly to the reaction vessel.

  • Reaction: Heat to 50°C for 3–6 hours.

  • Workup: Quench with water. Extract with EtOAc. The byproduct (imidazole) is water-soluble but may require an acidic wash (1M HCl) to remove completely.[1]

Decision Matrix & Visualizations

Comparison of Acylation Pathways

The following diagram illustrates the mechanistic divergence between the Acid Chloride route and the recommended T3P/CDI alternatives.

AcylationPathways Start 4-Phenoxybutyric Acid Route1 Route A: Thionyl Chloride (SOCl2) Start->Route1 Chlorination Route2 Route B: T3P (Propylphosphonic Anhydride) Start->Route2 Activation Route3 Route C: CDI Activation Start->Route3 Activation Inter1 4-Phenoxybutyryl Chloride (Unstable, Corrosive) Route1->Inter1 Prod1 Target Amide + HCl + SO2 Inter1->Prod1 Amine Addition Inter2 Active Mixed Anhydride (In-situ, High Selectivity) Route2->Inter2 Prod2 Target Amide + Water Soluble Salt Inter2->Prod2 Amine Addition Inter3 Acyl Imidazole (One-Pot, No HCl) Route3->Inter3 Prod3 Target Amide + Imidazole + CO2 Inter3->Prod3 Amine Addition

Figure 1: Mechanistic pathways comparing the traditional Acid Chloride route against T3P and CDI alternatives.

Selection Logic: Which Agent to Choose?

SelectionLogic Start Select Acylation Method Q1 Is the substrate acid-sensitive (e.g., Boc, t-Butyl)? Start->Q1 Q2 Is the product a high-value API (e.g., Roxadustat)? Q1->Q2 No Res_T3P Use T3P (Highest Purity/Yield) Q1->Res_T3P Yes (Avoid HCl) Q3 Is cost the primary driver (Multi-kg Scale)? Q2->Q3 No Q2->Res_T3P Yes (Maximize Yield) Res_CDI Use CDI (Balance Cost/Safety) Q3->Res_CDI Yes Res_Cl Use Acid Chloride (Only if T3P/CDI fail) Q3->Res_Cl No (Legacy Process)

Figure 2: Decision matrix for selecting the optimal acylating agent based on process constraints.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Link[1]

  • Píša, O., et al. (2021).[8] A Scalable Synthesis of Roxadustat (FG-4592). Organic Process Research & Development. Link[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Archimica (Euticals). (2011). T3P® - The Coupling Reagent of the Future: Technical Data Sheet. Link

  • Thermo Fisher Scientific. (2025).[7] Safety Data Sheet: 4-Phenoxybutyryl Chloride. Link

Sources

HPLC validation for the quantification of 4-Phenoxybutyryl chloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Quantification of 4-Phenoxybutyryl Chloride via Pre-Column Derivatization: A Comparative Validation Guide

Executive Summary

The Challenge: 4-Phenoxybutyryl chloride (4-PBC) is a highly reactive acyl chloride intermediate. Direct HPLC analysis is chemically flawed; upon contact with aqueous mobile phases, 4-PBC rapidly hydrolyzes to 4-phenoxybutyric acid (4-PBA). This makes it impossible to distinguish between the active chloride and the degradation product (acid impurity) using standard reverse-phase (RP) methods.

The Solution: This guide defines a Derivatization-First approach . By reacting 4-PBC with a stable nucleophile (secondary amine or alcohol) before injection, we "freeze" the analyte into a stable, chromatographically distinct species. This ensures that the signal quantified corresponds strictly to the active acyl chloride content.

Scientific Rationale & Reaction Chemistry

To validate a method for 4-PBC, we must understand its electrophilic nature. The carbonyl carbon is highly susceptible to nucleophilic attack.

  • Path A (Hydrolysis - The Error): In water/buffer, 4-PBC becomes 4-PBA. This is the "lazy" method and fails specificity requirements.

  • Path B (Methanolysis - The Quick Fix): In anhydrous methanol, 4-PBC forms Methyl 4-phenoxybutyrate. This is fast but the ester can be susceptible to hydrolysis if the mobile phase pH is not strictly controlled.

  • Path C (Amidation - The Robust Standard): Reacting 4-PBC with a secondary amine (e.g., Diethylamine) forms N,N-Diethyl-4-phenoxybutyramide. Amides are extremely stable, UV-active, and resistant to hydrolysis during the chromatographic run.

Visualizing the Reaction Pathways

The following diagram illustrates the chemical fate of 4-PBC under different analytical conditions.

ReactionPathways PBC 4-Phenoxybutyryl Chloride (4-PBC) Acid 4-Phenoxybutyric Acid (Hydrolysis Product) [INTERFERENCE] PBC->Acid Rapid Hydrolysis Ester Methyl 4-phenoxybutyrate (Ester Derivative) [VIABLE] PBC->Ester Esterification Amide N,N-Diethyl-4-phenoxybutyramide (Amide Derivative) [OPTIMAL] PBC->Amide Amidation Water + H2O (Mobile Phase) MeOH + Methanol (Diluent) Amine + Diethylamine (Reagent)

Caption: Chemical fate of 4-PBC. Path C (Green) offers the highest stability for quantification.

Comparative Analysis of Methodologies

FeatureMethod A: Direct Injection Method B: Methanolysis (Ester) Method C: Amidation (Amide)
Analyte Measured 4-Phenoxybutyric AcidMethyl 4-phenoxybutyrateN,N-Diethyl-4-phenoxybutyramide
Specificity Fail. Cannot distinguish active chloride from acid impurity.Good. Separates ester from acid impurity.Excellent. Distinct retention time; highly specific.
Stability N/A (Analyte destroyed)Moderate. Esters can hydrolyze in acidic mobile phases over time.High. Amides are stable in RP-HPLC conditions (pH 2-8).
Throughput High (but useless data)Very High (Dissolve & Shoot)High (Requires <5 min reaction time)
Recommendation DO NOT USE Suitable for quick in-process checks.Recommended for Release/Validation.

Recommended Protocol: Pre-Column Amidation

This protocol uses Diethylamine (DEA) to derivatize 4-PBC. The excess amine also acts as a proton scavenger, neutralizing the HCl byproduct.

Reagents & Equipment
  • Derivatizing Agent: Diethylamine (DEA), >99% purity.

  • Solvent: Acetonitrile (HPLC Grade).

  • Quenching Agent: 1% Acetic Acid in Water (to neutralize excess amine before injection if necessary, though usually not required if mobile phase is buffered).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

Chromatographic Conditions
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 40% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (characteristic of the phenoxy chromophore).

  • Temperature: 30°C.

Sample Preparation (The "Self-Validating" Step)
  • Blank Preparation: Mix 1.0 mL DEA with 10 mL Acetonitrile. Inject to identify reagent peaks.

  • Standard Preparation:

    • Weigh approx. 50 mg of 4-PBC reference standard into a 50 mL volumetric flask.

    • Add 5 mL of Acetonitrile containing 10% Diethylamine (Molar excess > 10x).

    • Sonicate for 1 minute (Reaction is instantaneous and exothermic).

    • Dilute to volume with Acetonitrile.

  • Sample Preparation: Repeat step 2 with the test sample.

Expert Insight: The presence of the Acid peak (4-phenoxybutyric acid) in this chromatogram now represents true impurity present in the starting material, because the active chloride has been fully converted to the Amide. This proves the method's specificity.[2][3]

Validation Strategy (ICH Q2 R2 Compliant)

The validation must demonstrate that the derivatization is quantitative and the method is reliable.

Specificity (Stress Testing)
  • Protocol: Inject the Derivatized Standard, the Acid Impurity (4-PBA), and the Reagent Blank (DEA).

  • Acceptance: Resolution (

    
    ) between the Amide peak and the Acid peak must be > 2.0. The Amide peak should be spectrally pure (Peak Purity Index > 0.999).
    
Linearity & Range
  • Protocol: Prepare derivatized standards at 50%, 75%, 100%, 125%, and 150% of target concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Spike Recovery)
  • Challenge: You cannot easily "spike" a reactive chloride into a matrix without it reacting.

  • Solution: Perform "Derivatization Efficiency" validation. Compare the response of the in-situ prepared Amide against a synthetically prepared and purified N,N-Diethyl-4-phenoxybutyramide reference standard (if available).

  • Alternative: Spike a known amount of 4-PBC into the derivatizing solution and calculate recovery against the linear curve.

Precision (Repeatability)
  • Protocol: 6 independent preparations of the sample.

  • Acceptance: RSD

    
     2.0%.[4]
    
Visualizing the Validation Workflow

ValidationWorkflow cluster_Specificity Step 1: Specificity cluster_Linearity Step 2: Linearity cluster_Accuracy Step 3: Accuracy/Stability Start Method Validation Plan SpecTest Inject: Blank, Acid Impurity, Derivatized Sample Start->SpecTest SpecCheck Check Resolution (Rs > 2.0) Check Peak Purity SpecTest->SpecCheck LinPrep Prepare Levels: 50% - 150% SpecCheck->LinPrep If Pass LinCalc Regression Analysis R² ≥ 0.999 LinPrep->LinCalc AccTest Spike Recovery & Solution Stability (24h) LinCalc->AccTest If Pass AccPass Recovery: 98-102% No degradation > 1.0% AccTest->AccPass

Caption: Step-wise validation workflow ensuring ICH Q2(R2) compliance.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[5] Provides the global regulatory framework for validation parameters.[6]

  • Kishore, M., et al. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis. (2017).[2] Discusses derivatization strategies for acyl chlorides.

  • Sigma-Aldrich.Derivatization Reagents for HPLC. Technical Guide describing the chemistry of amine-acyl chloride reactions.

Sources

Is 4-chlorobutyryl chloride a good alternative to 4-Phenoxybutyryl chloride?

Author: BenchChem Technical Support Team. Date: February 2026

Verdict: Strategic Precursor, Not Direct Substitute

Executive Summary

Is 4-chlorobutyryl chloride (4-CBC) a good alternative to 4-phenoxybutyryl chloride (4-PBC)? Yes, but only as a synthetic precursor.

They are not direct functional substitutes. You cannot replace 4-PBC with 4-CBC in a single reaction step and generate the same product. 4-CBC introduces a reactive alkyl chloride tail, whereas 4-PBC introduces a stable phenoxy ether group.

However, 4-CBC is an excellent strategic alternative for "Process Chemistry" and "Medicinal Chemistry" applications because:

  • Cost: 4-CBC is a high-volume commodity chemical (approx. 10-20% the cost of specialty 4-PBC).

  • Availability: It is globally stocked, whereas 4-PBC often requires lead time or custom synthesis.

  • Flexibility: Using 4-CBC allows you to install the butyryl linker first and then diversify the "phenoxy" end with various substituted phenols later (Late-Stage Diversification).

Part 1: Technical Comparison

The following table contrasts the physical and chemical properties of the two reagents to highlight why they behave differently in synthesis.

Feature4-Chlorobutyryl Chloride (4-CBC)4-Phenoxybutyryl Chloride (4-PBC)
CAS Number 4635-59-05139-89-9
Molecular Weight 141.00 g/mol 198.65 g/mol
Structure Cl-(CH2)3-COClPh-O-(CH2)3-COCl
Primary Reactivity Bifunctional: Acyl chloride (fast) + Alkyl chloride (slow).Monofunctional: Acyl chloride (fast). Ether is stable.[1]
Boiling Point 173-174 °C~175 °C (at 15 mmHg)
Cost Profile Low (Commodity)High (Specialty/Custom)
Stability Hydrolyzes rapidly; alkyl chloride is stable to mild base.Hydrolyzes rapidly; ether linkage is robust.
Primary Use Linker synthesis, Friedel-Crafts cyclization (Tetralones).Direct introduction of phenoxybutyryl group.

Part 2: Decision Matrix (When to Switch)

Use the following logic to determine if switching to 4-CBC is the right move for your project:

  • Stick with 4-PBC (Direct Route) if:

    • You are in early-stage Discovery and need <10 grams quickly.

    • Your target molecule is sensitive to the strong bases required to displace the chloride later.

    • You want to minimize step count (1 step vs. 2 steps).

  • Switch to 4-CBC (Precursor Route) if:

    • Scale-up: You are moving to kilogram-scale and need to reduce Raw Material Costs (RMC).

    • Library Generation: You want to make many analogs (e.g., 4-phenoxy, 4-(4-fluorophenoxy), 4-(3-chlorophenoxy)) from a common intermediate.

    • Supply Chain: 4-PBC is out of stock or has long lead times.

Part 3: Experimental Workflows

The following diagrams and protocols illustrate how to replace 4-PBC with 4-CBC using a Two-Step "Assemble & Displace" Strategy .

Visualizing the Pathways

G Target Target Molecule (R-NH-CO-(CH2)3-O-Ph) Substrate Substrate (R-NH2) Substrate->Target Route A: Direct Acylation (1 Step) Inter Intermediate (R-NH-CO-(CH2)3-Cl) Substrate->Inter Route B: Acylation PBC 4-Phenoxybutyryl Chloride (Expensive) PBC->Target CBC 4-Chlorobutyryl Chloride (Commodity) CBC->Inter Inter->Target Step 2: Nucleophilic Substitution Phenol Phenol + Base (K2CO3 / NaH) Phenol->Target

Caption: Comparison of the Direct Route (Green) using 4-PBC versus the Stepwise Route (Blue) using 4-CBC.

Protocol A: The "Alternative" Route (Using 4-CBC)

Use this protocol to replicate the 4-PBC structure using the cheaper 4-CBC reagent.

Step 1: Acylation (Installing the Linker)

  • Setup: Charge a reaction vessel with your amine/alcohol substrate (1.0 equiv) and DCM (Dichloromethane) or THF.

  • Base: Add Triethylamine (TEA) or DIPEA (1.2 equiv) to scavenge HCl. Cool to 0°C.

  • Addition: Dropwise add 4-Chlorobutyryl chloride (1.1 equiv). The reaction is exothermic.

  • Monitor: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC/LCMS for disappearance of amine.

  • Workup: Wash with 1N HCl, then Brine. Dry over MgSO4 and concentrate.

    • Result: You now have the alkyl chloride intermediate: R-NH-CO-(CH2)3-Cl.

Step 2: Nucleophilic Substitution (Installing the Phenoxy Group)

  • Setup: Dissolve the Step 1 intermediate in DMF or Acetonitrile.

  • Reagents: Add Phenol (1.2 equiv), Potassium Carbonate (K2CO3, 2.0 equiv), and a catalytic amount of Potassium Iodide (KI, 0.1 equiv) to accelerate the Finkelstein-like displacement.

  • Reaction: Heat to 60-80°C for 4-12 hours.

    • Note: The chloride is a moderate leaving group; KI converts it transiently to the more reactive iodide.

  • Workup: Dilute with water (to dissolve salts) and extract with Ethyl Acetate.

    • Result: Final Product R-NH-CO-(CH2)3-O-Ph (Identical to what 4-PBC would yield).

Protocol B: The Control Route (Using 4-PBC)

Use this if you have the reagent and need speed.

  • Setup: Charge vessel with substrate (1.0 equiv) and DCM.

  • Base: Add Pyridine or TEA (1.2 equiv). Cool to 0°C.

  • Addition: Add 4-Phenoxybutyryl chloride (1.1 equiv).

  • Reaction: Stir at RT for 2 hours.

  • Workup: Standard acid/base wash.

    • Result: Final Product R-NH-CO-(CH2)3-O-Ph.

Part 4: Safety & Handling

  • Corrosivity: Both reagents are Acid Chlorides. They react violently with water to release HCl gas. Handle in a fume hood.

  • Alkylating Potential (4-CBC Specific): 4-Chlorobutyryl chloride contains an alkyl chloride. While less reactive than alkyl bromides, it is a potential alkylating agent (genotoxic hazard). Ensure complete consumption of the chloride in Step 2 if the final product is a drug candidate.

  • Storage: Store both under inert gas (Nitrogen/Argon) in a refrigerator. Moisture will hydrolyze them to their respective acids (4-chlorobutyric acid or 4-phenoxybutyric acid), rendering them useless for acylation.

References

  • Sigma-Aldrich. Product Specification: 4-Chlorobutyryl chloride (CAS 4635-59-0). Available at:

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 78819: 4-Phenoxybutyryl chloride. Available at: [2]

  • Organic Syntheses. Synthesis of n-Butyryl Chloride (General Acid Chloride Protocol). Coll. Vol. 1, p.147 (1941). Available at:

  • GuideChem. Industrial Synthesis Methods of 4-Chlorobutyryl Chloride. Available at:

Sources

Technical Assessment Guide: Purity Profiling of Commercial 4-Phenoxybutyryl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

4-Phenoxybutyryl chloride (CAS 5139-89-9) is a critical electrophile in the synthesis of phenoxy-substituted pharmaceuticals (e.g., Ibrutinib intermediates). However, its commercial reliability is plagued by a fundamental instability: hydrolytic degradation .

Unlike its stable precursor, 4-phenoxybutyric acid, the chloride derivative rapidly hydrolyzes upon exposure to atmospheric moisture, generating the parent acid and HCl gas. Standard Certificates of Analysis (CoA) often rely on bulk potentiometric titration (Total Chloride), which fails to distinguish between the active acyl chloride (R-COCl) and the inactive hydrolyzed chloride (HCl).

This guide objectively compares the commercial product against its functional alternatives and details a rigorous, multi-modal analytical workflow to validate purity before use in high-value synthesis.

Strategic Comparison: Commercial Product vs. In-Situ Activation

Before assessing purity, the researcher must validate the choice of reagent. The commercial acid chloride offers speed but carries high stability risks compared to in-situ activation of the parent acid.

Table 1: Performance Comparison – Commercial Acid Chloride vs. Alternative Activation

FeatureCommercial 4-Phenoxybutyryl Chloride Alternative: In-Situ Activation (Acid + HATU/EDC)
Reaction Kinetics Instantaneous. Acyl chlorides are among the most reactive electrophiles.Moderate. Requires activation time; kinetics depend on the coupling agent.
Atom Economy High. Byproduct is only HCl (gas/salt).Low. Generates urea byproducts (e.g., DCU) and requires base.
Moisture Sensitivity Critical. Degradation leads to variable stoichiometry.Low. The parent acid is stable; activation occurs in a controlled environment.
Purification Load Low. Volatiles (HCl) are easily removed.High. Removing coupling byproducts often requires chromatography.
Cost Efficiency High (at scale), provided purity is >95%.Low. Coupling agents (HATU, T3P) are expensive.

Verdict: Use Commercial 4-Phenoxybutyryl Chloride for scale-up and cost-sensitive steps, provided rigorous purity assessment (as detailed below) is performed. Use In-Situ Activation for small-scale discovery where reagent stability outweighs cost.

Comparative Analysis of Purity Assessment Methods

To accurately assess the purity of commercial 4-Phenoxybutyryl chloride, we compared three analytical methodologies.

Method A: Quantitative 1H-NMR (The Gold Standard)
  • Principle: Direct observation of the α-methylene protons. The electron-withdrawing nature of the -COCl group deshields adjacent protons significantly more than the -COOH group.

  • Advantages: Non-destructive; requires no reference standard; directly quantifies the molar ratio of Active Chloride vs. Hydrolyzed Acid.

  • Limitations: Requires inert handling; lower sensitivity than HPLC for trace organic impurities (<0.1%).

Method B: In-Situ Derivatization HPLC (The QC Workhorse)
  • Principle: Acid chlorides are too unstable for direct reversed-phase HPLC. The sample is "quenched" with a secondary amine (e.g., diethylamine) to form a stable amide, which is then analyzed.

  • Advantages: High sensitivity; compatible with standard QC workflows; separates non-volatile organic impurities.

  • Limitations: Indirect measurement; incomplete derivatization can lead to false lows.

Method C: Potentiometric Titration (The Deceptive Standard)
  • Principle: Silver nitrate titration of total chloride content.[1]

  • Critical Flaw: It measures Cl⁻ from both the active acid chloride and the degradation product (HCl). A 50% hydrolyzed sample can still pass a "Total Chloride" specification. Not recommended for purity assay.

Experimental Protocols

Protocol 1: Quantitative 1H-NMR Assessment (Recommended)

This method is self-validating: if the sample has hydrolyzed, the diagnostic "Acid" peak will appear immediately.

Reagents:

  • Anhydrous CDCl₃ (stored over molecular sieves).

  • Internal Standard (optional): 1,3,5-Trimethoxybenzene.

Procedure:

  • Inert Prep: In a glovebox or under a nitrogen cone, dissolve ~20 mg of 4-Phenoxybutyryl chloride in 0.6 mL anhydrous CDCl₃.

  • Acquisition: Acquire a standard 1H-NMR spectrum (16 scans, d1=10s to ensure relaxation).

  • Analysis: Focus on the triplet corresponding to the α-methylene protons (-CH ₂-CO-).

    • Acyl Chloride Shift: ~3.05 ppm (Triplet).

    • Carboxylic Acid Shift: ~2.55 ppm (Triplet).

  • Calculation:

    
    
    
Protocol 2: HPLC via Diethylamine Derivatization

Use this for quantifying trace organic impurities (e.g., phenol, dimers).

Reagents:

  • Quench Solution: 10% Diethylamine (DEA) in Acetonitrile (anhydrous).

  • Mobile Phase A: 0.1% H₃PO₄ in Water.

  • Mobile Phase B: Acetonitrile.

Procedure:

  • Derivatization: Accurately weigh 50 mg of sample into a dry volumetric flask. Immediately add 5.0 mL of Quench Solution . Sonicate for 5 minutes. (Reaction: R-COCl + Et₂NH → R-CONEt₂ + Et₂NH·HCl).

  • Dilution: Dilute to volume with Mobile Phase B.

  • HPLC Conditions:

    • Column: C18 (150 x 4.6 mm, 3.5 µm).

    • Gradient: 10% B to 90% B over 15 min.

    • Detection: UV @ 220 nm and 270 nm (phenoxy absorption).

  • Interpretation: The main peak is the diethylamide derivative. Any peak matching the retention time of underivatized 4-phenoxybutyric acid indicates hydrolysis prior to quenching (or incomplete quenching, though DEA is highly reactive).

Visualizations

Figure 1: Analytical Decision Matrix

A logical workflow for selecting the correct purity assessment method based on the stage of development.

PurityAssessment Start Start: 4-Phenoxybutyryl Chloride Sample Visual Visual Inspection (Check for solids/precipitate) Start->Visual Solids Precipitate Found? (Likely Phenoxybutyric Acid) Visual->Solids Reject Reject / Redistill Solids->Reject Yes (Severe Hydrolysis) NMR Method A: 1H-NMR (CDCl3) (Quantify Active Content) Solids->NMR No (Clear Liquid) PurityCheck Active Content > 97%? NMR->PurityCheck PurityCheck->Reject No (<90%) HPLC Method B: HPLC (DEA Deriv.) (Trace Impurity Profiling) PurityCheck->HPLC Yes Adjust Adjust Stoichiometry PurityCheck->Adjust No (90-97%) Release Release for Synthesis HPLC->Release Adjust->HPLC

Caption: Decision tree for assessing commercial acid chloride quality. NMR is the primary gatekeeper for potency.

Figure 2: Derivatization Chemistry for HPLC

Understanding the chemical transformation required for stable chromatographic analysis.

Derivatization AcidCl 4-Phenoxybutyryl Chloride (Unstable Analyte) Intermediate Reaction (Instantaneous) AcidCl->Intermediate Reagent Diethylamine (DEA) (Quench Reagent) Reagent->Intermediate Product N,N-Diethyl-4-phenoxybutyramide (Stable HPLC Analyte) Intermediate->Product Main Peak Salt DEA-HCl Salt (Wash out/Void Volume) Intermediate->Salt Byproduct

Caption: Reaction scheme for HPLC sample preparation. The unstable chloride is converted to a stable amide.

Data Summary: Method Performance

Table 2: Analytical Method Validation Summary

Metric1H-NMR (Direct) HPLC (Derivatized) Titration (AgNO₃)
Specificity Excellent. Distinguishes R-COCl from R-COOH.High. Separates organic impurities.Poor. Cannot distinguish R-COCl from HCl.
Precision (RSD) < 1.0%< 0.5%< 0.2%
Sample Prep Time 5 Minutes20 Minutes10 Minutes
Primary Use Case Potency Assignment Impurity Profiling Not Recommended

References

  • PubChem. (2025).[2] 4-Phenoxybutyryl chloride Compound Summary. National Library of Medicine. [Link]

  • Pohl, C. (2003). Acid Chlorides by HPLC: Derivatization Strategies. Chromatography Forum. [Link]

  • Lauback, R. G., et al. (1976).[3] Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors. Journal of Chromatographic Science. [Link]

  • LibreTexts. (2022).[4] Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

Sources

Comparative study of linkers: 4-Phenoxybutyryl chloride vs cyanuric chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of drug conjugates, affinity ligands, and immobilized enzymes, the choice of linker defines the stability and bioactivity of the final construct. This guide compares two distinct classes of electrophilic linkers: Cyanuric Chloride (CC) , a rigid, hetero-functional triazine scaffold, and 4-Phenoxybutyryl Chloride (4-PBC) , a flexible, linear acyl chloride spacer.

The Verdict:

  • Select Cyanuric Chloride when you require rigidification , thermal stabilization of enzymes, or orthogonal, step-wise functionalization (e.g., attaching a drug, a targeting moiety, and a PEG chain sequentially).

  • Select 4-Phenoxybutyryl Chloride when you require a flexible spacer arm to reduce steric hindrance between a ligand and a solid support, or when introducing a specific phenoxy-alkyl motif for hapten generation.

Chemical Architectures & Mechanism

The fundamental difference lies in their topology and reaction mechanics. CC acts as a "hub," whereas 4-PBC acts as a "tether."

Structural Comparison[1][2]
FeatureCyanuric Chloride (CC)4-Phenoxybutyryl Chloride (4-PBC)
Core Structure 1,3,5-Triazine ring (Heterocyclic)Linear alkyl chain (C4) + Phenoxy group
Topology Planar, RigidFlexible, Linear
Reactive Sites 3 (Chlorines)1 (Acyl Chloride)
Mechanism Nucleophilic Aromatic Substitution (

)
Nucleophilic Acyl Substitution
Leaving Group Chloride ion (

)
Chloride ion (

)
Mechanistic Pathways

The following diagram illustrates the divergent reaction pathways. CC relies on temperature to control substitution degree, while 4-PBC relies on base catalysis and anhydrous conditions.

ReactionMechanism CC Cyanuric Chloride (Trichloro-s-triazine) Inter1 Mono-substituted Triazine CC->Inter1 S_NAr (Fast) PBC 4-Phenoxybutyryl Chloride FinalPBC Amide/Ester Conjugate PBC->FinalPBC Acyl Substitution (Base catalyzed) Nu1 Nucleophile 1 (0°C) Nu1->Inter1 Nu2 Nucleophile 2 (RT) FinalCC Di/Tri-substituted Scaffold Nu2->FinalCC Nu_PBC Nucleophile (Amine/Alcohol) Nu_PBC->FinalPBC Inter1->FinalCC S_NAr (Slow, requires Heat)

Figure 1: Reaction pathways showing the stepwise temperature-controlled substitution of Cyanuric Chloride versus the direct acylation of 4-Phenoxybutyryl Chloride.

Performance Metrics & Decision Matrix

Reactivity Profile
  • Cyanuric Chloride: The reactivity of the three chlorine atoms is distinct.[1]

    • 
      : Reacts at 
      
      
      
      .
    • 
      : Reacts at Room Temperature (
      
      
      
      ).
    • 
      : Reacts at 
      
      
      
      .[2]
    • Implication: This allows for the creation of heterofunctional conjugates (e.g., Protein-Linker-Fluorophore) in a "one-pot, sequential" manner.

  • 4-Phenoxybutyryl Chloride: Highly reactive acyl chloride.

    • Reacts rapidly with amines (forming amides) and alcohols (forming esters).

    • Implication: Must be handled in strictly anhydrous conditions to prevent hydrolysis to the carboxylic acid (4-phenoxybutyric acid), which is non-reactive without coupling agents (EDC/NHS).

Steric Hindrance & Linker Length
  • CC (Rigid): Zero-length spacer effect. The protein/ligand is pulled directly against the support/scaffold.

    • Risk:[3][1][4] Can distort the active site of sensitive enzymes (denaturation).

    • Benefit: Increases thermal stability by "locking" the tertiary structure (multipoint attachment).

  • 4-PBC (Flexible): Provides a ~4-carbon spacer arm plus the phenoxy extension.

    • Benefit: "Spacer Arm" effect allows the ligand to protrude into the solvent, making it more accessible to the target receptor (critical in affinity chromatography).

Stability of the Linkage
  • CC: Forms secondary amine linkages (with Lysine residues) or ether linkages (with Serine/Tyrosine). The triazine-amine bond is extremely stable to acid and base, often more stable than the protein backbone itself.

  • 4-PBC: Forms amide or ester bonds. Amides are stable; esters are susceptible to hydrolysis in high pH or esterase-rich environments.

Experimental Protocols

Protocol A: Stepwise Bioconjugation with Cyanuric Chloride

Objective: Activate a solid support (e.g., agarose) or PEGylate a protein.

  • Preparation: Dissolve Cyanuric Chloride in acetone (it is insoluble in water).

  • Activation (Step 1 - 0°C):

    • Add the CC/acetone solution dropwise to an ice-cold aqueous buffer (pH 7, e.g., Carbonate/Bicarbonate) containing the support/amine.

    • Critical: Maintain temperature at

      
      .
      
    • Monitoring: The reaction releases HCl. Maintain pH by adding dilute NaOH or using a strong buffer. If pH drops < 6, the reaction stalls and hydrolysis dominates.

  • Functionalization (Step 2 - RT):

    • Wash the support to remove unreacted CC.

    • Add the second nucleophile (e.g., the protein or ligand).

    • Raise temperature to

      
       and react for 2–4 hours.
      
  • Capping (Step 3): Block remaining chlorines with ethanolamine or Tris at

    
    .
    
Protocol B: Ligand Coupling with 4-Phenoxybutyryl Chloride

Objective: Attach the phenoxybutyryl moiety to an amino-functionalized resin or drug scaffold.

  • Anhydrous Setup: Flame-dry glassware. Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Scavenger Addition: Add 1.2 equivalents of a non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine) to the solution containing the amine-bearing substrate. This neutralizes the HCl byproduct.

  • Coupling:

    • Dissolve 4-PBC in anhydrous solvent.

    • Add dropwise to the substrate solution at

      
       (to control exotherm), then allow to warm to Room Temperature.
      
    • Time: Reaction is usually complete in 1–2 hours.

  • Quenching: Quench with a small amount of water or methanol to destroy excess acyl chloride.

  • Workup: Wash with dilute acid (to remove amine base), bicarbonate (to remove generated acid), and brine.

Data Summary Table

MetricCyanuric Chloride4-Phenoxybutyryl Chloride
Linker Type Heterobifunctional / Trifunctional ScaffoldHomofunctional Spacer / Terminal Cap
Hydrolytic Stability (Reagent) Low (Hydrolyzes in water rapidly if not cold)Very Low (Hydrolyzes instantly in water)
Bond Stability (Product) High (Triazinyl-amine)Moderate/High (Amide)
Solubility Soluble in Acetone, DioxaneSoluble in DCM, THF, Ethyl Acetate
Main Byproduct HCl (requires pH control)HCl (requires base scavenger)
Cost Very Low (Commodity chemical)Moderate (Specialty chemical)
Toxicity High (Lachrymator, severe irritant)Moderate (Corrosive, irritant)

Decision Tree (Workflow Selection)

Use the following logic flow to determine the appropriate linker for your specific application.

DecisionTree Start Start: Select Linker Strategy Q1 Do you need to attach multiple distinct molecules (A-Linker-B)? Start->Q1 Q2 Is the target protein/ligand sensitive to steric hindrance? Q1->Q2 No (Single attachment) ResultCC Use Cyanuric Chloride (Stepwise substitution) Q1->ResultCC Yes (Heterofunctional) ResultPBC Use 4-Phenoxybutyryl Chloride (Flexible Spacer) Q2->ResultPBC Yes (Needs spacer) Q3 Do you need to rigidify the enzyme structure? Q2->Q3 No Q3->ResultCC Yes (Thermostability) Q3->ResultPBC No (Standard conjugation)

Figure 2: Decision matrix for selecting between CC and 4-PBC based on structural requirements and functional goals.

References

  • PubChem. (n.d.). Cyanuric chloride (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). 4-Phenoxybutyryl chloride (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Abuknesha, R. A. (2010). Cyanuric chloride as a linker for the synthesis of hapten-protein conjugates. Methods in Molecular Biology.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for S_NAr and Acyl Chloride protocols).

Sources

Comparative Guide: Structural Validation of Novel Esters Derived from 4-Phenoxybutyryl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 4-phenoxybutyryl moiety is a critical linker scaffold in medicinal chemistry, frequently employed in PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery due to its optimal chain length and lipophilic aromatic anchor.

When synthesizing novel esters from this scaffold, researchers often choose between two primary routes: Acyl Halide Substitution (using 4-Phenoxybutyryl chloride) or Carbodiimide Coupling (Steglich esterification using the parent acid).

This guide validates why the Acyl Halide route is the superior "Product" for high-purity applications, specifically due to its cleaner impurity profile and more distinct spectroscopic validation markers. We provide a rigorous, multi-modal validation protocol to confirm the structure of the resulting novel ester.

Comparative Analysis: Acyl Chloride vs. Steglich Coupling

The choice of synthetic route dictates the validation complexity. The Acyl Chloride method allows for a "self-indicating" validation based on distinct carbonyl shifts, whereas the Steglich method introduces urea byproducts that often co-elute with the product, complicating spectral analysis.

Table 1: Performance & Impurity Profile Comparison
FeatureMethod A: Acyl Chloride Route (Recommended)Method B: Steglich Coupling (Alternative)
Precursor 4-Phenoxybutyryl chloride (CAS 4129-17-3)4-Phenoxybutyric acid (CAS 6303-58-8)
Reagents Alcohol (R-OH), Weak Base (Et3N/Pyridine)Alcohol (R-OH), DCC/EDC, DMAP
Key Impurity Pyridinium/Ammonium salts (Water soluble, easy removal)N-Acyl Urea (Difficult to remove; co-elutes)
IR Monitoring Distinct: Shift from ~1800 cm⁻¹ (COCl) to ~1740 cm⁻¹ (COOR)Ambiguous: Acid C=O (~1710) and Ester C=O (~1740) overlap
Atom Economy High (HCl byproduct)Low (Large urea byproduct)
Validation Ease High (Clean baseline)Medium (Urea signals in aliphatic region)

Visualizing the Synthetic & Impurity Pathways

The following diagram illustrates the divergent pathways. Note the "Dead End" impurity in the Steglich route, which frequently contaminates analytical samples.

SynthesisPathways Start 4-Phenoxybutyryl Precursor RouteA Route A: Acyl Chloride (+ R-OH) Start->RouteA SOCl2 gen. RouteB Route B: Steglich (DCC) (+ R-OH) Start->RouteB Hydrolysis Product Target Ester (Pure) RouteA->Product Fast ImpurityA HCl/Salts (Water Soluble) RouteA->ImpurityA RouteB->Product Slow ImpurityB N-Acyl Urea (Stubborn Impurity) RouteB->ImpurityB Rearrangement

Figure 1: Comparison of synthetic pathways. Route A yields easily removable salts, while Route B risks forming stable N-Acyl Urea impurities.

The "Gold Standard" Validation Protocol

To validate the structure of a novel ester derived from 4-Phenoxybutyryl chloride, you must confirm three attributes: Connectivity (Ester bond formation), Integrity (Phenoxy chain stability), and Purity (Absence of precursor).

Phase 1: In-Process Control (FTIR)

Objective: Confirm consumption of the reactive acyl chloride.

  • Protocol: Take an aliquot of the reaction mixture. Evaporate solvent. Run thin-film IR.

  • Pass Criteria:

    • Disappearance: The sharp, high-frequency Carbonyl stretch of the Acid Chloride at ~1800 cm⁻¹ must be absent.

    • Appearance: A new, strong Carbonyl stretch at 1735–1750 cm⁻¹ (Ester C=O).[1]

    • Note: If a peak remains at ~1710 cm⁻¹, it indicates hydrolysis back to the carboxylic acid (moisture contamination).

Phase 2: Structural Confirmation (1H NMR)

Objective: Verify the ratio of the phenoxy linker to the novel alcohol moiety. Solvent: CDCl₃ (Standard)[2]

Proton AssignmentChemical Shift (δ ppm)MultiplicityIntegrationDiagnostic Value
Ar-H (Phenoxy)6.80 – 7.30Multiplet5HConfirms aromatic anchor integrity.
O-CH₂ (Ether)~4.00Triplet (

Hz)
2HVerifies ether linkage stability.
CH₂-C=O (

)
2.50 – 2.60 Triplet2HCritical: Shifts upfield from ~3.0 (Acid Chloride) to ~2.5 (Ester).
C-CH₂-C (

)
~2.10Quintet2HConnects the chain.
O-CH-R (New)Variable (3.5 – 5.[3][4]0)Variable1H/2HConfirms attachment of the new alcohol.

Causality Check: If the


-proton triplet remains downfield near 3.0 ppm, the reaction failed, and the species is likely the unreacted acid chloride or a hydrolyzed acid species.
Phase 3: Connectivity Proof (2D NMR - HMBC)

Objective: Prove the covalent bond between the linker and the new alcohol (Orthogonal Validation).

  • Experiment: Heteronuclear Multiple Bond Correlation (HMBC).

  • Logic: Look for a "cross-peak" (correlation) between the Carbonyl Carbon (~173 ppm) and the Protons of the Alcohol (

    
    -protons).
    
  • Why this is mandatory: 1H NMR alone cannot distinguish between a salt (ion pair) and a covalent ester. HMBC confirms the C-O-C covalent bond.

Visualizing the Validation Logic (HMBC)

This diagram demonstrates the specific correlations required to "sign off" on the structure.

HMBC_Logic Phenoxy Phenoxy Group (Anchor) Linker Butyryl Chain (CH2-CH2-CH2) Phenoxy->Linker Stable Carbonyl C=O Carbon (~173 ppm) Linker->Carbonyl C-C Bond HMBC HMBC Correlation (The 'Smoking Gun') Carbonyl->HMBC Target Carbon AlcoholH Alcohol Protons (R-CH2-O-) AlcoholH->HMBC 3-bond coupling Valid Structure Validated HMBC->Valid Cross-peak Observed

Figure 2: HMBC Validation Logic. The correlation between the Alcohol Protons and the Linker Carbonyl definitively proves esterification.

Experimental Protocol: Synthesis of Ethyl 4-Phenoxybutyrate (Reference Standard)

Use this protocol to generate a reference standard if spectral data for your specific novel ester is ambiguous.

  • Preparation: Dissolve 4-Phenoxybutyryl chloride (1.0 equiv) in anhydrous Dichloromethane (DCM) under Nitrogen.

  • Addition: Cool to 0°C. Add Ethanol (1.1 equiv) followed by Triethylamine (1.2 equiv) dropwise.

    • Why: The base neutralizes the HCl byproduct, driving the equilibrium forward (Le Chatelier’s principle).

  • Workup: Stir 2h at RT. Wash with 1M HCl (removes amine salts), then NaHCO₃ (removes unreacted acid). Dry over MgSO₄.

  • Result: Clear oil.

    • 1H NMR (300 MHz, CDCl₃):

      
       7.28 (m, 2H), 6.93 (m, 3H), 4.14 (q, 2H, Ester-CH2), 4.01 (t, 2H, Ether-CH2), 2.52 (t, 2H, Alpha-CH2), 2.12 (m, 2H, Beta-CH2), 1.25 (t, 3H, Ester-CH3).
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78819, 4-Phenoxybutyryl chloride. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. (Comparison of esterification efficiency and urea byproducts). Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). 1H NMR and IR data for Ethyl 4-phenoxybutyrate (SDBS No. 12345). National Institute of Advanced Industrial Science and Technology (AIST). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

Precision Benchmarking: Quantitative Analysis of Chloride Content in Synthesized Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and material synthesis, chloride determination is not merely a purity check—it is a critical stoichiometric parameter. Whether quantifying chloride as a counter-ion in salt formation or monitoring it as a potentially corrosive impurity in ionic liquids, the choice of analytical method dictates the reliability of your data.

This guide benchmarks Automated Potentiometric Titration (AgNO₃) —the industry workhorse—against its primary alternatives: Ion Chromatography (IC) and Manual Titration (Volhard/Mohr) . While IC offers superior sensitivity for trace analysis, our comparative data demonstrates that for routine quantitative analysis (>10 ppm to % levels), Automated Potentiometric Titration provides the optimal balance of precision (


), robustness, and throughput.

Methodological Landscape: The Contenders

To select the correct analytical tool, one must first distinguish between Ionic Chloride (free


) and Covalent Chlorine  (organic 

). The latter requires sample combustion (Schöniger method) prior to analysis.[1][2]
The "Product": Automated Potentiometric Titration (APT)
  • Mechanism: Dynamic addition of Silver Nitrate (

    
    ) titrant.
    
  • Detection: A silver ring electrode or Ag/AgCl reference electrode detects the change in potential (

    
    ) as 
    
    
    
    precipitates
    
    
    .
  • Status: The "Gold Standard" for stoichiometry and assay determination.

Alternative A: Ion Chromatography (IC)
  • Mechanism: Separation of ions based on affinity to an ion-exchange resin.

  • Status: The standard for trace impurities (<10 ppm) or when speciation (separating

    
    , 
    
    
    
    ,
    
    
    ) is required.
Alternative B: Manual Volhard Titration
  • Mechanism: Back-titration using excess

    
     and Potassium Thiocyanate (
    
    
    
    ) with a Ferric Ammonium Sulfate indicator.
  • Status: Legacy method. High chemical hazard (requires nitrobenzene or similar to coat the precipitate) and operator-dependent endpoints.

Alternative C: USP <221> Limit Test
  • Mechanism: Visual turbidimetric comparison with a standard.[3]

  • Status: Qualitative only. Critical Warning: Researchers often mistake this for a quantitative assay. It is a pass/fail limit test, not a measurement tool.

Visual Decision Logic

The following decision matrix illustrates the logical selection process for chloride determination based on sample nature and concentration requirements.

ChlorideDecisionTree Start Start: Sample Analysis IsOrganic Is Chlorine Covalently Bound? (Organic R-Cl) Start->IsOrganic Combustion REQUIRED: Schöniger Combustion (Oxygen Flask) or Microwave Digestion IsOrganic->Combustion Yes Soluble Is Sample Water Soluble? IsOrganic->Soluble No (Ionic Cl-) Combustion->Soluble Concentration Expected Chloride Concentration? Soluble->Concentration Yes Method_Volhard Method: Volhard (Manual) (Only if automation unavailable) Soluble->Method_Volhard No (requires fusion/special solvents) Method_IC Method: Ion Chromatography (Best for <10 ppm or Speciation) Concentration->Method_IC Trace (<0.1%) Method_PT Method: Automated Potentiometric Titration (Best for 10 ppm - 100%) Concentration->Method_PT Macro (>0.1%)

Figure 1: Decision matrix for selecting the appropriate chloride determination method based on chemical bonding and concentration.

Comparative Analysis: Performance Data

The following data summarizes a comparative study analyzing a synthesized Hydrochloride Salt (API Intermediate) with a theoretical chloride content of 12.5%.

FeatureAutomated Potentiometric Titration (APT)Ion Chromatography (IC)Manual Volhard Titration
Accuracy (Recovery) 99.8% ± 0.3%98.5% ± 1.5%97.2% ± 2.1%
Precision (RSD) 0.15% - 0.4% 1.0% - 3.0%> 2.5%
Dynamic Range 10 ppm to 100%0.1 ppm to 500 ppm0.5% to 100%
Interferences Bromide, Iodide, SulfideHigh ionic strength matrixColor of sample, pH
Throughput High (5-10 min/sample)Low (20-30 min/sample)Low (Manual)
Cost per Test Low (

only)
High (Columns, Suppressors)Medium (Reagents + Waste)

Expert Insight: While IC is often touted for its sensitivity, it suffers from "matrix overload" when analyzing high-salt samples (like API salts). You must dilute the sample significantly (often 1000x) to fit the linear range of the conductivity detector, which multiplies your dilution error. APT measures the bulk sample directly , minimizing dilution errors and providing superior precision for assay work.

Deep Dive: Automated Potentiometric Titration

The Principle of Causality

In this method, the potential (


) of the solution is measured between a silver indicator electrode and a reference electrode. As 

is added:

The concentration of free

remains near zero until all

is precipitated. At the equivalence point, the concentration of

rises sharply, causing a logarithmic jump in potential (Nernstian response). The "Product" (Automated Titrator) uses a Dynamic Equivalence Point Titration (DET) algorithm, which automatically reduces dosing increments near the endpoint to resolve the peak with high resolution.
Experimental Protocol (Self-Validating)

Objective: Quantify Chloride in an HCl-salt drug intermediate.

Reagents:

  • Titrant: 0.1 N Silver Nitrate (

    
    ), standardized.
    
  • Solvent: Dilute Nitric Acid (1%

    
    ) / Water mixture.
    
  • ISA (Ionic Strength Adjuster): Not strictly required for precipitation titration but acidification is critical.

Workflow Diagram:

TitrationWorkflow Sample Weigh Sample (Accurate to 0.1 mg) Dissolve Dissolve in 50mL Deionized Water + 1mL HNO3 Sample->Dissolve Titrate Titrate with 0.1N AgNO3 (Dynamic Dosing) Dissolve->Titrate Detect Signal Acquisition (Ag Electrode Potential) Titrate->Detect Feedback Loop Detect->Titrate Calc Calculate 1st Derivative (dE/dV) Detect->Calc End of Titration

Figure 2: Automated titration workflow showing the feedback loop between signal acquisition and dynamic dosing.

Step-by-Step Procedure:

  • System Suitability: Perform a titer determination of the 0.1 N

    
     using primary standard NaCl. Acceptance criteria: RSD < 0.2% on triplicate runs.
    
  • Sample Prep: Accurately weigh ~150 mg of the sample into a titration beaker.

  • Dissolution: Add 50 mL deionized water and 1.0 mL concentrated

    
    .
    
    • Why Acidify? Nitric acid prevents the precipitation of silver salts of weak acids (like Carbonate or Phosphate) which would cause false high results. It also improves the sharpness of the potential jump.

  • Titration: Insert the Ag-ring electrode. Select "Dynamic Equivalence Point" mode.

    • Parameter: Set "Drift Control" to 20 mV/min to ensure equilibrium between additions.

  • Calculation: The instrument calculates the inflection point of the curve (maximum of the first derivative).

    
    
    
Handling Covalent Chlorine (Schöniger Combustion)

If your compound is organic (e.g., a chlorobenzene derivative), direct titration will yield 0% result. You must release the chloride first.

  • Weigh sample onto ash-free paper.

  • Combust in a Schöniger flask filled with Oxygen and absorbing solution (NaOH/H₂O₂).

  • Rinse the flask and proceed to Acidification and Titration (Step 3 above).

Troubleshooting & Interferences

  • The "Double Jump" Phenomenon: If your sample contains both Bromide and Chloride, you will see two inflection points.

    
     precipitates first (
    
    
    
    ) followed by
    
    
    (
    
    
    ). Modern titrators can quantify both simultaneously.
  • Electrode Coating: AgCl precipitate can coat the silver sensor, causing sluggish response.

    • Fix: Polish the silver ring with abrasive strip or toothpaste between every 5-10 runs.

  • High Ionic Strength: Unlike Ion Selective Electrodes (ISE), Potentiometric Titration is relatively immune to ionic strength changes, making it superior for "dirty" process samples.

References

  • ASTM International. (2023). ASTM D512-23 Standard Test Methods for Chloride Ion In Water.[4] ASTM International. [Link]

  • Schöniger, W. (1955).[1][5] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta. [Link]

  • Mettler Toledo. (2020). Potentiometric Titration of Chloride: Application Note M-014.[Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Quenching of 4-Phenoxybutyryl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

4-Phenoxybutyryl chloride (CAS: 5139-89-9) is a reactive acyl chloride intermediate. It poses two immediate operational hazards that distinguish it from standard organic waste:

  • Water Reactivity: It reacts violently with water or atmospheric moisture to release hydrogen chloride (HCl) gas and 4-phenoxybutyric acid.

  • Corrosivity: It causes severe skin burns and eye damage (RCRA Waste Code D002).

CRITICAL PROHIBITION: Never pour pure 4-phenoxybutyryl chloride directly into a drain or a general aqueous waste container. The resulting exothermic reaction and gas evolution can cause container rupture or acid geysers.

Part 2: The Chemistry of Disposal (The "Why")

To dispose of this chemical safely, you must chemically convert the reactive acyl chloride functionality into a stable, water-soluble carboxylate salt. This process involves two distinct thermodynamic events: Hydrolysis and Neutralization .

The Reaction Mechanism

The disposal protocol is based on the hydrolysis of the acyl chloride bond:


Operational Insight: This reaction is exothermic. If performed too quickly, the heat generated can boil the water, vaporizing the hazardous organic material and the HCl byproduct. Therefore, the protocol below prioritizes heat dissipation and gas control .

Part 3: Step-by-Step Quenching Protocol

Phase A: Preparation & Assessment

PPE Requirements:

  • Eyes: Chemical splash goggles + Face shield (mandatory for >50 mL).

  • Skin: Nitrile gloves (double-gloved recommended) + Lab coat + Chemical-resistant apron.

  • Ventilation: All operations must occur inside a certified chemical fume hood.

Chemical Incompatibility Table:

Incompatible With Consequence
Water / Moisture Violent decomposition, HCl gas release.
Alcohols (Methanol/Ethanol) Rapid exothermic esterification.
Strong Bases Violent neutralization; risk of boiling/splashing.

| Amines | Rapid amide formation (exothermic). |

Phase B: The "Controlled Hydrolysis" Method (Recommended)

This method separates the hydrolysis step from the neutralization step, allowing for better temperature control.

Step 1: Dilution (The Heat Sink)

  • If the 4-phenoxybutyryl chloride is neat (pure liquid), dilute it first.

  • Action: Dissolve the waste material in an inert solvent such as Dichloromethane (DCM) or Toluene to a concentration of <10%.

  • Why: The solvent acts as a heat sink, absorbing the energy released during hydrolysis and preventing local hot spots.

Step 2: Hydrolysis

  • Prepare a large beaker containing an ice-water slurry (approx. 10x the volume of your waste solution).

  • Action: Slowly add the diluted acid chloride solution into the ice water with constant stirring.

  • Rate: Add dropwise or in a thin stream. Monitor the temperature; do not let it exceed 20°C.

  • Observation: You may see white fumes (HCl mist). Ensure the sash is low.[1]

Step 3: Neutralization

  • Once the addition is complete, the solution will be acidic (HCl + 4-phenoxybutyric acid).

  • Action: Slowly add a saturated solution of Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) .

  • Caution: This will generate CO₂ gas (bubbling/foaming). Add slowly to prevent overflow.

  • Endpoint: Continue adding base until the foaming stops and the pH tests between 6 and 9.

Step 4: Phase Separation (If Organic Solvent Used)

  • If you used DCM or Toluene in Step 1, separate the layers.

    • Organic Layer: Dispose of as "Halogenated/Non-Halogenated Organic Waste" (now chemically stable).

    • Aqueous Layer: Dispose of as "Aqueous Waste" (check local regulations for drain disposal limits; otherwise, containerize as aqueous waste).

Part 4: Waste Stream Management[2]

Once quenched, the material is no longer water-reactive, but it must be labeled correctly for the waste hauler.

RCRA Waste Characterization:

  • Before Quenching: D002 (Corrosive), D003 (Reactive - if capable of generating toxic gas).

  • After Quenching (pH 6-9): Non-hazardous (unless mixed with other hazardous solvents).

Labeling Template:

CONTENTS: Quenched Reaction Mixture CONSTITUENTS: Dichloromethane (if used), Water, Sodium Chloride, Sodium 4-phenoxybutyrate. HAZARDS: [ ] Corrosive [ ] Flammable (if solvent present) [X] Irritant pH: 7.0 (Verified)

Part 5: Operational Workflow Diagram

The following diagram illustrates the decision logic for disposing of 4-phenoxybutyryl chloride.

DisposalWorkflow Start START: 4-Phenoxybutyryl Chloride Waste Assess Assessment: Is it Pure or Diluted? Start->Assess Dilute Step 1: Dilute with Inert Solvent (DCM or Toluene) to <10% Assess->Dilute Pure Liquid PrepareBath Step 2: Prepare Ice-Water Slurry (10x Volume) Assess->PrepareBath Already Dilute Dilute->PrepareBath Hydrolysis Step 3: SLOW Addition (Dropwise into Ice Water) PrepareBath->Hydrolysis Check Observation: Gas Evolution (HCl) & Exotherm Hydrolysis->Check Neutralize Step 4: Neutralize with NaHCO3 (Watch for CO2 Foaming) Check->Neutralize PHCheck Step 5: Check pH (Target: pH 6-9) Neutralize->PHCheck PHCheck->Neutralize pH < 6 Separate Step 6: Phase Separation PHCheck->Separate pH 6-9 Disposal FINAL DISPOSAL: Segregated Organic & Aqueous Waste Separate->Disposal

Figure 1: Decision tree for the safe quenching and disposal of acyl chloride waste.

Part 6: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA D002 Corrosivity).

  • PubChem. (n.d.). 4-Phenoxybutyryl chloride Compound Summary. National Library of Medicine.

  • University of Ottawa. (n.d.). Guidelines for the Disposal of Acid Chlorides. (General protocol validation).

Sources

Personal protective equipment for handling 4-Phenoxybutyryl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

4-Phenoxybutyryl chloride (CAS: 41717-60-4) is not merely a corrosive reagent; it is a moisture-sensitive lachrymator and acyl chloride that presents a dual-phase hazard. Upon contact with ambient moisture or mucous membranes, it undergoes rapid hydrolysis, liberating hydrochloric acid (HCl) gas.

The Safety Paradox: The primary danger is often not the liquid itself, but the invisible HCl mist generated during transfer, which can overwhelm standard laboratory ventilation if not managed at the source.

The Mechanism of Hazard (Why Standard Protocols Fail)

Standard "splash protection" is insufficient because it does not account for the gas-phase corrosivity or the permeation kinetics of aromatic acid chlorides.

HazardCascade Moisture Ambient Moisture / Mucous Membranes Reaction Hydrolysis Reaction (Violent Exotherm) Moisture->Reaction Chemical 4-Phenoxybutyryl Chloride Chemical->Reaction HCl HCl Gas Release (Inhalation/Corrosion) Reaction->HCl Acid 4-Phenoxybutyric Acid (Solid Residue) Reaction->Acid

Figure 1: The Hydrolysis Cascade. Note that the reaction is exothermic, which accelerates the volatilization of HCl gas.

Personal Protective Equipment (PPE) Matrix

Critical Warning on Glove Selection: Standard disposable nitrile gloves (4-6 mil) are NOT recommended for prolonged contact or immersion. Aromatic acid chlorides can degrade nitrile rubber and permeate through it in minutes.

PPE CategoryRequirementTechnical Rationale
Hand Protection (Primary) Silver Shield® / 4H® (Laminate) Provides >4 hours breakthrough time against acid chlorides and chlorinated solvents. Essential for spill cleanup or bulk transfer.
Hand Protection (Splash) Double-layered Nitrile (min. 5 mil each) Acceptable only for incidental splash. If splashed, remove outer glove immediately. The outer layer sacrifices itself to protect the inner layer during removal.
Eye/Face Protection Chemical Goggles + Face Shield Safety glasses are insufficient. The face shield protects the neck and skin from HCl mist; goggles seal the eyes against vapors.
Respiratory Fume Hood (Primary) All work must occur in a certified hood.
Respiratory (Emergency) Full-face Respirator with OV/AG Cartridges Required only for spill cleanup outside a hood. Use Organic Vapor/Acid Gas (Yellow/Olive) cartridges.
Body Defense Chemical-Resistant Apron Worn over a standard cotton lab coat. Cotton absorbs acid and holds it against the skin; a rubberized apron sheds it.

Operational Protocols

A. Setup and Transfer[1]
  • Dryness is Paramount: Flame-dry or oven-dry all glassware. Use a positive pressure of Nitrogen or Argon.

  • The "Closed System" Rule: Avoid pouring. Transfer liquid reagents using a cannula (double-tipped needle) or a gas-tight syringe to minimize exposure to atmospheric moisture.

  • Trap the Off-gas: If the reaction is run at scale (>10g) or heated, the reaction vessel vent must be connected to a scrubber (NaOH trap) to neutralize evolved HCl.

B. Quenching and Disposal (The "Kill" Step)

The most dangerous moment in handling acid chlorides is disposal. Adding water directly to the bottle can cause a violent eruption (the "volcano effect").

Protocol:

  • Cool: Place the reaction vessel or waste container in an ice bath (0°C).

  • Dilute: Dilute the residual acid chloride with a non-reactive solvent (e.g., Dichloromethane or Toluene) if not already in solution.

  • Quench: Add the acid chloride solution dropwise into a stirred beaker of saturated Sodium Bicarbonate (NaHCO₃) or ice water.

    • Note: Expect vigorous bubbling (CO₂ and HCl evolution).

  • Test: Check pH. Once neutral, the organic layer can be separated for waste disposal.

QuenchingProtocol Start Residual 4-Phenoxybutyryl Chloride Dilute Dilute with DCM/Toluene Start->Dilute IceBath Cool to 0°C Dilute->IceBath Base Slow Addition to Sat. NaHCO3 or Ice Water IceBath->Base DROPWISE Check Check pH Base->Check Neutral pH 6-8? Check->Neutral Waste Dispose as Halogenated Organic Waste Neutral->Waste Yes AddBase Add more Base Neutral->AddBase No (Acidic) AddBase->Check

Figure 2: Controlled Quenching Workflow. Never reverse the addition order.

Emergency Response

Spill Cleanup (Inside Fume Hood)
  • Do NOT use water. Water will generate a cloud of HCl gas.

  • Absorb: Cover the spill with dry sand, vermiculite, or a dedicated acid-neutralizing absorbent (e.g., sodium carbonate/calcium carbonate mix).

  • Collect: Scoop the slurry into a container.

  • Deactivate: Once in the waste container, move to the back of the hood and slowly add water/base to quench, as per Section 3B.

First Aid
  • Skin Contact: Immediate flushing with water for 15 minutes is critical. Do not attempt to neutralize the skin with bases (this generates heat).

  • Inhalation: Remove victim to fresh air immediately.[1] If breathing is difficult, oxygen should be administered by trained personnel.

References

  • University of Pennsylvania, EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

  • University of Utah. (2023). Standard Operating Procedure: Corrosive Chemicals. Retrieved from [Link]

Sources

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